(S,S)-Lysinoalanine
Description
Properties
CAS No. |
23250-50-2 |
|---|---|
Molecular Formula |
C9H19N3O4 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2S)-2-amino-2-carboxyethyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
IMSOBGJSYSFTKG-BQBZGAKWSA-N |
Isomeric SMILES |
C(CCNC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysinoalanine, (S,S)-; N6-Lysino-L-alanine; Lysine, N6-(2-amino-2-carboxyethyl)-, L,L-; |
Origin of Product |
United States |
Foundational & Exploratory
what is (S,S)-Lysinoalanine and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-Lysinoalanine (LAL) is an unnatural amino acid formed from the covalent cross-linking of lysine (B10760008) and a dehydroalanine (B155165) residue. Dehydroalanine is itself a product of the elimination of water from serine or H₂S from cysteine. This compound is of significant interest due to its presence in heat-treated and alkali-processed foods, and its potential toxicological effects. This technical guide provides an in-depth overview of this compound, including its chemical structure, formation pathways, prevalence in foodstuffs, toxicological profile, and detailed analytical methodologies for its detection and quantification.
Chemical Structure and Properties
This compound, systematically named (2S)-2-amino-6-{[(2S)-2-amino-2-carboxyethyl]amino}hexanoic acid, is one of the stereoisomers of lysinoalanine. The molecule consists of a lysine residue where the ε-amino group is bonded to the β-carbon of an alanine (B10760859) residue.
Chemical Formula: C₉H₁₉N₃O₄
Molecular Weight: 233.27 g/mol
SMILES (Simplified Molecular Input Line Entry System): N--INVALID-LINK--C(=O)O">C@@HC(=O)O
Chemical Structure:
Caption: Chemical structure of this compound.
Formation of Lysinoalanine
Lysinoalanine is not naturally present in proteins but is formed during processing, particularly under alkaline conditions and/or at elevated temperatures.[1][2] The formation is a two-step process:
-
Formation of Dehydroalanine: The first step involves the β-elimination of a side chain from an amino acid residue like serine (elimination of water), O-phosphoserine (elimination of phosphate), O-glycosylserine (elimination of a sugar moiety), or cysteine (elimination of hydrogen sulfide) to form a highly reactive dehydroalanine (DHA) intermediate.[2][3]
-
Nucleophilic Addition: The ε-amino group of a lysine residue then acts as a nucleophile and attacks the double bond of the dehydroalanine residue, forming a lysinoalanine cross-link.[2][3]
Caption: Formation pathway of Lysinoalanine.
Quantitative Data
Lysinoalanine Content in Food Products
The concentration of lysinoalanine in food products varies widely depending on the raw materials and the processing conditions. Dairy products and infant formulas, which often undergo significant heat treatment, are frequently monitored for their LAL content.
| Food Product | Lysinoalanine Content (mg/kg protein) | Reference(s) |
| Raw Milk | 4 - 24 | [4][5] |
| Pasteurized Milk | 17 - 69 | [5] |
| UHT Milk | 49 - 186 | [4][5] |
| Sterilized Milk | 150 - 800 | [5] |
| Skim Milk Powder (Low-Heat) | 49.4 | [4] |
| Skim Milk Powder (Medium-Heat) | 179.9 | [4] |
| Skim Milk Powder (High-Heat) | 294.6 | [4] |
| Sodium Caseinate | 856.1 | [4] |
| Infant Formula (Powdered) | Below detection limit - 920 | [6][7][8] |
| Infant Formula (Liquid Adapted) | Up to 86 | [6][7] |
| Infant Formula (Liquid Follow-on) | Up to 390 | [6][7] |
| Infant Formula (Liquid Growing Milks) | Up to 514 | [6][7] |
| Formulas for Enteral Nutrition (Liquid) | 160 - 800 (Average: 528) | [1] |
| Milk powders with hydrolyzed milk proteins | Up to 2296 | [9] |
| Processed Cheese | 373 | [5] |
| Cereal Products | 200 - 300 | [8] |
| Meat Products | 140 - 540 | [8] |
Toxicological Data
The primary toxic effect observed for lysinoalanine is nephrocytomegaly (enlargement of kidney cells) in rats.[10] It is important to note that this effect appears to be species-specific, with other animals like mice, hamsters, rabbits, dogs, and monkeys not showing similar renal changes at comparable doses.[11] The toxicity is also dependent on whether the lysinoalanine is free or protein-bound, with free LAL being more toxic.[12]
| Species | Form of LAL | Dose | Effect | Reference(s) |
| Rat | Free (synthetic) | ≥ 100 ppm in diet | Nephrocytomegaly | [11] |
| Rat | Protein-bound | Up to 6000 ppm in diet | No nephrocytomegaly | [11] |
| Rat | Protein-bound (from alkali-treated isolated soybean protein) | 2000 - 3000 ppm in diet of dams | Decreased weight gain in pups | [13] |
| Mouse, Hamster, Rabbit, Quail, Dog, Monkey | Free (synthetic) | 1000 ppm in diet | No renal changes | [11] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of lysinoalanine involves the reaction of an N-protected lysine derivative with a dehydroalanine precursor under alkaline conditions. A detailed procedure is as follows:
-
Preparation of Dehydroalanine Precursor: Methyl 2-acetamidoacrylate can be used as a dehydroalanine precursor.
-
Complexation of Lysine: L-lysine hydrochloride is reacted with a copper salt to form a lysyl-alanyl-cupric complex. This protects the α-amino and carboxyl groups of lysine.
-
Reaction: The dehydroalanine precursor and the lysine complex are reacted in a 50% ethanol (B145695) solution under alkaline conditions.
-
Copper Removal: Copper is removed from the reaction mixture by precipitation with hydrogen sulfide.
-
Hydrolysis and Purification: The resulting product is subjected to acid hydrolysis to remove protecting groups, yielding lysinoalanine monohydrochloride.
-
Purification: The final product is purified by ion-exchange chromatography and crystallization.[14]
Analysis by Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) is a classical and reliable method for the quantification of lysinoalanine in protein hydrolysates.
-
Sample Preparation (Protein Hydrolysis):
-
Weigh a known amount of the protein-containing sample.
-
Add 6 M HCl to the sample.
-
Hydrolyze the sample at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere.
-
After hydrolysis, neutralize the sample and filter it.
-
-
Chromatographic Separation:
-
Use a cation-exchange column.
-
Elute the amino acids using a sodium or lithium buffer system with a pH and ionic strength gradient.
-
-
Post-Column Derivatization:
-
The eluate from the column is mixed with a ninhydrin (B49086) solution.
-
The mixture is heated to allow for the colorimetric reaction between ninhydrin and the amino acids.
-
-
Detection and Quantification:
Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID offers a sensitive method for lysinoalanine analysis but requires derivatization to increase the volatility of the analyte.
-
Sample Preparation (Protein Hydrolysis):
-
Perform acid hydrolysis as described for ion-exchange chromatography.
-
-
Derivatization:
-
The dried hydrolysate is derivatized to make the amino acids volatile. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-FID Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Use a temperature program to separate the derivatized amino acids.
-
Detect the eluted compounds using a flame ionization detector (FID).
-
-
Quantification:
Biological Effects and Proposed Mechanism of Toxicity
The primary toxic effect of lysinoalanine is nephrocytomegaly in rats.[10] The exact mechanism is not fully elucidated, but it is hypothesized to involve:
-
Metal Chelation: Lysinoalanine is a strong chelator of metal ions, including copper and zinc. This chelation may disrupt the function of metalloenzymes in the kidney.[12]
-
Direct Cellular Effects: Lysinoalanine may directly interfere with cellular processes in the proximal renal tubules, leading to the observed cellular enlargement.[10]
Caption: Proposed mechanism of Lysinoalanine nephrotoxicity.
Conclusion
This compound is a significant process-induced contaminant in foods, particularly in those containing proteins that have been subjected to heat and alkaline treatments. While its primary toxic effect, nephrocytomegaly, appears to be specific to rats, its presence serves as an important indicator of the severity of food processing and potential reductions in nutritional quality. The analytical methods outlined in this guide provide robust means for monitoring the levels of lysinoalanine in food products, ensuring food safety and quality. Further research is warranted to fully understand the long-term health implications of dietary lysinoalanine exposure in humans.
References
- 1. Lysinoalanine content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Updating on the lysinoalanine content of commercial infant formulae and beicost products [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agrarforschungschweiz.ch [agrarforschungschweiz.ch]
- 10. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of protein-bound lysinoalanine, N epsilon-DL-(2-amino-2-carboxyethyl)-L-lysine on fetal and neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 193.16.218.141 [193.16.218.141]
- 17. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cms.mz-at.de [cms.mz-at.de]
- 19. diva-portal.org [diva-portal.org]
The Formation of Lysinoalanine in Food Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysinoalanine (LAL) is an unnatural amino acid formed in food proteins during processing, particularly under alkaline and high-temperature conditions. Its presence is a significant concern in the food industry due to its potential impact on nutritional quality and food safety. This technical guide provides an in-depth overview of the formation mechanism of LAL, factors influencing its generation, and detailed methodologies for its quantification. This document is intended to serve as a comprehensive resource for professionals in food science, nutrition, and drug development who are engaged in research and quality control related to food proteins.
Introduction
Lysinoalanine [Nε-(DL-2-amino-2-carboxyethyl)-L-lysine] is a cross-linked amino acid that can form within and between protein chains.[1][2] It is not naturally present in proteins but is induced by food processing techniques such as alkaline treatment and heat processing.[3] The formation of LAL is of particular interest due to its demonstrated ability to cause renal alterations, specifically nephrocytomegaly, in rats.[4] While the direct toxicological relevance to humans is still under investigation, the formation of LAL invariably leads to a reduction in the nutritional value of the protein by decreasing the bioavailability of the essential amino acid lysine.[2] Understanding the mechanisms of LAL formation is crucial for developing strategies to minimize its presence in processed foods.
The Chemical Mechanism of Lysinoalanine Formation
The formation of lysinoalanine in proteins is predominantly a two-step process involving an initial elimination reaction to form a dehydroalanine (DHA) intermediate, followed by a nucleophilic addition of a lysine residue.[1][2]
Step 1: β-Elimination and Formation of Dehydroalanine (DHA)
Under alkaline conditions and/or heat, certain amino acid residues undergo a β-elimination reaction, resulting in the formation of the highly reactive dehydroalanine (DHA) intermediate. The primary precursors for DHA are:
-
Cystine and Cysteine: The disulfide bond in cystine or the sulfhydryl group in cysteine can be eliminated.[2][5]
-
Serine: The hydroxyl group of serine can be eliminated as water.[2]
-
O-Phosphorylserine and O-Glycosylserine: The phosphate or glycosyl groups attached to serine are good leaving groups, facilitating the elimination reaction.[6]
Step 2: Nucleophilic Addition of Lysine
The ε-amino group (-NH2) of a lysine residue, acting as a nucleophile, attacks the double bond of the dehydroalanine intermediate. This addition reaction forms the stable lysinoalanine cross-link.[1][2]
This entire process is influenced by several factors, which are detailed in the subsequent section.
Figure 1: Chemical pathway for the formation of lysinoalanine (LAL) in food proteins.
Factors Influencing Lysinoalanine Formation
The rate and extent of LAL formation are significantly influenced by several processing parameters.
-
pH: Alkaline conditions are the most critical factor promoting LAL formation. The reaction is initiated by the abstraction of a proton, which is facilitated at high pH. The formation of LAL generally increases with pH, with some studies indicating a maximum formation around pH 12.5.[7]
-
Temperature: Elevated temperatures accelerate the rate of both the β-elimination and the subsequent addition reactions. Significant LAL formation can occur at temperatures used in common food processing operations like sterilization and baking.[8][9]
-
Time: The duration of exposure to high pH and temperature directly correlates with the amount of LAL formed. Longer processing times lead to greater LAL content.[5]
-
Protein Source and Composition: The amino acid composition of a protein influences its susceptibility to LAL formation. Proteins rich in cysteine, serine, and lysine are more prone to forming LAL. For instance, casein, being a phosphoprotein, is a significant precursor.[6]
-
Presence of Inhibitors: Certain compounds can mitigate the formation of LAL. Sulfhydryl compounds like cysteine can compete with lysine for the DHA intermediate, forming lanthionine instead. Other inhibitors include sulfites and acylation of the lysine ε-amino group.[2]
Quantitative Data on Lysinoalanine Formation
The following tables summarize quantitative data on LAL formation under various conditions and its content in different food products.
Table 1: Effect of pH and Temperature on Lysinoalanine Formation in Soy Protein
| pH | Temperature (°C) | Time (min) | Lysinoalanine Formed (µg/g protein) |
| 8 | 65 | 60 | Low |
| 10 | 65 | 60 | Moderate |
| 12 | 65 | 60 | High |
| 12.5 | 75 | 180 | Significant |
| 14 | 85 | 240 | Very High |
Source: Data compiled from various studies on soy protein isolates.[7][10]
Table 2: Lysinoalanine Content in Various Food Products
| Food Product | Processing Conditions | Lysinoalanine Content (µg/g protein) |
| Raw Milk | Minimal processing | < 10 |
| UHT Milk | High-temperature, short-time sterilization | 50 - 150 |
| Sterilized Evaporated Milk | Autoclave sterilization | 110 - 710 |
| Infant Formula (Powdered) | Spray drying | < 50 - 150 |
| Infant Formula (Liquid) | UHT treatment/retort sterilization | 160 - 800 |
| Sodium Caseinate | Alkaline precipitation | up to 856 |
| Soy Protein Isolate | Alkaline extraction | Variable, can be high |
| Baked Goods (e.g., Pretzels) | High temperature, alkaline surface treatment | Can be significant |
Source: Data compiled from multiple sources.[8][11][12]
Experimental Protocols for Lysinoalanine Determination
The accurate quantification of LAL in food proteins is essential for quality control and research. The most common method involves acid hydrolysis of the protein, followed by derivatization and analysis by High-Performance Liquid Chromatography (HPLC).
Figure 2: General experimental workflow for the analysis of lysinoalanine in food proteins.
Protocol 1: Sample Preparation by Acid Hydrolysis
This protocol describes the liberation of LAL from the protein backbone.
Materials and Reagents:
-
Food sample
-
6 M Hydrochloric acid (HCl), amino acid analysis grade
-
Phenol (optional, to prevent tyrosine degradation)
-
Nitrogen gas
-
Heating block or oven capable of maintaining 110°C
-
Hydrolysis tubes with screw caps
-
Vacuum centrifuge or rotary evaporator
-
pH meter
-
Sodium hydroxide (NaOH) solution for neutralization
-
0.2 µm syringe filters
Procedure:
-
Weigh accurately a sufficient amount of the food sample (typically containing 10-20 mg of protein) into a hydrolysis tube.
-
Add 1-2 mL of 6 M HCl (a small crystal of phenol can be added).
-
Flush the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade some amino acids.
-
Seal the tube tightly and place it in a heating block or oven at 110°C for 24 hours.[13]
-
After hydrolysis, cool the tube to room temperature.
-
Open the tube carefully and transfer the hydrolysate to a small flask.
-
Remove the HCl by evaporation under vacuum using a rotary evaporator or a vacuum centrifuge.
-
Re-dissolve the residue in deionized water and evaporate to dryness again to ensure complete removal of acid.
-
Reconstitute the final residue in a known volume of a suitable buffer (e.g., sodium citrate buffer, pH 2.2).
-
Adjust the pH of the solution to the desired range for derivatization (if necessary) using NaOH.
-
Filter the sample through a 0.2 µm syringe filter before derivatization.
Protocol 2: Pre-column Derivatization with Dansyl Chloride
This protocol renders the amino acids, including LAL, detectable by UV or fluorescence detectors.
Materials and Reagents:
-
Acid hydrolysate from Protocol 5.1
-
Lysinoalanine standard solution
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) solution (e.g., 1.5 mg/mL in acetonitrile)
-
Lithium carbonate buffer (e.g., 40 mM, pH 9.5)
-
Methylamine hydrochloride solution (to quench the reaction)
-
Acetonitrile, HPLC grade
-
Water bath or heating block at 60°C
Procedure:
-
To a microcentrifuge tube, add 100 µL of the filtered hydrolysate or LAL standard.
-
Add 200 µL of lithium carbonate buffer (pH 9.5).
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.[14]
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of methylamine hydrochloride solution to quench the excess dansyl chloride.
-
Vortex and let the mixture stand for 10 minutes at room temperature.
-
The sample is now ready for HPLC injection.
Protocol 3: Pre-column Derivatization with FMOC-Cl
An alternative derivatization method using 9-fluorenylmethyl chloroformate (FMOC-Cl).
Materials and Reagents:
-
Acid hydrolysate from Protocol 5.1
-
Lysinoalanine standard solution
-
Borate buffer (e.g., 0.2 M, pH 10.0)
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile)
-
1-Adamantanamine (ADAM) solution (to quench the reaction)
-
Acetonitrile, HPLC grade
Procedure:
-
In a suitable vial, mix 300 µL of the hydrolysate or standard with 600 µL of borate buffer (pH 10.0).[15]
-
Add 600 µL of the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed for 5 minutes at room temperature.[15]
-
Add 600 µL of the ADAM solution to stop the reaction and vortex.
-
Let the mixture stand for 1 minute.[15]
-
Filter the sample through a 0.2 µm syringe filter before HPLC injection.
HPLC Analysis Conditions
The following are typical HPLC conditions for the separation and quantification of derivatized LAL.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate buffer with a small amount of an organic modifier).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic derivatized amino acids. The exact gradient profile needs to be optimized based on the specific column and derivatizing agent used.[16][17]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Often maintained at a constant temperature, e.g., 40°C.
-
Detection:
-
Dansyl derivatives: UV detection at ~254 nm or fluorescence detection with excitation at ~340 nm and emission at ~530 nm.
-
FMOC derivatives: UV detection at ~265 nm or fluorescence detection with excitation at ~265 nm and emission at ~315 nm.
-
-
Quantification: The concentration of LAL in the sample is determined by comparing the peak area of LAL in the sample chromatogram to a calibration curve generated from LAL standards of known concentrations.
Conclusion
The formation of lysinoalanine in food proteins is a complex process influenced by a multitude of factors inherent to both the food matrix and the processing conditions employed. This guide has outlined the fundamental chemical mechanisms, key influencing factors, and provided quantitative data on LAL levels in various foods. Furthermore, detailed experimental protocols for the reliable quantification of LAL have been presented. For researchers, scientists, and professionals in drug development and food safety, a thorough understanding of these aspects is paramount for ensuring the nutritional quality and safety of food products. The methodologies described herein provide a robust framework for the monitoring and control of lysinoalanine in the food supply chain.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Lysinoalanine, a Harmful Substance in Food Processing [spkx.net.cn]
- 5. scispace.com [scispace.com]
- 6. Aspects of the formation of lysinoalanine in milk and milk products | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Formation of lysinoalanine during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Factors Governing Lysinoalanine Formation in Soy Proteins | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Lysinoalanine content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. ijfans.org [ijfans.org]
- 17. researchgate.net [researchgate.net]
The Endogenous Presence of Lysinoalanine: A Technical Overview of its Formation, Detection, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysinoalanine (LAL) is an unnatural amino acid formed through the covalent cross-linking of a lysine residue with a dehydroalanine (DHA) residue. While extensively studied in the context of food processing due to its formation under heat and alkaline conditions, the endogenous occurrence of lysinoalanine in biological systems is a growing area of research. This technical guide provides an in-depth exploration of the natural formation of LAL, detailed methodologies for its detection and quantification, its presence in various biological matrices, and its potential physiological and pathological significance.
The Genesis of Lysinoalanine in Biological Systems
The formation of lysinoalanine in vivo is a non-enzymatic post-translational modification of proteins. The primary mechanism involves a two-step process:
-
Formation of Dehydroalanine (DHA): This reactive intermediate is formed through the β-elimination of a labile group from the side chains of serine or cysteine residues within a protein. This reaction can be initiated by factors such as elevated temperature and alkaline pH, although it can also occur under physiological conditions, particularly in long-lived proteins.[1]
-
Nucleophilic Attack by Lysine: The ε-amino group of a lysine residue acts as a nucleophile and attacks the double bond of the dehydroalanine residue. This Michael addition reaction results in the formation of a stable lysinoalanine cross-link, which can be either intramolecular (within the same polypeptide chain) or intermolecular (between different polypeptide chains).
Quantitative Analysis of Lysinoalanine
Accurate quantification of lysinoalanine in biological samples is crucial for understanding its physiological roles. Various analytical techniques are employed, with mass spectrometry-based methods offering the highest sensitivity and specificity.
Sample Preparation: A Critical Step
The analysis of protein-bound lysinoalanine necessitates a robust sample preparation workflow to liberate the amino acid from the protein matrix.
Experimental Protocol: Acid Hydrolysis of Proteins for Lysinoalanine Analysis
-
Sample Collection and Preparation: Obtain tissue or biological fluid samples. For tissues, homogenize in an appropriate buffer. For fluids like plasma or urine, proteins may need to be precipitated and concentrated.
-
Hydrolysis:
-
Transfer a known amount of protein (typically 1-10 mg) to a hydrolysis tube.
-
Add 6 M hydrochloric acid (HCl) containing 1% phenol (to protect tyrosine from degradation).
-
Flush the tube with nitrogen gas to create an inert atmosphere and prevent oxidation.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
-
Post-Hydrolysis Processing:
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Re-dissolve the hydrolysate in a buffer compatible with the subsequent analytical method (e.g., 0.1 M HCl or the initial mobile phase for LC-MS).
-
Filter the sample to remove any particulate matter.
-
Analytical Methodologies
2.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of amino acids due to its high sensitivity, selectivity, and ability to handle complex matrices.
Experimental Protocol: Quantification of Lysinoalanine by LC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the amino acids.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of LAL) and a specific product ion generated by its fragmentation.
-
MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of LAL need to be optimized on the specific instrument.
-
-
Quantification:
-
A calibration curve is generated using a series of standard solutions of known LAL concentrations.
-
An isotopically labeled internal standard (e.g., ¹³C₆-Lysinoalanine) is added to both samples and standards to correct for matrix effects and variations in instrument response.
-
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for LAL analysis but requires derivatization to make the amino acid volatile.
Experimental Protocol: Quantification of Lysinoalanine by GC-MS
-
Derivatization:
-
Gas Chromatographic Separation:
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor specific fragment ions of the derivatized LAL for quantification.
-
-
Quantification: Similar to LC-MS/MS, quantification is performed using a calibration curve and an internal standard.
Natural Occurrence of Lysinoalanine in Human Tissues and Fluids
While predominantly associated with processed foods, evidence indicates the presence of lysinoalanine in various human tissues, often correlating with age and certain pathological conditions.
| Biological Matrix | Reported Levels | Associated Conditions/Context | Reference |
| Human Urine | Variable, in the µmol/day range for D-amino acids including D-Lysine derivatives | Normal metabolic processes, diet | [4] |
| Human Plasma | Low levels, specific quantitative data for LAL is limited | Normal physiology, potential biomarker | [5][6] |
| Skin Collagen | Increases with age | Aging, cross-linking of long-lived proteins | |
| Cataractous Lenses | Elevated levels compared to healthy lenses | Aging, protein modification in the avascular lens | |
| Atherosclerotic Plaques | Presence suggested, quantitative data needed | Cardiovascular disease, protein modification |
Note: Specific quantitative data for LAL in many human tissues is still an active area of research. The table reflects current understanding and highlights areas where more data is needed.
Biological Effects and Signaling Pathways
The biological effects of endogenous lysinoalanine are not fully understood, but studies, primarily in animal models and in vitro systems, suggest potential roles in cellular dysfunction and pathology.
Nephrotoxicity
One of the most well-documented effects of LAL is its nephrotoxicity in rats, characterized by megalocytosis in the proximal tubule cells.[7][8] While the direct relevance to humans is debated, the underlying mechanisms may provide insights into LAL's cellular interactions.
Induction of Apoptosis and Oxidative Stress
High concentrations of lysine have been shown to induce apoptosis in human renal tubular cells through a mechanism dependent on NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS). This suggests a potential pathway for LAL-induced cellular damage.
The proposed signaling cascade involves:
-
Activation of NADPH Oxidase: High levels of lysine (and potentially LAL) lead to the activation of NADPH oxidase.
-
Increased ROS Production: This results in an increase in intracellular reactive oxygen species.
-
Mitochondrial Pathway of Apoptosis: The oxidative stress can trigger the intrinsic pathway of apoptosis, involving the Bcl-2 family of proteins and the activation of caspases. Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bax can lead to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[1][9][10][11][12]
Potential Involvement of MAPK and Other Stress-Related Pathways
Given that LAL can induce oxidative stress, it is plausible that it may also activate stress-responsive signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, JNK, and ERK) and the NF-κB pathway.[13][14][15][16][17][18][19] These pathways are central regulators of inflammation, cell survival, and apoptosis. Furthermore, the accumulation of modified proteins can lead to endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR).[20][21][22] However, direct evidence linking LAL to the activation of these specific pathways is still emerging and requires further investigation.
Conclusion and Future Directions
The natural occurrence of lysinoalanine in biological systems represents a fascinating and potentially significant aspect of protein aging and pathology. While its presence in certain tissues is established, a more comprehensive quantitative understanding across a wider range of human samples is needed. The development and validation of standardized, high-throughput analytical methods will be crucial for advancing this field.
For drug development professionals, understanding the biological effects of LAL and the signaling pathways it modulates could open new avenues for therapeutic intervention in age-related and chronic diseases where protein modification and cross-linking play a role. Future research should focus on elucidating the precise molecular targets of LAL and its impact on cellular function in various disease contexts. The potential of LAL as a biomarker for aging or specific pathologies also warrants further exploration.
References
- 1. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, validation of a GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-alkali reactions: chemistry, toxicology, and nutritional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential roles of the Bcl-2 family of proteins in caspase-2-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Apoptosis Regulators Bcl-2 and Caspase-3 | MDPI [mdpi.com]
- 12. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of p38 MAP kinase and JNK but not ERK is required for erythropoietin-induced erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Amino Acids in Endoplasmic Reticulum Stress and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Link Between Endoplasmic Reticulum Stress and Lysosomal Dysfunction Under Oxidative Stress in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
key chemical and physical properties of (S,S)-Lysinoalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Lysinoalanine (LAL) is an unnatural amino acid formed through the cross-linking of lysine and a dehydroalanine residue, the latter often originating from the degradation of cysteine or serine under specific conditions.[1][2] Predominantly generated during the alkaline and/or heat treatment of proteins, this compound has garnered significant attention in the fields of food science, toxicology, and drug development.[3][4] Its presence in processed foods raises concerns about nutritional quality and potential toxicity, while its unique structure and metal-chelating properties present opportunities for scientific investigation and therapeutic application.[5][6] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental methodologies for its analysis, and an exploration of its biological interactions.
Chemical and Physical Properties
This compound is one of the stereoisomers of lysinoalanine, with the other common form being (S,R)-Lysinoalanine. The stereochemistry at the two chiral centers significantly influences its biological activity and interactions. The key chemical and physical properties of this compound are summarized below. While specific experimentally determined data for the (S,S) isomer are not always available, the provided information is based on data for lysinoalanine in general, its (S,R)-isomer, and computed values, which are expected to be very similar.
Table 1: Chemical and Physical Properties of Lysinoalanine
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-6-[[(2S)-2-amino-2-carboxyethyl]amino]hexanoic acid | [7] |
| Molecular Formula | C₉H₁₉N₃O₄ | [8] |
| Molecular Weight | 233.27 g/mol | [9] |
| CAS Number | 23250-50-2 | [8] |
| Appearance | Typically exists as a solid at room temperature. | [7] |
| Melting Point | Not explicitly reported for the (S,S)-isomer. | |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO.[7] The solubility of amino acids generally decreases in less polar organic solvents like ethanol and is very low in non-polar solvents. | |
| pKa Values | As a polyprotic amino acid, it will have multiple pKa values corresponding to its carboxyl and amino groups. Specific experimental values for the (S,S)-isomer are not readily available. | |
| Computed XLogP3 | -6.3 | [9] |
| Hydrogen Bond Donor Count | 5 | [9] |
| Hydrogen Bond Acceptor Count | 7 | [9] |
| Rotatable Bond Count | 9 | [9] |
| Exact Mass | 233.13755610 Da | [9] |
| Canonical SMILES | C(CCNCC(C(=O)O)N)C--INVALID-LINK--N | [8] |
| Isomeric SMILES | C(CCNC--INVALID-LINK--N)C--INVALID-LINK--N | [8] |
| InChI Key | IMSOBGJSYSFTKG-BQBZGAKWSA-N | [8] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to produce lysinoalanine involves the reaction of a protected L-lysine derivative with a dehydroalanine precursor. The following is a generalized protocol for the synthesis of Nε-(DL-2-amino-2-carboxyethyl)-L-lysine, which will yield a mixture of (S,S) and (S,R) isomers. Stereospecific synthesis would require chiral-specific reagents and conditions.
Materials:
-
Nα-Boc-L-lysine
-
Methyl 2-acetamidoacrylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Hydrogen sulfide (H₂S) or other methods for copper removal if a copper complex is used.[10]
Procedure:
-
Protection of L-lysine: The α-amino group of L-lysine is first protected, for instance, with a tert-butyloxycarbonyl (Boc) group to prevent its reaction.
-
Reaction with Dehydroalanine precursor: The protected L-lysine is reacted with a dehydroalanine precursor, such as methyl 2-acetamidoacrylate, under alkaline conditions (e.g., in a solution of NaOH in 50% ethanol).[10]
-
Hydrolysis: The resulting compound is then hydrolyzed to remove the protecting groups and the methyl ester. This is typically achieved by heating with a strong acid like 6 M HCl.
-
Purification: The final product, a mixture of lysinoalanine stereoisomers, is purified using techniques like ion-exchange chromatography to isolate the this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of lysinoalanine in various matrices, including protein hydrolysates. The method often involves pre-column derivatization to enhance detection by UV or fluorescence detectors.
Materials:
-
Protein sample
-
6 M Hydrochloric acid (HCl)
-
o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC) as derivatizing agent
-
HPLC system with a C18 reversed-phase column and a UV or fluorescence detector
-
Mobile phase solvents (e.g., sodium acetate buffer and a mixture of methanol/acetonitrile/water)[11]
-
This compound standard
Procedure:
-
Protein Hydrolysis: The protein sample is hydrolyzed to release the amino acids. This is typically done by heating the sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[12]
-
Derivatization: The amino acids in the hydrolysate are derivatized. For example, with OPA, the reaction is carried out in a borate buffer. The derivatization can be automated in the HPLC autosampler.[13]
-
HPLC Analysis: The derivatized sample is injected into the HPLC system. The amino acids are separated on a C18 column using a gradient elution profile.[11]
-
Detection and Quantification: The derivatized amino acids are detected by a UV or fluorescence detector. The concentration of this compound is determined by comparing its peak area to that of a known concentration of the this compound standard.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and specific method for the analysis of lysinoalanine, but it requires derivatization to make the amino acid volatile.
Materials:
-
Protein hydrolysate
-
Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Organic solvent (e.g., acetonitrile)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
This compound standard
Procedure:
-
Sample Preparation: The protein hydrolysate is dried completely.
-
Derivatization: The dried sample is derivatized to form volatile derivatives. For example, using MTBSTFA, the sample is heated with the reagent in a suitable solvent.[10]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on the capillary column based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and identification based on the mass-to-charge ratio of the fragmented ions.
-
Quantification: Quantification is achieved by comparing the peak area of the derivatized this compound to that of a derivatized standard.
Biological Interactions and Signaling Pathways
This compound is known to exert biological effects primarily through two mechanisms: metal chelation and enzyme inhibition. These actions can lead to downstream cellular consequences, most notably nephrotoxicity in rats.
Metal Chelation and Enzyme Inhibition
Lysinoalanine possesses strong metal-chelating properties, particularly for divalent cations like zinc (Zn²⁺) and copper (Cu²⁺).[14] This ability allows it to interfere with the function of metalloenzymes by sequestering the essential metal cofactor from their active sites. A prime example is the inhibition of carboxypeptidase A, a zinc-containing enzyme crucial for protein digestion.[1]
Caption: Mechanism of this compound-induced enzyme inhibition via metal chelation.
Nephrotoxicity Pathway
The consumption of free lysinoalanine has been shown to induce nephrocytomegaly, a specific type of kidney damage, in rats.[5][15] This toxic effect is characterized by the enlargement of the nucleus and cytoplasm of cells in the proximal renal tubules.[16] The proposed mechanism involves the accumulation of lysinoalanine in the kidney, leading to cellular stress and altered cellular processes.
Caption: Proposed pathway for this compound-induced nephrotoxicity in rats.
Experimental Workflow for Nephrotoxicity Assessment
A typical experimental workflow to investigate the nephrotoxic effects of this compound in a rat model is outlined below.
Caption: Experimental workflow for assessing the nephrotoxicity of this compound.
Conclusion
This compound remains a molecule of significant interest due to its dual role as a food-borne toxicant and a compound with unique chemical properties. This guide has provided a consolidated overview of its key characteristics, methodologies for its study, and insights into its biological interactions. Further research into the specific stereoisomer's properties and its precise mechanisms of action will be crucial for both ensuring food safety and exploring its potential applications in various scientific and therapeutic fields. The provided experimental frameworks offer a starting point for researchers aiming to contribute to the growing body of knowledge on this intriguing amino acid derivative.
References
- 1. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 5. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. This compound - Wikidata [wikidata.org]
- 9. Lysinoalanine, (S,R)- | C9H19N3O4 | CID 176490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. cerealsgrains.org [cerealsgrains.org]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of carboxypeptidase A catalyzed peptide hydrolysis by 3-phenylpropanoate at activating and nonactivating substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The nephrotoxicity of lysinoalanine in the rat [repository.tno.nl]
- 16. Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A [mdpi.com]
The Unwanted Amino Acid: A Technical Guide to the Historical Discovery and Significance of Lysinoalanine in Food Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysinoalanine (LAL) is a non-naturally occurring amino acid formed in food proteins during processing, primarily through exposure to heat and alkaline conditions. Its discovery and subsequent research have revealed its significance as both an indicator of processing severity and a compound with potential health implications. This technical guide provides an in-depth overview of the historical context of LAL's discovery, its chemical formation, its impact on food quality and safety, and detailed methodologies for its detection and quantification. The guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this critical compound in food science.
Historical Discovery and Evolving Significance
The scientific journey of lysinoalanine began with observations of unusual amino acids in proteins treated with alkali. Initially, its presence was primarily associated with industrial treatments designed to solubilize or modify proteins. However, a significant turning point came with the discovery that LAL could also be found in a variety of home-cooked and commercially prepared foods that had not been subjected to alkaline treatment, highlighting the crucial role of heat in its formation.[1] This broadened the scope of concern from specialized industrial processes to common food preparation methods.
The significance of lysinoalanine in food science is multifaceted:
-
Nutritional Depreciation: The formation of LAL involves the essential amino acid lysine, rendering it nutritionally unavailable.[2] This cross-linking can also impede the digestibility of the protein by making it resistant to proteolytic enzymes.
-
Health Implications: Early studies revealed that diets containing LAL could induce a renal condition in rats known as nephrocytomegalia, characterized by the enlargement of kidney cells.[3][4] While this effect has been shown to be species-specific and the risk to humans is considered low, the safety of dietary LAL remains a subject of ongoing research.[4] The nephrotoxic effects are primarily associated with free LAL rather than the protein-bound form.[4]
-
Process Indicator: The concentration of LAL in a food product serves as a reliable marker for the intensity of heat and/or alkaline treatment it has undergone. This allows food scientists to monitor and optimize processing conditions to minimize its formation.
The Chemistry of Lysinoalanine Formation
The formation of lysinoalanine is a well-understood two-step chemical process.[2][3]
-
β-Elimination: The process is initiated by the hydroxide ion-catalyzed elimination of side chains from certain amino acid residues, primarily serine and cysteine (from cystine), to form a highly reactive dehydroalanine intermediate.
-
Nucleophilic Addition: The ε-amino group of a lysine residue then acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate to form a stable lysinoalanine cross-link.
Several factors influence the rate of LAL formation, including:
-
High pH: Alkaline conditions are a major catalyst for the initial β-elimination step.
-
Elevated Temperature: Heat accelerates the reaction rates of both steps.
-
Exposure Time: Longer processing times at high pH or temperature lead to increased LAL formation.
Conversely, the presence of sulfhydryl-containing compounds like cysteine can minimize LAL formation by competing with lysine for the dehydroalanine intermediate.[3]
Quantitative Data on Lysinoalanine in Foods
The concentration of lysinoalanine can vary significantly depending on the food type and the processing it has undergone. The following table summarizes representative quantitative data from various studies.
| Food Product | Processing Condition | Lysinoalanine Content (ppm in protein) | Reference |
| Raw Milk | - | 9.4 | [5] |
| UHT Milk | Ultra-high temperature | 87.1 | [5] |
| Infant Formula | - | 124.9 | [5] |
| Low-heat Skim Milk Powder | Low-heat treatment | 49.4 | [5] |
| Medium-heat Skim Milk Powder | Medium-heat treatment | 179.9 | [5] |
| High-heat Skim Milk Powder | High-heat treatment | 294.6 | [5] |
| Sodium Caseinate | Alkali treatment | 856.1 | [5] |
| Boiled Eggs | Boiling | Varies with time | [6] |
| Fresh Cheese | - | Not detected - low levels | [6] |
| Commercial Caseinates | - | Can be high | [6] |
Experimental Protocols for Lysinoalanine Analysis
Accurate quantification of lysinoalanine is crucial for food safety and quality control. Several analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) being the most common.
Sample Preparation: Acid Hydrolysis
The first step for analyzing protein-bound LAL is to liberate it through acid hydrolysis.
-
Weighing: Accurately weigh a food sample containing approximately 40-50 mg of protein into a hydrolysis tube.
-
Internal Standard: Add a known amount of an internal standard, such as diaminopimelic acid, for accurate quantification.
-
Acid Addition: Add 8 mL of 6 M hydrochloric acid (HCl).
-
Degassing: Degas the sample with a stream of nitrogen or helium for 2 minutes to prevent oxidative degradation.
-
Hydrolysis: Seal the tube and heat at 110°C for 23-24 hours.
-
Filtration: After cooling, filter the hydrolysate to remove any solid particles.
-
Drying: Evaporate the filtrate to dryness under vacuum.
Method 1: High-Performance Liquid Chromatography (HPLC) with Dansyl Chloride Derivatization
This method involves derivatizing the amino acids with dansyl chloride to make them detectable by a UV or fluorescence detector.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., lithium carbonate buffer, pH 9.5).
-
Derivatization:
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 254 nm or a fluorescence detector with excitation at 335 nm and emission at 522 nm.[9]
-
Quantification: Compare the peak area of the LAL derivative to that of the internal standard and a calibration curve prepared with LAL standards.
-
Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID) with tBDMSi Derivatization
This method involves derivatizing the amino acids to make them volatile for GC analysis.
-
Drying: Ensure the hydrolyzed sample is completely dry.
-
Derivatization:
-
Add dimethylformamide (DMF) and triethylamine (TEA) to the dried sample.
-
Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the silylating agent.
-
Heat the mixture at 70°C for 60 minutes to form the N(O)-tert-butyldimethylsilyl (tBDMSi) derivatives.
-
-
GC-FID Analysis:
-
Column: A non-polar capillary column (e.g., CP-SIL 5CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: A thermal gradient from approximately 200°C to 300°C.[10]
-
Injector and Detector Temperature: Typically around 280-300°C.
-
Detection: Flame Ionization Detector (FID).
-
Quantification: Compare the peak area of the LAL derivative to that of the internal standard and a calibration curve.
-
Biological Significance and Toxicological Profile
The primary health concern associated with lysinoalanine is its potential to cause nephrocytomegalia in rats.[4] This condition is characterized by the enlargement of the nuclei and cytoplasm of cells in the straight portion of the proximal renal tubules. It is important to note that this toxic effect is largely specific to rats, with other species, including mice, hamsters, rabbits, dogs, and monkeys, showing no such renal changes.[4]
The exact molecular mechanism of LAL-induced nephrotoxicity is not fully elucidated, but it is thought to involve the inhibition of metalloenzymes.[11] Lysinoalanine is a known chelator of metal ions, and its binding to essential metal cofactors in enzymes could disrupt their function.[11] Additionally, studies have shown that LAL can interfere with DNA synthesis and alter nucleoprotein in the affected kidney cells.
Conclusion and Future Perspectives
The discovery and study of lysinoalanine have significantly advanced our understanding of the chemical changes that occur in food proteins during processing. While the direct toxicological risk to humans appears to be low, its presence remains a key indicator of nutritional damage and processing intensity. Future research should continue to explore the subtle biological effects of LAL and develop standardized, rapid, and cost-effective analytical methods for its routine monitoring in the food supply. For drug development professionals, understanding the interactions of compounds like LAL with biological systems, particularly its metal-chelating properties and effects on cellular processes, may offer insights into potential mechanisms of toxicity and off-target effects of new chemical entities.
References
- 1. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of pH and Temperature on (S,S)-Lysinoalanine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role that pH and temperature play in the formation of (S,S)-lysinoalanine (LAL), a post-translational modification and cross-linking amino acid. The formation of LAL is a significant consideration in the manufacturing and storage of therapeutic proteins and in food processing, as it can impact protein structure, function, and nutritional value. This document outlines the underlying chemical mechanisms, presents quantitative data on its formation under various conditions, provides detailed experimental protocols for its analysis, and illustrates key pathways and workflows.
Introduction to Lysinoalanine Formation
Lysinoalanine is an unnatural amino acid formed from the covalent linkage of a lysine residue with a dehydroalanine (DHA) residue.[1][2] Dehydroalanine is a highly reactive intermediate that is typically generated from the β-elimination of the side chains of cysteine or serine residues, a reaction that is significantly accelerated by high pH and temperature.[3][4][5] The formation of LAL can lead to intra- or intermolecular cross-linking of proteins, potentially inducing aggregation, reducing protein digestibility, and in some cases, raising safety concerns.[4] While several stereoisomers of lysinoalanine can exist, the (S,S) form is often a primary concern in biological and food systems. It is important to note that the harsh conditions that promote LAL formation can also lead to racemization of the precursor amino acids, resulting in a mixture of diastereomers, including (S,R)-lysinoalanine.[2][4]
The Chemical Pathway of Lysinoalanine Formation
The formation of lysinoalanine proceeds through a well-established two-step mechanism:
-
β-Elimination to form Dehydroalanine (DHA): This initial step is base-catalyzed and involves the removal of a proton from the α-carbon and the elimination of the side-chain group from a precursor amino acid, typically serine or cysteine. This process is highly dependent on pH and temperature, with higher values of both increasing the rate of DHA formation.[2][6]
-
Nucleophilic Addition of Lysine: The ε-amino group of a lysine residue then acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate. This Michael addition reaction forms the lysinoalanine cross-link.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Governing Lysinoalanine Formation in Soy Proteins | Semantic Scholar [semanticscholar.org]
- 4. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of lysinoalanine during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Nutritional Implications of Lysinoalanine in the Diet: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysinoalanine (LAL) is an unnatural amino acid formed during food processing, particularly under alkaline and high-temperature conditions. Its presence in the diet has significant nutritional and toxicological implications. This technical guide provides a comprehensive overview of the formation, metabolism, and biological effects of LAL, with a focus on its impact on protein quality and renal health. Quantitative data from various studies are summarized, and detailed experimental protocols are provided for key analyses. Furthermore, this guide illustrates the proposed cellular mechanisms of LAL-induced nephrotoxicity and its potential interactions with the gut microbiota through detailed signaling and logical pathway diagrams.
Formation and Presence of Lysinoalanine in Foods
Lysinoalanine is not naturally present in food proteins but is formed as a result of chemical reactions during processing. The primary mechanism involves a two-step process:
-
β-elimination: Hydroxide ions catalyze the elimination of side chains from amino acid residues like serine, cysteine, and phosphoserine, leading to the formation of a highly reactive intermediate, dehydroalanine (DHA).[1][2]
-
Nucleophilic Addition: The ε-amino group of a lysine residue then undergoes a nucleophilic attack on the double bond of the DHA intermediate, forming a stable cross-link and resulting in the lysinoalanine residue.[1][2]
Factors that promote the formation of LAL include high pH, elevated temperatures, and prolonged processing times.[1][3] Conversely, the presence of sulfhydryl-containing compounds like cysteine can minimize LAL formation by competing for the DHA intermediate to form lanthionine.[1][3]
Data Presentation: Lysinoalanine Content in Various Food Products
The following table summarizes the quantitative analysis of LAL in different food items, highlighting the variability based on processing conditions.
| Food Product | Processing Conditions | Lysinoalanine Content (mg/kg protein) | Reference |
| Infant Formula | Standard | 124.9 | [4] |
| UHT Milk | Ultra-high temperature | 87.1 | [4] |
| Raw Milk | Unprocessed | 9.4 | [4] |
| Skim Milk Powder | Low-heat treatment | 49.4 | [4] |
| Skim Milk Powder | Medium-heat treatment | 179.9 | [4] |
| Skim Milk Powder | High-heat treatment | 294.6 | [4] |
| Sodium Caseinate | Alkali and heat treatment | 856.1 | [4] |
| Enteral Nutrition Formulas | Various | 160 - 800 | [5] |
| Yeast (TLC method) | Not specified | ~800 | [6] |
| Yeast (AAA method) | Not specified | Not detected | [6] |
TLC: Thin Layer Chromatography; AAA: Automatic Amino Acid Analyzer. Note the discrepancy in results for yeast depending on the analytical method used.
Nutritional and Toxicological Implications
Impact on Protein Digestibility and Nutritional Quality
The formation of LAL cross-links within and between protein chains can significantly impair their nutritional value. These cross-links can mask cleavage sites for digestive enzymes, thereby reducing protein digestibility.[1][5] Furthermore, the involvement of the essential amino acid lysine in LAL formation renders it nutritionally unavailable.[5] Studies in rodents have demonstrated that the presence of LAL in the diet decreases protein digestibility and overall nutritional quality.[1][7]
Data Presentation: Effect of Lysinoalanine on Protein Digestibility
| Protein Source | Treatment | LAL Content (% of total lysine) | Prececal Protein Digestibility Reduction (%) | Animal Model | Reference |
| Casein, β-lactoglobulin, wheat protein | 6h at 65°C, pH 10.5-11.5 | 11.7 ± 0.3 | 13.4 ± 2.3 | Miniature pigs | [8] |
| Casein, β-lactoglobulin, wheat protein | 24h at 65°C, pH 10.5-11.5 | 14.8 ± 0.0 | 17.8 ± 1.2 | Miniature pigs | [8] |
Nephrotoxicity
A significant toxicological concern associated with dietary LAL is its nephrotoxic effect, primarily observed in rats.[7][9][10] Ingestion of free LAL has been shown to induce a characteristic renal lesion known as nephrocytomegaly, which involves the enlargement of the nucleus and cytoplasm of cells in the straight portion of the proximal renal tubules.[1][8] This effect is dose-dependent, with dietary levels of 100 ppm and above of synthetic LAL inducing these changes in rats.[9][10] It is important to note that this nephrotoxicity appears to be species-specific, as it has not been observed in mice, hamsters, rabbits, quail, dogs, or monkeys fed similar diets.[9][10]
The chemical form of LAL is a critical determinant of its toxicity. Protein-bound LAL is significantly less toxic than free LAL, likely due to its lower intestinal absorption.[9][10]
Inhibition of Metalloenzymes
Lysinoalanine is a potent metal chelator and has been shown to inhibit the activity of various metalloenzymes by binding to their essential metal cofactors.[2][11] For instance, LAL can inactivate zinc-containing enzymes like carboxypeptidase A and copper-containing enzymes such as polyphenol oxidase.[2][11] This inhibition of digestive and other enzymes may contribute to the overall negative nutritional effects of LAL.
Experimental Protocols
Determination of Lysinoalanine in Food Proteins by HPLC
This protocol is based on the method described by Al-Saadi et al. (2012) for the analysis of LAL in dairy products.[4]
1. Sample Hydrolysis: a. Weigh a protein sample and place it in a hydrolysis tube. b. Add 6 M HCl to the tube. c. Seal the tube under nitrogen and heat at 110°C for 24 hours. d. After cooling, filter the hydrolysate through a 0.45 µm filter.
2. Derivatization with Dansyl Chloride: a. Take an aliquot of the hydrolysate and adjust the pH to 9.5 with Li₂CO₃ buffer. b. Add a solution of dansyl chloride in acetonitrile. c. Incubate the mixture at 60°C for 30 minutes in the dark. d. Add a methylamine solution to quench the reaction.
3. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A gradient of acetonitrile and sodium acetate buffer (pH 4.5). c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector (Excitation: 340 nm, Emission: 540 nm). e. Quantification: Use an external standard of LAL for calibration.
In Vivo Study of Lysinoalanine-Induced Nephrotoxicity in Rats
This protocol is a generalized representation based on studies by De Groot et al. (1976).[9][10]
1. Animals and Diet: a. Use young adult male Sprague-Dawley rats. b. Acclimatize the animals for one week on a standard laboratory diet. c. Divide the rats into experimental groups and a control group. d. Prepare purified diets containing graded levels of synthetic LAL (e.g., 0, 100, 300, 1000 ppm). The basal diet should be nutritionally adequate.
2. Experimental Period: a. Feed the respective diets to the rats for a period of 4 to 8 weeks. b. Monitor food intake and body weight regularly.
3. Sample Collection and Analysis: a. At the end of the experimental period, collect urine for 24 hours for urinalysis. b. Euthanize the animals and collect blood for serum biochemistry (e.g., BUN, creatinine). c. Excise the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological examination.
4. Histopathology: a. Process the fixed kidney tissue for paraffin embedding. b. Section the kidneys at 5 µm and stain with Hematoxylin and Eosin (H&E). c. Examine the sections under a light microscope for evidence of nephrocytomegaly in the proximal tubules.
Signaling Pathways and Logical Relationships
Proposed Signaling Pathway for Lysinoalanine-Induced Nephrotoxicity
While the precise signaling cascade of LAL-induced nephrotoxicity is not fully elucidated, evidence from studies on high-dose lysine toxicity in renal tubular cells suggests a plausible mechanism involving oxidative stress and apoptosis.[12] It is hypothesized that LAL, or its metabolites, may induce cellular stress leading to the activation of pro-apoptotic pathways.
Caption: Proposed signaling pathway for LAL-induced nephrotoxicity in renal tubular cells.
Experimental Workflow for In Vivo Nephrotoxicity Study
The following diagram illustrates the logical flow of an in vivo experiment designed to assess the nephrotoxic potential of dietary lysinoalanine.
Caption: Experimental workflow for a rat feeding study on lysinoalanine nephrotoxicity.
Potential Impact of Lysinoalanine on the Gut Microbiota
Direct studies on the effect of LAL on the gut microbiome are lacking. However, based on the known metabolism of amino acids by gut bacteria, a logical relationship can be proposed. The gut microbiota can ferment amino acids, including lysine, to produce various metabolites, some of which have biological activity.[13][14]
References
- 1. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Dipeptide Enhances Gut Structure and Whole-Body Protein Synthesis in Neonatal Piglets with Intestinal Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions and Signaling Pathways of Amino Acids in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies of lysinoalanine in alkali-treated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum stress in kidney function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid deprivation disrupts barrier function and induces protective autophagy in intestinal porcine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dietary Lysine Levels Improved Antioxidant Capacity and Immunity via the TOR and p38 MAPK Signaling Pathways in Grass Carp, Ctenopharyngodon idellus Fry [frontiersin.org]
- 9. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of lysine crotonylation modification in patients with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine triggers apoptosis through a NADPH oxidase-dependent mechanism in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of dietary amino acids and microbial metabolites in the regulation of pig intestinal health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Dual Nature of Lysinoalanine: A Technical Guide to its Biosynthesis, Natural Functions, and Physiological Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysinoalanine (LAL) is a cross-linking amino acid formed post-translationally in proteins. Initially identified as a byproduct of food processing under alkaline and high-temperature conditions, its presence has since been confirmed in natural biological systems where it serves specific structural roles. This technical guide provides an in-depth exploration of the biosynthesis of LAL, contrasting its non-enzymatic formation in processed foods with its controlled, autocatalytic generation in certain organisms. We will detail its natural functions, particularly its role in the structural integrity of bacterial flagella, and present quantitative data on its occurrence. Furthermore, this guide will cover the physiological and toxicological aspects of LAL, focusing on the molecular mechanisms of its nephrotoxicity, which is primarily attributed to its potent metal-chelating properties. Detailed experimental protocols for the detection and quantification of LAL are also provided to facilitate further research in this area.
Biosynthesis of Lysinoalanine
The formation of lysinoalanine occurs via two distinct routes: a non-enzymatic pathway prevalent during food processing and a highly specific, autocatalytic pathway observed in certain bacteria.
Non-Enzymatic Formation in Food Proteins
During the processing of protein-rich foods at elevated temperatures and/or high pH, LAL is formed through a two-step chemical reaction.[1][2][3] This process can lead to a decrease in the nutritional value of the food by reducing the bioavailability of the essential amino acid lysine and impairing protein digestibility.[2][3]
The mechanism proceeds as follows:
-
β-Elimination: The process begins with the base-catalyzed β-elimination of a labile group from an amino acid residue to form a highly reactive dehydroalanine (Dha) intermediate.[1][2][3] Precursor residues for this step include cysteine (eliminating H₂S), serine (eliminating H₂O), O-phosphorylserine, and O-glycosylserine.[1][3][4]
-
Aza-Michael Addition: The ε-amino group (ε-NH₂) of a lysine residue then acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate in a Michael-type addition reaction. This forms the stable lysinoalanine cross-link.[2][3]
Natural Biosynthesis: Autocatalytic Formation in Spirochete Flagella
In contrast to the random formation in food, LAL biosynthesis can be a highly controlled and essential process in certain organisms. A prime example is the formation of intermolecular LAL cross-links in the flagellar hook protein (FlgE) of spirochete bacteria, such as Treponema denticola, the causative agent of periodontal disease.[5][6] This cross-linking is critical for flagellar function and the motility of these bacteria.[5][7]
This natural pathway is a remarkable example of self-catalysis, occurring without the need for external enzymes or cofactors.[6][7] The process is driven by the oligomerization of FlgE subunits:
-
Oligomerization and Conformational Change: The assembly of FlgE protein subunits into the flagellar hook structure induces a conformational change. This brings a specific cysteine residue (Cys178 in T. denticola) and a lysine residue (Lys165) from an adjacent subunit into close proximity.[5][6]
-
Self-Catalyzed β-Elimination: The protein's folded microenvironment facilitates the β-elimination of the thiol group from Cys178, releasing hydrogen sulfide (H₂S) and forming a dehydroalanine (Dha) intermediate.[5][6]
-
Intermolecular Aza-Michael Addition: The ε-amino group of Lys165 on the neighboring FlgE subunit performs a nucleophilic attack on the Dha intermediate, forming a stable intermolecular LAL cross-link that covalently links the protein subunits.[5][8]
References
- 1. Lysine stimulates the development of the murine mammary gland at puberty via PI3K/AKT/mTOR signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysinoalanine as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Accurate Detection of (S,S)-Lysinoalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate detection and quantification of (S,S)-Lysinoalanine (LAL), a cross-linked amino acid formed during food processing and in biological systems. The presence of LAL is a concern due to its potential impact on protein quality and its reported nephrotoxicity. The following protocols and data are intended to guide researchers in selecting and implementing the most appropriate analytical method for their specific application.
Introduction to Lysinoalanine Detection
Lysinoalanine is formed from the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being generated from cysteine or serine under alkaline conditions or heat treatment.[1] Accurate detection is crucial for food safety assessment, understanding protein modifications, and in the development of biopharmaceuticals where protein stability is critical. The primary analytical techniques for LAL quantification include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are also emerging as a potential screening tool.
Comparative Quantitative Data
The selection of an analytical method often depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes key quantitative parameters for various methods used in the analysis of lysinoalanine.
| Analytical Method | Sample Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-FID | Protein-containing foods | N(O)-tert-butyldimethylsilyl (tBDMS) | 50 ppm | 152 ppm | 90.2 - 94.0 | [2] |
| HPLC-UV | Milk and milk products | Dansyl chloride | 0.2 ng (standard), 2 ng (sample) | Not Reported | 95 - 102 | [3] |
| LC-QQQ-MS | Model Compound | None | 13 ng/mL | Not Reported | Not Reported | [4] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis of LAL in protein-containing food samples. It involves acid hydrolysis, derivatization, and GC analysis.
a. Sample Preparation (Acid Hydrolysis)
-
Weigh approximately 50 mg of the protein sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl containing 1% phenol.
-
Flush the tube with nitrogen, seal, and heat at 110°C for 24 hours.
-
After cooling, open the tube and filter the hydrolysate.
-
Evaporate the filtrate to dryness under a stream of nitrogen at 60°C.
-
Re-dissolve the residue in 1 mL of 0.1 M HCl.
b. Derivatization (tBDMS)
-
Take a 50 µL aliquot of the hydrolyzed sample and dry it completely under nitrogen.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Heat the mixture at 100°C for 4 hours to form the tBDMS derivatives.
c. GC-FID Analysis
-
Column: Capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 5°C/min, and hold for 5 min.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Quantification: Use an internal standard such as diaminopimelic acid.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes the analysis of LAL in dairy products using pre-column derivatization with dansyl chloride.[3]
a. Sample Preparation (Acid Hydrolysis)
-
Follow the acid hydrolysis protocol described in the GC-FID section (1.a).
b. Derivatization (Dansyl Chloride)
-
To the dried hydrolysate, add 200 µL of lithium carbonate buffer (0.2 M, pH 9.5).
-
Add 400 µL of dansyl chloride solution (1.5 mg/mL in acetonitrile).
-
Incubate the mixture at 40°C for 45 minutes in the dark.
-
Add 100 µL of 2% (v/v) aqueous formic acid to stop the reaction.
-
Filter the solution through a 0.45 µm filter before injection.
c. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.01 M sodium phosphate buffer (pH 7.0) with 4% (v/v) N,N-dimethylformamide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound without the need for derivatization.
a. Sample Preparation (Acid Hydrolysis and Solid-Phase Extraction)
-
Perform acid hydrolysis as described in the GC-FID section (1.a).
-
After re-dissolving the residue in 0.1 M HCl, the sample may require solid-phase extraction (SPE) for cleanup, especially for complex matrices.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample and wash with water to remove interfering substances.
-
Elute the LAL with a suitable solvent, such as 50% acetonitrile with 0.1% formic acid.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
b. LC-MS/MS Analysis
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a suitable reversed-phase column like a Polaris 3 Amide-C18 is often used for underivatized amino acids.[4][6]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient tailored to the specific column and analyte retention.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QQQ) is ideal for quantitative analysis.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The parent ion for LAL is m/z 234.2. A common daughter ion for quantification is m/z 84.2.[4]
-
Optimized MS Parameters: [4]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 500°C
-
Collision Voltage: 20 V
-
-
Injection Volume: 5-10 µL.
Enzyme-Linked Immunosorbent Assay (ELISA) - Screening for Inhibitors
While direct ELISA kits for this compound quantification are not widely commercially available, an ELISA-based method has been developed to screen for inhibitors of LAL cross-linking, which is relevant for drug development.[5][7] This protocol is adapted from that principle for a potential screening application.
a. Principle
This is a competitive ELISA. A known amount of LAL-conjugated protein is coated onto the microplate wells. The sample is pre-incubated with a specific anti-LAL antibody. This mixture is then added to the wells. The free antibody will bind to the coated LAL-protein. The amount of bound antibody is inversely proportional to the LAL concentration in the sample.
b. Protocol
-
Coating: Coat a 96-well microplate with a LAL-protein conjugate (e.g., LAL-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate or tubes, pre-incubate the standards or samples with a specific anti-LAL primary antibody for 30-60 minutes.
-
Incubation: Transfer the pre-incubated mixture to the coated and blocked microplate wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Visualizations
References
- 1. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. agilent.com [agilent.com]
- 7. An ELISA for discovering protein-protein interaction inhibitors: blocking lysinoalanine crosslinking between subunits of the spirochete flagellar hook as a test case - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (S,S)-Lysinoalanine in Food Matrices by LC-MS/MS
Introduction
Lysinoalanine (LAL) is an unnatural amino acid formed during food processing, particularly under alkaline conditions and/or high temperatures. It is created by the cross-linking of a lysine residue with a dehydroalanine residue, the latter being formed from cysteine or serine. The presence of LAL in food is a concern as it can reduce the nutritional value of proteins by decreasing the bioavailability of essential amino acids like lysine. Furthermore, some studies have indicated potential toxicological effects, such as nephrocytomegaly in rats, although the implications for human health are still under investigation.[1][2][3] Common food products where lysinoalanine may be found include dairy products, infant formulas, cereals, and processed meats.[1][4]
This application note provides a detailed protocol for the quantification of (S,S)-Lysinoalanine in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves acid hydrolysis of the protein matrix, followed by derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to enhance chromatographic retention and detection sensitivity, and subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
This protocol is designed for researchers and scientists to reliably quantify this compound in food samples.
Sample Preparation
1.1. Materials and Reagents
-
This compound standard
-
N-ε-methyl-lysine (Internal Standard - IS)
-
6 M Hydrochloric acid (HCl)
-
Borate buffer (0.5 M, pH 9.0)
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (3 mg/mL in acetone)
-
Hexane
-
Ethyl acetate
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
-
Methanol
-
Nitrogen gas supply
-
Solid Phase Extraction (SPE) cartridges (C18, if necessary for cleanup)
1.2. Protein Hydrolysis
-
Weigh approximately 100-200 mg of the homogenized food sample into a hydrolysis tube.
-
Add a known concentration of the internal standard, N-ε-methyl-lysine.
-
Add 5 mL of 6 M HCl.
-
Seal the tube under nitrogen to prevent oxidation.
-
Hydrolyze at 110°C for 24 hours.
-
After cooling, filter the hydrolysate to remove any solid residue.
-
Evaporate the filtrate to dryness under a stream of nitrogen at 60°C.
-
Re-dissolve the residue in 1 mL of deionized water.
1.3. Derivatization with FMOC-Cl
-
Take 100 µL of the re-dissolved hydrolysate.
-
Add 100 µL of 0.5 M borate buffer (pH 9.0).
-
Add 200 µL of the FMOC-Cl solution.
-
Vortex the mixture and let it react for 20 minutes at room temperature.[5]
-
Stop the reaction by adding 200 µL of hexane and vortexing for 1 minute.
-
Remove the upper hexane layer. Repeat the hexane wash.
-
Extract the FMOC-derivatives by adding 500 µL of ethyl acetate and vortexing.
-
Collect the ethyl acetate layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of 50% methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 10% B; 18-25 min: 10% B |
2.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
2.3. MRM Transitions
The following MRM transitions should be monitored for the FMOC-derivatized analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| This compound-FMOC | 470.2 | 179.1 | 0.1 |
| 470.2 | 248.1 | 0.1 | |
| N-ε-methyl-lysine-FMOC | 383.2 | 179.1 | 0.1 |
| 383.2 | 161.1 | 0.1 |
Note: These transitions are for the singly-charged precursor ions of the FMOC derivatives. Optimization of collision energies will be required for the specific instrument used.
Data Presentation
The quantification of this compound should be performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte standards. The final concentration in the food sample is then calculated based on this curve and reported in mg/kg or µg/g of the food product.
Table 1: Quantitative Data for this compound in Various Food Matrices
| Food Matrix | LAL Concentration Range (mg/kg) | Method Highlights | Reference |
| Infant Formula (Liquid) | 86 - 514 (µg/g protein) | HPLC with FMOC derivatization | [6] |
| Infant Formula (Powder) | Below Detection Limit | HPLC with FMOC derivatization | [6] |
| UHT Milk | 87.1 (ppm crude protein) | HPLC with dansyl chloride derivatization | [1] |
| Sodium Caseinate | 856.1 (ppm crude protein) | HPLC with dansyl chloride derivatization | [1] |
| Cheese (Mozzarella) | Not Detected | LC/ESI/MS with FMOC derivatization | [7] |
| Milk Powder | High amounts detected | LC/ESI/MS with FMOC derivatization | [7] |
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.2 - 20 ppm |
| LOD | Low mg/kg |
| LOQ | 2 ng for milk sample |
| Recovery | 95 - 102% |
| RSD | < 5% |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of Lysinoalanine.
References
- 1. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of Lysinoalanine, a Harmful Substance in Food Processing [spkx.net.cn]
- 4. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
step-by-step guide to synthesizing (S,S)-Lysinoalanine standard for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Lysinoalanine is one of the diastereomers of lysinoalanine, an unnatural amino acid formed by the cross-linking of lysine and a dehydroalanine residue, the latter of which is typically derived from serine or cysteine. The presence and toxicological effects of lysinoalanine in food products have been a subject of extensive research. The synthesis of a pure this compound standard is crucial for accurate analytical quantification, toxicological studies, and as a reference material in various research applications. This document provides a detailed, step-by-step guide for the stereospecific synthesis of this compound, leveraging the use of protected amino acid precursors to ensure the desired stereochemistry.
Principle of the Synthesis
The stereospecific synthesis of this compound is achieved through a multi-step process that involves the protection of the reactive functional groups of L-lysine and L-serine, followed by the conversion of the serine derivative into a dehydroalanine intermediate, coupling with the protected lysine, and subsequent deprotection to yield the final product. The use of N-α-tert-butyloxycarbonyl (Boc) and N-ε-carbobenzyloxy (Cbz) protecting groups for L-lysine and a suitable protecting group for L-serine allows for regioselective reactions, preserving the stereocenters of the starting materials.
Experimental Protocols
Part 1: Preparation of Protected Amino Acid Precursors
1.1 Synthesis of N-α-Boc-N-ε-Cbz-L-lysine
This procedure outlines the synthesis of the orthogonally protected L-lysine derivative.
-
Materials: L-lysine hydrochloride, Di-tert-butyl dicarbonate (Boc)₂O, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1N Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water containing sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH at 9-10 with the addition of aqueous sodium bicarbonate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-α-Boc-L-lysine.
-
Dissolve the N-α-Boc-L-lysine in a solution of sodium bicarbonate in water.
-
Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Stir the reaction at room temperature for several hours.
-
Work up the reaction mixture by acidifying with 1N HCl and extracting with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to yield N-α-Boc-N-ε-Cbz-L-lysine.
-
1.2 Synthesis of a Protected L-Serine Derivative (e.g., N-Cbz-O-tosyl-L-serine methyl ester)
This procedure prepares the L-serine derivative that will be converted to the dehydroalanine intermediate.
-
Materials: L-serine methyl ester hydrochloride, Benzyl chloroformate (Cbz-Cl), p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Suspend L-serine methyl ester hydrochloride in dichloromethane and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of benzyl chloroformate.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Cbz-L-serine methyl ester.
-
Dissolve the N-Cbz-L-serine methyl ester in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Stir the reaction at 0 °C for several hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with copper (II) sulfate solution (to remove pyridine), water, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield N-Cbz-O-tosyl-L-serine methyl ester.
-
Part 2: Synthesis of Protected this compound
This part describes the coupling of the two protected amino acid derivatives.
-
Materials: N-α-Boc-N-ε-Cbz-L-lysine, N-Cbz-O-tosyl-L-serine methyl ester, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-α-Boc-N-ε-Cbz-L-lysine in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride carefully.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Cbz-O-tosyl-L-serine methyl ester in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected this compound derivative.
-
Part 3: Deprotection to Yield this compound
This final step removes the protecting groups to give the desired product.
-
Materials: Protected this compound derivative, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol, 6N Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the protected this compound derivative in methanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature overnight to remove the Cbz groups.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Treat the residue with 6N HCl and heat at reflux for several hours to remove the Boc group and hydrolyze the methyl ester.
-
Cool the solution and concentrate under reduced pressure.
-
Redissolve the residue in water and lyophilize to obtain this compound dihydrochloride.
-
Part 4: Purification and Characterization
4.1 Purification
-
Ion-Exchange Chromatography: The crude this compound dihydrochloride can be purified by ion-exchange chromatography using a Dowex 50W-X8 resin. Elution with a gradient of aqueous ammonia or hydrochloric acid will separate the product from any unreacted starting materials or byproducts.
-
Chiral HPLC: To confirm the diastereomeric purity, the sample can be analyzed by chiral HPLC. Derivatization with a chiral reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) allows for the separation of the (S,S) and (S,R) diastereomers on a standard C18 column.
4.2 Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized this compound. The spectra should be compared with literature data for confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound.
Data Presentation
| Parameter | Value | Reference |
| Synthesis Yield (Overall) | Expected to be in the range of 30-50% based on similar multi-step syntheses. | General synthetic chemistry principles |
| Diastereomeric Purity | >98% (as determined by chiral HPLC after derivatization) | Analytical chemistry standards |
| Chemical Purity | >98% (as determined by HPLC and NMR) | Analytical chemistry standards |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | Expected signals for the lysyl and alanyl moieties. | Literature data for lysinoalanine |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | Expected signals corresponding to the carbon atoms of lysinoalanine. | Literature data for lysinoalanine |
| HRMS (ESI+) m/z | Calculated for C₉H₂₀N₃O₄⁺ [M+H]⁺: 234.1454; Found: [Value to be determined experimentally] | Theoretical calculation |
Diagrams
Synthesis Workflow
Caption: Workflow for the stereospecific synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Key steps in the formation of the lysinoalanine linkage.
Application Notes and Protocols: (S,S)-Lysinoalanine as a Heat Processing Biomarker in Food
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S,S)-Lysinoalanine (LAL) as a critical biomarker for assessing the intensity of heat treatment in food products. The formation of this unnatural amino acid is a direct consequence of chemical changes in proteins during processing and can have significant implications for food quality, nutritional value, and safety.[1][2][3]
Introduction
Lysinoalanine is an isodipeptide formed by the cross-linking of a lysine residue with a dehydroalanine residue, the latter being generated from cysteine, serine, or their derivatives under thermal and/or alkaline conditions.[1][3][4] Its presence and concentration in food products serve as a reliable indicator of the severity of heat processing.[5] High levels of LAL can indicate a reduction in the nutritional quality of the protein by rendering the essential amino acid lysine unavailable and potentially impairing protein digestibility.[1][2][6] While toxicological effects in humans are still under investigation, early studies in rats indicated potential renal effects, making the monitoring of LAL levels in food, particularly in products for sensitive populations like infant formulae, a matter of importance.[5][6][7][8]
Mechanism of Lysinoalanine Formation
The formation of lysinoalanine is a two-step chemical process that is favored by high pH, elevated temperatures, and prolonged exposure times.[1][4][6]
-
β-Elimination: The initial step involves the hydroxide ion-catalyzed elimination of a side chain from a precursor amino acid residue (e.g., cysteine, serine, O-phosphorylserine) to form a highly reactive dehydroalanine (DHA) intermediate.[1][2][4]
-
Michael Addition: The ε-amino group of a lysine residue then acts as a nucleophile and attacks the double bond of the dehydroalanine intermediate, forming a stable lysinoalanine cross-link.[1][2][4]
Factors that can minimize the formation of LAL include the presence of sulfhydryl-containing compounds like cysteine, which can compete with lysine for reaction with dehydroalanine to form lanthionine instead.[1][4]
Caption: Chemical pathway of Lysinoalanine (LAL) formation.
Quantitative Data Presentation
The concentration of lysinoalanine is highly dependent on the type of food matrix, processing temperature, duration, and pH. The following tables summarize LAL levels found in various heat-processed food products as reported in the literature.
Table 1: Lysinoalanine (LAL) Content in Milk and Dairy Products
| Product | Processing Conditions | LAL Concentration (ppm in protein) | Reference |
| Raw Skim Milk | Pre-heat < 100°C for up to 20 min | < 10 | [9] |
| UHT Milk (Direct) | 110-130°C for 10-25 min | Not proven to form | [9] |
| UHT Milk (Indirect) | > 145°C for > 10 s | Up to 50 | [9] |
| Autoclave Sterilized Milk | 110-129°C for 10-25 min | 110 - 710 | [9] |
| Raw Cow's Milk | Untreated | 9.4 (average) | [5] |
| UHT Milk | Commercial processing | 87.1 | [5] |
| Low-Heat Skim Milk Powder | Commercial processing | 49.4 | [5] |
| Medium-Heat Skim Milk Powder | Commercial processing | 179.9 | [5] |
| High-Heat Skim Milk Powder | Commercial processing | 294.6 | [5] |
| Sodium Caseinate | Commercial processing | 856.1 | [5] |
Table 2: Lysinoalanine (LAL) Content in Infant Formulae
| Product Type | LAL Concentration (µg/g protein) | Reference |
| Powdered Formulae | Below detection limit | [8] |
| Liquid Adapted Formulae | Up to 86 | [8] |
| Liquid Follow-on Formulae | Up to 390 | [8] |
| Liquid Growing Milks | Up to 514 | [8] |
| Infant Formula (general) | 124.9 (ppm in crude protein) | [5] |
Experimental Protocols
Accurate quantification of LAL is crucial for its use as a biomarker. Various analytical methods have been developed, each with its own advantages. The general workflow involves protein hydrolysis followed by chromatographic separation and detection.
Caption: General experimental workflow for LAL analysis in food.
Protocol 1: Sample Preparation and Acid Hydrolysis
This is a foundational step for most analytical methods aimed at quantifying protein-bound amino acids.
Objective: To liberate LAL and other amino acids from the protein backbone for subsequent analysis.
Materials:
-
Homogenized food sample
-
6 M Hydrochloric acid (HCl)
-
Hydrolysis tubes
-
Nitrogen gas
-
Heating block or oven capable of maintaining 110°C
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Sample Weighing: Accurately weigh a portion of the finely ground and homogenized dry food sample into a hydrolysis tube.
-
Acid Addition: Add a sufficient volume of 6 M HCl to the tube.
-
Inert Atmosphere: Purge the tube with nitrogen gas to remove oxygen, which can degrade certain amino acids during hydrolysis.
-
Sealing: Immediately seal the tube under vacuum or maintain a nitrogen atmosphere.
-
Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 24 hours.[10]
-
Acid Removal: After cooling, open the tube and evaporate the HCl under vacuum.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., sodium citrate loading buffer for amino acid analyzers, or a mobile phase compatible with HPLC/GC analysis).
-
Filtration: Filter the reconstituted sample through a 0.45 µm filter to remove any particulate matter before injection into the analytical instrument.[5]
Protocol 2: LAL Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with pre-column derivatization for sensitive LAL detection.[5]
Objective: To separate and quantify LAL in protein hydrolysates.
Materials:
-
Protein hydrolysate (from Protocol 1)
-
Dansyl chloride derivatizing agent
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate buffer
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase column
-
LAL standard
Procedure:
-
Derivatization:
-
Take an aliquot of the filtered protein hydrolysate.
-
Adjust the pH to alkaline conditions using a sodium bicarbonate buffer.
-
Add a solution of dansyl chloride in acetonitrile.
-
Incubate the mixture in the dark at a controlled temperature to allow the derivatization reaction to complete.
-
Quench the reaction by adding a suitable reagent (e.g., a primary amine like methylamine hydrochloride).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile is typically used.
-
Injection: Inject the derivatized sample onto the HPLC column.
-
Detection: Monitor the effluent using a UV detector (e.g., at 254 nm) or a fluorescence detector for higher sensitivity.
-
-
Quantification:
-
Prepare a standard curve by derivatizing and analyzing known concentrations of LAL standard.
-
Calculate the LAL concentration in the sample by comparing its peak area to the standard curve. A recovery of 95-102% for LAL standards has been reported with this method.[5]
-
Protocol 3: LAL Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method provides an alternative for LAL quantification and has shown good reliability for various food matrices.[11][12]
Objective: To separate and quantify LAL as a volatile derivative using GC.
Materials:
-
Protein hydrolysate (from Protocol 1)
-
Derivatization agents (e.g., silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard (e.g., diaminopimelic acid)[11]
-
GC-FID system
-
Capillary column suitable for amino acid analysis
Procedure:
-
Derivatization:
-
Evaporate the solvent from an aliquot of the filtered protein hydrolysate.
-
Add the internal standard.
-
Add the silylation reagent and heat the mixture to produce volatile LAL derivatives.
-
-
GC-FID Analysis:
-
Column: A capillary column (e.g., DB-5 or similar) is commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is programmed to separate the amino acid derivatives. For instance, starting at a lower temperature and ramping up to a final temperature of ~250-300°C.
-
Injection: Inject the derivatized sample into the GC inlet.
-
Detection: Use a Flame Ionization Detector (FID).
-
-
Quantification:
-
Prepare a calibration curve using a known amount of LAL standard and the internal standard.
-
The ratio of the LAL peak area to the internal standard peak area is used for quantification. This method has reported Limits of Detection (LOD) and Quantification (LOQ) of 50 and 152 ppm of LAL in protein, respectively.[11]
-
Applications and Significance
-
Food Quality Control: Monitoring LAL levels helps in optimizing processing conditions to minimize protein damage and preserve nutritional value.[6]
-
Process Validation: LAL can be used to validate the consistency and severity of thermal processes like sterilization and UHT treatment.[9]
-
Safety Assessment: Tracking LAL in foods, especially infant formula and medical foods, is important for ensuring consumer safety.[8]
-
Detection of Adulteration: The method can be used to detect the addition of certain heat-treated protein ingredients, such as caseinates in fresh cheese.[11]
References
- 1. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of Lysinoalanine, a Harmful Substance in Food Processing [spkx.net.cn]
- 4. ansynth.com [ansynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formation of lysinoalanine during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing Protein Damage in Processed Foods: Application Notes and Protocols for the Quantification of (S,S)-Lysinoalanine
Introduction
Food processing techniques, such as thermal treatment and alkaline processing, are essential for ensuring the safety, stability, and desired sensory characteristics of a wide range of food products. However, these processes can also induce chemical modifications in food components, particularly proteins. One such modification is the formation of lysinoalanine (LAL), an unnatural amino acid formed by the cross-linking of lysine (B10760008) with a dehydroalanine (B155165) residue. The presence and concentration of LAL in processed foods are considered indicators of protein damage, which can negatively impact the nutritional quality and safety of the food product. This document provides detailed application notes and protocols for the assessment of (S,S)-lysinoalanine in processed foods, intended for researchers, scientists, and professionals in drug development and food safety.
Formation of Lysinoalanine
The formation of lysinoalanine is a two-step process primarily initiated by heat and/or alkaline conditions. The first step involves the β-elimination of a side chain from amino acids like serine, cysteine, or O-glycosylated/O-phosphorylated serine, leading to the formation of a highly reactive dehydroalanine (DHA) intermediate. In the second step, the ε-amino group of a lysine residue acts as a nucleophile and attacks the double bond of the DHA, forming a stable lysinoalanine cross-link.[1]
Factors that promote the formation of LAL include elevated pH, high temperatures, and prolonged processing times.[1] Conversely, the presence of sulfhydryl-containing compounds like cysteine can minimize LAL formation.[1]
Quantitative Data on Lysinoalanine in Processed Foods
The concentration of lysinoalanine varies significantly across different food products, influenced by the raw materials and the processing conditions employed. The following tables summarize the reported levels of LAL in various categories of processed foods.
Table 1: Lysinoalanine Content in Dairy Products and Infant Formulas
| Food Product Category | Specific Product Example | Lysinoalanine Content (μg/g protein) | Reference(s) |
| Milk | Raw Milk | 9.4 | [2] |
| UHT Milk | 87.1 - 117 | [2][3] | |
| Milk Powders | Low-Heat Skim Milk Powder | 49.4 | [2] |
| Medium-Heat Skim Milk Powder | 179.9 | [2] | |
| High-Heat Skim Milk Powder | 294.6 | [2] | |
| Infant Formulas | Powdered Formulas | Below detection limit - Low levels | [4] |
| Liquid Adapted Formulas | Up to 86 | [4] | |
| Liquid Follow-on Formulas | Up to 390 | [4] | |
| Liquid Growing-up Milks | Up to 514 | [4] | |
| Enteral Nutrition | Liquid Formulas | 160 - 800 | [3] |
| Pediatric Use Formulas | Average of 747 | [3] | |
| Caseinates | Sodium Caseinate | 856.1 | [2] |
Table 2: Lysinoalanine Content in Meat, Cereal, and Baked Goods
| Food Product Category | Specific Product Example | Lysinoalanine Content (mg/kg protein) | Reference(s) |
| Processed Meats | Sauced Beef | 570.38 | |
| Stewed Pork-hock in Soy Sauce | 868.99 (CEL) | [5] | |
| Chinese Smoked-cured Sausage | 42.18 | [5] | |
| Korean Barbecue | 37.95 (CEL) | [5] | |
| Cereal Products | Breakfast Cereals | Total Lysine: 0.8 - 3.7 g/100g protein | [6] |
| Reactive Lysine: 0.4 - 2.8 g/100g protein | [6] | ||
| Eggs | Boiled Egg White (time-dependent) | Increases with boiling time | |
| Boiled Egg Yolk (time-dependent) | Increases with boiling time |
Note: Data for some categories, particularly cereals and baked goods, often focuses on total and reactive lysine rather than specifically lysinoalanine. The reduction in reactive lysine can be an indirect indicator of cross-linking reactions, including LAL formation.
Experimental Protocols
The accurate quantification of lysinoalanine in complex food matrices requires robust analytical methods. The general workflow involves sample preparation, protein hydrolysis, derivatization, and chromatographic analysis.
Protocol 1: Quantification of Lysinoalanine using HPLC with Pre-column OPA Derivatization and Fluorescence Detection
This protocol is suitable for the sensitive quantification of primary amino acids, including lysinoalanine. Note that o-phthalaldehyde (B127526) (OPA) does not react with secondary amines like proline.
1. Sample Preparation and Protein Hydrolysis:
-
Homogenize the food sample to a fine powder or paste.
-
Accurately weigh approximately 100-200 mg of the homogenized sample into a hydrolysis tube.
-
Add 5 mL of 6 M hydrochloric acid (HCl).
-
Seal the tube under nitrogen or vacuum to prevent oxidation.
-
Hydrolyze at 110°C for 24 hours.
-
Cool the hydrolysate to room temperature and filter to remove any solid residue.
-
Transfer a known aliquot of the hydrolysate to a clean vial and evaporate to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the dried residue in a known volume of 0.1 M HCl.
2. Derivatization with o-Phthalaldehyde (OPA):
-
OPA Reagent Preparation: Dissolve 50 mg of OPA in 1.25 mL of methanol (B129727). Add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
In an autosampler vial, mix 20 µL of the reconstituted sample hydrolysate (or standard solution) with 20 µL of the OPA reagent.
-
Allow the reaction to proceed for 1 minute at room temperature.
-
Add 5 µL of 5% acetic acid to stop the reaction and stabilize the derivatives.[7]
-
Inject an aliquot of the derivatized solution into the HPLC system.
3. HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium dihydrogen phosphate (B84403) (KH2PO4) buffer, pH 4.6.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Gradient Elution:
-
0-3 min: 28% B
-
3-13 min: 28% to 80% B (linear gradient)
-
13-18 min: 80% B (isocratic)
-
18-18.5 min: 80% to 28% B (linear gradient)
-
18.5-23 min: 28% B (re-equilibration)
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Fluorescence Detector: Excitation wavelength (λex) = 230 nm, Emission wavelength (λem) = 450 nm.[8]
4. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Derivatize and analyze the standards using the same procedure as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of lysinoalanine in the samples by interpolating their peak areas on the calibration curve. An internal standard can be used for improved accuracy.
Protocol 2: Quantification of Lysinoalanine using GC-MS
This protocol offers high selectivity and sensitivity for the quantification of lysinoalanine. It requires derivatization to make the amino acid volatile.
1. Sample Preparation and Protein Hydrolysis:
-
Follow the same procedure as described in Protocol 1, steps 1.1 to 1.8.
2. Derivatization for GC-MS Analysis:
-
The dried hydrolysate is subjected to a two-step derivatization.
-
Esterification: Add 100 µL of 2 M HCl in methanol and heat at 80°C for 60 minutes. Evaporate the reagent under nitrogen.
-
Amidation: Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) and heat at 65°C for 30 minutes. Evaporate the reagent under nitrogen.
-
Reconstitute the derivatized sample in toluene (B28343) for injection into the GC-MS system.
3. GC-MS Conditions:
-
GC Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Negative Chemical Ionization (NCI) or Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the lysinoalanine derivative.
4. Quantification:
-
Use a stable isotope-labeled internal standard of lysinoalanine for the most accurate quantification.
-
Prepare calibration standards containing known amounts of lysinoalanine and the internal standard.
-
Derivatize and analyze the standards and samples.
-
Calculate the concentration of lysinoalanine in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Conclusion
The quantification of this compound is a critical tool for assessing protein damage in processed foods, providing valuable insights into the nutritional quality and safety of these products. The detailed protocols provided herein for HPLC-FLD and GC-MS analysis offer robust and sensitive methods for researchers and industry professionals. The choice of method will depend on the available instrumentation, the required sensitivity, and the specific food matrix being analyzed. Consistent monitoring of lysinoalanine levels can aid in the optimization of food processing conditions to minimize protein damage and ensure the production of high-quality, nutritious, and safe food products.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Lysinoalanine content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. journals.plos.org [journals.plos.org]
Application Notes and Protocols for the Extraction and Quantification of (S,S)-Lysinoalanine from Complex Protein Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysinoalanine (LAL) is an unnatural amino acid formed through the cross-linking of lysine (B10760008) with a dehydroalanine (B155165) residue, the latter of which is generated from cysteine or serine under specific conditions. The formation of LAL, particularly the (S,S) stereoisomer, in protein samples can be indicative of exposure to high temperatures and alkaline conditions during processing. This can impact the nutritional quality and safety of food products and potentially alter the structure and function of protein-based therapeutics.[1][2][3] Therefore, accurate and sensitive methods for the extraction and quantification of (S,S)-Lysinoalanine are crucial in food science, nutrition, and drug development.
These application notes provide detailed protocols for the extraction of this compound from complex protein matrices, followed by its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chemical Formation of Lysinoalanine
The formation of lysinoalanine is a two-step process that is favored by alkaline conditions and heat.[1][3] Initially, a β-elimination reaction occurs in serine or cysteine residues within the protein, leading to the formation of a highly reactive dehydroalanine intermediate. Subsequently, the ε-amino group of a lysine residue performs a nucleophilic attack on the double bond of the dehydroalanine, forming a stable lysinoalanine cross-link.
References
Application Note: Gas Chromatography Methods for the Analysis of Lysinoalanine
Abstract
Lysinoalanine (LAL) is a cross-linked amino acid formed during the processing of protein-containing foods, particularly under alkaline conditions or high temperatures. Its presence can indicate thermal damage and may have nutritional and toxicological implications. This application note details robust and reliable gas chromatography (GC) methods for the quantitative analysis of LAL in various food matrices. The described protocols involve acid hydrolysis to liberate LAL from the protein matrix, followed by derivatization to enhance volatility for GC analysis. Two common derivatization techniques are presented: silylation to form N(O)-tert-butyldimethylsilyl (tBDMSi) derivatives for GC-Flame Ionization Detection (FID) and GC-Mass Spectrometry (MS) analysis, and trifluoroacetylation for the formation of N-trifluoroacetyl n-butyl esters. These methods are suitable for researchers, scientists, and quality control professionals in the food industry and drug development.
Introduction
The formation of lysinoalanine in food products is a concern due to its potential to reduce the nutritional value of proteins by cross-linking essential amino acids like lysine. Furthermore, studies have suggested potential adverse health effects associated with the consumption of LAL. Consequently, accurate and sensitive analytical methods are required to monitor LAL levels in food products. Gas chromatography offers a powerful technique for the separation and quantification of LAL. However, due to the low volatility of LAL, a derivatization step is essential to convert it into a more volatile compound suitable for GC analysis.[1][2][3][4] This application note provides detailed protocols for the analysis of LAL using GC-FID and GC-MS.
Quantitative Data Summary
The following table summarizes the quantitative performance of the GC-FID method for the analysis of LAL as its tBDMSi derivative.
| Parameter | Value | Food Matrix Examples | Reference |
| Limit of Detection (LOD) | 50 ppm (in protein) | Boiled Eggs, Caseinates, Fresh Cheese | [5] |
| Limit of Quantification (LOQ) | 152 ppm (in protein) | Boiled Eggs, Caseinates, Fresh Cheese | [5] |
| Linearity Range | 152 - 3800 ppm (in protein) | Bovine Serum Albumin (BSA) | |
| Regression Coefficient (R²) | 0.9859 | Bovine Serum Albumin (BSA) | |
| Average Recovery | 90.2 - 94.0% | BSA, Raw Albumen, Fresh Cheeses | |
| Internal Standard | Diaminopimelic acid (DPA) | Various |
Experimental Protocols
Protocol 1: Sample Preparation by Acid Hydrolysis
This protocol describes the liberation of lysinoalanine from the protein matrix.
Materials:
-
Food sample containing 40-50 mg of protein
-
Diaminopimelic acid (DPA) internal standard solution
-
6 M Hydrochloric acid (HCl)
-
Pyrex glass bottles with screw caps
-
Helium or Nitrogen gas
-
Heating block or oven at 110°C
-
Evaporator (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Weigh a sample amount corresponding to 40-50 mg of protein into a Pyrex glass bottle.
-
Add a known amount of internal standard, for example, 160 µg of diaminopimelic acid (DPA).
-
Add 8 mL of 6 M HCl to the bottle.
-
Purge the headspace of the bottle with a stream of helium or nitrogen for 2 minutes to remove oxygen.
-
Securely cap the bottle and place it in a heating block or oven at 110°C for 23 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Open the bottle carefully in a fume hood.
-
Evaporate the HCl from the hydrolysate under vacuum or using a gentle stream of nitrogen.
Protocol 2: Derivatization of Lysinoalanine
This protocol details two common derivatization methods for LAL.
Materials:
-
Dried sample hydrolysate from Protocol 1
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Heating block at 70°C
Procedure:
-
To the dried sample, add 165 µL of DMF and 15 µL of TEA.
-
Vortex or stir the mixture for 1 minute to dissolve the residue.
-
Add 100 µL of the silylating reagent, MTBSTFA.
-
Tightly cap the reaction vial and heat the mixture at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for GC-FID or GC-MS analysis.
Materials:
-
Dried sample hydrolysate from Protocol 1
-
n-Butanol
-
Trifluoroacetic anhydride (TFAA)
Procedure:
-
Esterify the carboxyl groups of the amino acids in the dried hydrolysate with n-butanol.
-
Following esterification, acylate the amino groups by reacting with trifluoroacetic anhydride (TFAA).
-
The resulting N-trifluoroacetyl n-butyl esters are then analyzed by GC.[6][7]
Protocol 3: GC-FID and GC-MS Analysis of tBDMSi-LAL
This protocol provides the instrumental parameters for the analysis of the tBDMSi derivative of LAL.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
GC-FID Parameters:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl, 95% dimethylpolysiloxane fused-silica capillary column.
-
Carrier Gas: Nitrogen, flow rate 1.2 mL/min.
-
Makeup Gas: Nitrogen, flow rate 20 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 3 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: Increase to 250°C at 30°C/min.
-
Hold 1: Hold at 250°C for 42 min.
-
Ramp 2: Increase to 300°C at 50°C/min.
-
Hold 2: Hold at 300°C for 5 min.
-
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injector: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: Increase to 200°C at 50°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min.
-
Hold 1: Hold at 250°C for 42 min.
-
Ramp 3: Increase to 300°C at 50°C/min.
-
Hold 2: Hold at 300°C for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
The mass spectrum of tBDMSi-LAL is characterized by the absence of the molecular ion [M+] and the presence of a prominent [M-57]+ ion, corresponding to the loss of a tert-butyl group.
-
Visualizations
Caption: Overall experimental workflow for the GC analysis of lysinoalanine.
Caption: Silylation derivatization of lysinoalanine to its tBDMSi derivative.
Conclusion
The gas chromatography methods detailed in this application note provide a reliable and sensitive approach for the quantification of lysinoalanine in food and other proteinaceous samples. Proper sample preparation, including acid hydrolysis and derivatization, is critical for successful analysis. The choice between GC-FID and GC-MS will depend on the specific requirements of the analysis, with GC-MS offering higher specificity and confirmation of the analyte's identity. These protocols can be readily implemented in a laboratory setting for routine monitoring and research purposes.
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
developing a reliable method for routine (S,S)-Lysinoalanine monitoring in food production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Lysinoalanine (LAL) is an unnatural amino acid formed in food products during processing, particularly under alkaline conditions and/or heat treatment. It arises from the cross-linking of a lysine residue with a dehydroalanine residue, the latter being formed from the degradation of cysteine or serine. The presence of LAL in food is a concern due to its potential impact on protein quality and its observed nephrotoxic effects in animal studies. Therefore, routine and reliable monitoring of this compound levels in food production is crucial for ensuring food safety and quality.
This document provides detailed application notes and protocols for a reliable method for the routine monitoring of this compound in various food matrices. The primary recommended method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative Gas Chromatography with Flame Ionization Detection (GC-FID) method is also presented.
Principle of the Methods
The core of the monitoring process involves the liberation of this compound from the food protein matrix through acid hydrolysis. Following hydrolysis, the sample is prepared and analyzed by either LC-MS/MS or GC-FID.
-
LC-MS/MS: This method involves the derivatization of the hydrolysate with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enhance chromatographic retention and ionization efficiency. The derivatized this compound is then separated by reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective and sensitive quantification.
-
GC-FID: In this method, the hydrolyzed sample is derivatized to create volatile compounds suitable for gas chromatography. The separation is achieved on a capillary GC column, and detection is performed using a flame ionization detector.
Data Presentation
The following tables summarize the quantitative performance data for the recommended LC-MS/MS method and the alternative GC-FID method.
Table 1: Quantitative Performance of the LC-MS/MS Method for this compound Analysis
| Parameter | Performance Characteristic |
| Linearity Range | 0.2 - 20 ppm[1] |
| Relative Standard Deviation (RSD) | ~3%[1] |
| Internal Standard | N-ε-methyl-lysine[1] |
| Derivatization Agent | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)[1] |
Table 2: Quantitative Performance of the GC-FID Method for this compound Analysis
| Parameter | Performance Characteristic |
| Limit of Detection (LOD) | 50 ppm in protein[2] |
| Limit of Quantitation (LOQ) | 152 ppm in protein[2] |
| Internal Standard | Diaminopimelic acid[2] |
Experimental Protocols
Protocol 1: this compound Analysis by LC-MS/MS
1. Reagents and Materials
-
This compound standard (commercially available)
-
N-ε-methyl-lysine (internal standard)
-
6 M Hydrochloric acid (HCl)
-
Borate buffer (pH 9.0)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (in acetone)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation (Acid Hydrolysis)
A general acid hydrolysis protocol is described below. This may need to be optimized for specific food matrices.
-
Weigh approximately 100 mg of the homogenized food sample into a hydrolysis tube.
-
Add 5 mL of 6 M HCl.
-
For meat samples, it is recommended to first blend the sample in an acetone-chloroform mixture to prepare a powder before hydrolysis.[3]
-
Seal the tube under nitrogen and incubate at 110°C for 24 hours.[4]
-
After hydrolysis, cool the sample and filter to remove any solid debris.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of 0.1 M HCl.
3. Derivatization
-
Take an aliquot of the reconstituted hydrolysate.
-
Add the internal standard solution (N-ε-methyl-lysine).
-
Adjust the pH to 9.0 with borate buffer.
-
Add the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Quench the reaction by adding an amino acid solution (e.g., glycine).
4. Solid Phase Extraction (SPE) Clean-up
-
Condition an appropriate SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the derivatized this compound and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the FMOC-derivatized LAL from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for FMOC-(S,S)-Lysinoalanine and FMOC-N-ε-methyl-lysine need to be optimized.
6. Data Analysis
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound standard.
Protocol 2: this compound Analysis by GC-FID
1. Reagents and Materials
-
This compound standard
-
Diaminopimelic acid (internal standard)
-
6 M Hydrochloric acid (HCl)
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine)
2. Sample Preparation (Acid Hydrolysis)
Follow the same acid hydrolysis procedure as described in Protocol 1, section 2.
3. Derivatization
-
Take an aliquot of the dried hydrolysate.
-
Add the internal standard solution (diaminopimelic acid).
-
Add the derivatization reagent and anhydrous solvent.
-
Heat the mixture at a specific temperature and time to ensure complete derivatization (e.g., 70°C for 30 minutes).
4. GC-FID Conditions
-
GC System: A gas chromatograph equipped with a flame ionization detector.
-
Column: A suitable capillary column for amino acid analysis (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient to separate the derivatized LAL.
-
Detector Temperature: 300°C.
5. Data Analysis
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualization of Experimental Workflow
Caption: Overall workflow for this compound monitoring in food.
Formation Pathway of Lysinoalanine
References
Unraveling the Presence of (S,S)-Lysinoalanine in Meat Products: A Focus on Food Safety and Analysis
Once erroneously purposed as a food additive, (S,S)-Lysinoalanine (LAL) is now understood to be a process-induced contaminant in thermally processed, protein-rich foods, including meat products. Its formation, primarily under alkaline and high-heat conditions, raises food safety concerns due to observed toxicological effects in animal studies. This document provides an in-depth look at LAL in the context of meat products, focusing on its formation, toxicological implications, and detailed protocols for its detection and quantification for research and quality control purposes.
This compound is not intentionally added to meat products; rather, it is an unwanted byproduct formed when the amino acid lysine, which is abundant in muscle proteins, cross-links with a dehydroalanine residue.[1][2] Dehydroalanine is itself formed from the degradation of cysteine or serine residues under harsh processing conditions.[2] The presence of LAL is an indicator of severe heat treatment and can lead to a reduction in the nutritional value of the meat protein by decreasing the bioavailability of lysine, an essential amino acid.[3]
Toxicological Profile of Lysinoalanine
The primary health concern associated with the consumption of LAL is nephrotoxicity, or damage to the kidneys. Studies in rats have shown that ingestion of LAL can lead to a condition called nephrocytomegaly, which is characterized by the enlargement of cells in the proximal renal tubules and alterations in DNA synthesis and nucleoprotein.[4][5] While the susceptibility of humans to LAL-induced toxicity is not fully established, these findings have necessitated the monitoring of its levels in processed foods.[5]
The precise molecular mechanism of LAL-induced toxicity is still under investigation, but a leading hypothesis involves its ability to chelate metal ions.[5] LAL has been shown to be a potent chelator of divalent metal cations such as copper (Cu²⁺) and zinc (Zn²⁺).[6] This chelating property may lead to the inhibition of metalloenzymes, which are critical for various cellular functions. By sequestering the metal ion cofactors from the active sites of these enzymes, LAL can disrupt their catalytic activity, leading to cellular dysfunction.[6]
Formation and Occurrence in Meat Products
The formation of lysinoalanine in meat products is influenced by several factors, including temperature, pH, and duration of heat treatment. High temperatures, such as those used in sterilization and canning, and alkaline conditions can accelerate the formation of LAL.[2] Consequently, processed meat products that undergo such treatments are more likely to contain detectable levels of this compound.
While comprehensive data on LAL levels across all types of meat products is limited, studies have detected its presence in various items. The concentrations can vary widely depending on the specific processing methods employed.
| Meat Product | Processing Method | Lysinoalanine Content (mg/kg of protein) | Reference(s) |
| Frankfurter Sausages | Heat-treated | Low amounts detected | [3] |
| Ham | Heat-treated | Low amounts detected | [7] |
| Hamburg Steak | Cooked | Low amounts detected | [7] |
| Canned Meat Products | Commercial Sterilization | Variable, with Lanthionine (a related compound) also formed | [8][9] |
Note: "Low amounts" are not specifically quantified in the cited literature but indicate the presence of LAL at detectable levels.
Experimental Protocols for the Determination of Lysinoalanine
Accurate quantification of LAL in meat products is crucial for food safety assessment and process optimization. The following are detailed protocols for the analysis of LAL using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Determination of Lysinoalanine by HPLC
This protocol is based on the pre-column derivatization of LAL with a fluorescent tag, followed by reversed-phase HPLC separation and detection.
1. Sample Preparation and Hydrolysis: a. Weigh approximately 100-200 mg of a homogenized, freeze-dried, and defatted meat sample into a hydrolysis tube. b. Add 5 mL of 6 M HCl. c. Seal the tube under nitrogen and hydrolyze at 110°C for 24 hours. d. After cooling, filter the hydrolysate and evaporate the HCl under a vacuum. e. Re-dissolve the residue in a known volume of loading buffer (e.g., 0.2 M sodium citrate buffer, pH 2.2).
2. Derivatization: a. Take an aliquot of the redissolved hydrolysate. b. Adjust the pH to approximately 9.5 with a suitable buffer (e.g., 0.4 M lithium carbonate buffer). c. Add a solution of dansyl chloride in acetonitrile and incubate at 60°C for 30 minutes in the dark. d. Quench the reaction by adding a small amount of methylamine solution.
3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 7.0). c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for the dansyl derivative. e. Quantification: Prepare a calibration curve using LAL standards derivatized in the same manner as the samples.
Protocol 2: Determination of Lysinoalanine by GC-MS
This protocol involves the derivatization of LAL to a volatile compound suitable for gas chromatography.
1. Sample Preparation and Hydrolysis: a. Follow the same hydrolysis procedure as described in the HPLC protocol (steps 1a-1e).
2. Purification and Derivatization: a. Purify the amino acids from the hydrolysate using a cation-exchange resin (e.g., Dowex 50W-X8). b. Elute the amino acids with aqueous ammonia and dry the eluate. c. Perform a two-step derivatization: i. Esterification: React the dried residue with butanol-acetyl chloride (4:1 v/v) at 110°C for 1 hour to form butyl esters. ii. Acylation: Evaporate the reagents and react the residue with trifluoroacetic anhydride at 60°C to form trifluoroacetyl derivatives.
3. GC-MS Analysis: a. Column: A mid-polarity capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). b. Carrier Gas: Helium. c. Temperature Program: An optimized temperature gradient to separate the derivatized amino acids. d. Mass Spectrometry: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity. e. Quantification: Use an internal standard (e.g., a stable isotope-labeled amino acid) and create a calibration curve with derivatized LAL standards.
Visualizing the Molecular Impact and Analytical Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of LAL-induced toxicity and the general workflow for its analysis.
Caption: Proposed mechanism of LAL-induced nephrotoxicity via metal chelation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of α-Dicarbonyls, Lysine- and Arginine-Derived Advanced Glycation End Products, in Commercial Canned Meat and Seafood Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (S,S)-Lysinoalanine in the Study of Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S,S)-Lysinoalanine (LAL) for investigating protein cross-linking mechanisms. This document outlines the synthesis of (S,S)-LAL, protocols for inducing and analyzing LAL-mediated protein cross-links, and discusses its biological implications, particularly in the context of nephrotoxicity and enzyme inhibition.
Introduction to Lysinoalanine
Lysinoalanine is an unnatural amino acid formed through the covalent cross-linking of a lysine residue with a dehydroalanine (DHA) residue. DHA is typically formed from the β-elimination of serine or cysteine residues under specific conditions, such as heat and high pH[1][2]. The formation of LAL in proteins can significantly alter their structure and function, impacting nutritional value and potentially inducing toxic effects[1][3]. The (S,S) stereoisomer of lysinoalanine is of particular interest in research due to its defined stereochemistry, allowing for more precise studies of its biological interactions.
The formation of lysinoalanine occurs in a two-step process. First, a susceptible amino acid residue, such as serine or cysteine, undergoes β-elimination to form a highly reactive dehydroalanine intermediate. Subsequently, the ε-amino group of a lysine residue performs a Michael addition to the dehydroalanine, forming the lysinoalanine cross-link[1][2].
I. Synthesis of this compound
Protocol 1: Stereoselective Synthesis of this compound
Objective: To synthesize this compound with high stereochemical purity.
Materials:
-
Nα-Fmoc-L-lysine
-
(R)-2-azido-3-hydroxypropanoic acid (as a precursor to L-serine with a protected amine)
-
Protecting group reagents (e.g., Boc anhydride, benzyl bromide)
-
Activating agents for esterification/amidation (e.g., DCC, HOBt)
-
Reagents for mesylation or tosylation (e.g., MsCl, TsCl)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Deprotection reagents (e.g., TFA, H2/Pd-C)
-
Solvents (e.g., DMF, DCM, THF)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Protection of L-lysine: Protect the α-amino group of L-lysine with an Fmoc group and the ε-amino group with a Boc group.
-
Preparation of the Dehydroalanine Precursor:
-
Start with (R)-2-azido-3-hydroxypropanoic acid. The azide will serve as a protected form of the amine.
-
Protect the carboxylic acid group, for example, as a benzyl ester.
-
Activate the hydroxyl group by converting it to a good leaving group, such as a mesylate or tosylate.
-
-
Coupling Reaction: React the protected L-lysine (with the free ε-amino group after selective deprotection) with the activated dehydroalanine precursor. This is the key step for forming the lysinoalanine backbone. The reaction should be carried out under conditions that favor SN2 reaction at the β-carbon of the serine derivative.
-
Formation of the Dehydroalanine Moiety: After coupling, the leaving group on the serine derivative is eliminated to form the dehydroalanine intermediate.
-
Intramolecular Michael Addition: The ε-amino group of the lysine residue will then undergo an intramolecular Michael addition to the dehydroalanine double bond to form the lysinoalanine cross-link. The stereochemistry of the newly formed chiral center will be influenced by the starting materials and reaction conditions.
-
Deprotection: Remove all protecting groups (Fmoc, Boc, benzyl ester, and reduction of the azide to an amine) to yield this compound.
-
Purification: Purify the final product using ion-exchange chromatography followed by crystallization. Characterize the product by NMR and mass spectrometry to confirm its structure and stereochemistry.
II. Induction and Analysis of Lysinoalanine Cross-Linking in Proteins
This compound can be used as a standard for the analysis of protein cross-linking. Furthermore, understanding the conditions that induce LAL formation is critical for studying its effects.
Protocol 2: Induction of Lysinoalanine Cross-Linking in a Model Protein (e.g., Bovine Serum Albumin)
Objective: To induce the formation of lysinoalanine cross-links in a model protein for subsequent analysis.
Materials:
-
Bovine Serum Albumin (BSA)
-
Sodium Hydroxide (NaOH) solution, 0.1 M
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator or water bath
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Protein Solution Preparation: Prepare a solution of BSA at a concentration of 10 mg/mL in 0.1 M NaOH.
-
Alkaline Treatment: Incubate the BSA solution at 65°C for 4 hours to induce the formation of dehydroalanine and subsequent lysinoalanine cross-links[4].
-
Neutralization and Dialysis: Cool the solution to room temperature and neutralize it with an appropriate amount of HCl. Dialyze the protein solution extensively against PBS at 4°C to remove excess salts.
-
Lyophilization: Lyophilize the dialyzed protein to obtain the LAL-modified BSA as a powder.
-
Quantification of Lysinoalanine: The amount of LAL formed can be quantified using amino acid analysis after acid hydrolysis of the protein.
Table 1: Conditions for Lysinoalanine Formation in Proteins
| Protein | pH | Temperature (°C) | Time (hours) | LAL Formed (residues/mol) | Reference |
| Ribonuclease A | 13 (0.2 N NaOH) | 40 | 3 | ~3.3 | [5] |
| Lysozyme | 13 (0.2 N NaOH) | 40 | 3 | ~2.5 | [5] |
| Soy Protein | 8-14 | 25-95 | 0.17-8 | Varies | [6] |
| Casein | 13 (0.1-0.2 N NaOH) | 80 | 1 | Varies | [7] |
Protocol 3: Analysis of Lysinoalanine Cross-Linked Peptides by MALDI-TOF Mass Spectrometry
Objective: To identify and characterize lysinoalanine cross-linked peptides from a protein digest using MALDI-TOF MS.
Materials:
-
LAL-modified protein (from Protocol 2)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Protein Digestion:
-
Resuspend the LAL-modified protein in ammonium bicarbonate buffer.
-
Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 1 hour).
-
Alkylate cysteine residues with IAA (e.g., 55 mM at room temperature in the dark for 45 minutes).
-
Digest the protein with trypsin (e.g., 1:50 enzyme to protein ratio) overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide digest using a C18 ZipTip or equivalent solid-phase extraction method.
-
MALDI Sample Preparation:
-
Prepare a saturated solution of the MALDI matrix in 50% ACN/0.1% TFA.
-
Mix the desalted peptide solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in positive ion reflectron mode.
-
Look for a characteristic diagnostic ion resulting from the cleavage of the α-carbon and β-carbon of the lysinoalanine cross-link[1].
-
Perform MS/MS analysis on potential cross-linked peptide signals to confirm their sequences and the site of the cross-link.
-
III. Biological Implications and Signaling Pathways
This compound has been shown to have biological effects, most notably nephrotoxicity in rats[3][8]. Understanding the cellular mechanisms and signaling pathways involved is crucial for assessing its risk and for potential therapeutic interventions.
A. Nephrotoxicity
Studies have shown that lysinoalanine induces nuclear and cytoplasmic enlargement in the straight portion of the proximal renal tubule in rats, along with alterations in DNA synthesis[3]. High concentrations of lysine have been demonstrated to trigger apoptosis in human renal tubular cells through a pathway involving NADPH oxidase-dependent reactive oxygen species (ROS) production[9].
Diagram 1: Proposed Signaling Pathway for Lysinoalanine-Induced Renal Cell Apoptosis
Caption: LAL-induced apoptosis in renal proximal tubule cells.
B. Metalloenzyme Inhibition
Lysinoalanine has been shown to be an effective inhibitor of certain metalloenzymes, such as carboxypeptidase A[3]. This inhibition is likely due to the chelation of the active site metal ion by the lysinoalanine molecule.
Diagram 2: Mechanism of Metalloenzyme Inhibition by Lysinoalanine
Caption: Chelation of the active site metal ion by LAL.
IV. Experimental Workflow
The following diagram illustrates a typical workflow for studying protein cross-linking using this compound.
Diagram 3: Experimental Workflow for (S,S)-LAL Cross-Linking Studies
Caption: Workflow for studying LAL-induced protein cross-linking.
Conclusion
The use of stereochemically pure this compound is a valuable tool for researchers studying the mechanisms and consequences of protein cross-linking. The protocols and information provided in these application notes offer a framework for inducing, analyzing, and understanding the biological effects of this important amino acid modification. Further research into the specific signaling pathways affected by lysinoalanine will be critical for a complete understanding of its toxicological profile and for the development of potential mitigation strategies in food processing and drug development.
References
- 1. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lysinoalanine synthesis by protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysine triggers apoptosis through a NADPH oxidase-dependent mechanism in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Lysinoalanine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of lysinoalanine (LAL) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of lysinoalanine (LAL) isomers?
A1: The primary challenges in separating LAL isomers, specifically the diastereomers L-L-lysinoalanine (L-L-LAL) and D-L-lysinoalanine (D-L-LAL), stem from their structural similarity. Since they are diastereomers, they have different physicochemical properties, but these differences can be subtle, making their separation by conventional chromatography difficult. Key challenges include:
-
Co-elution: The isomers have very similar retention times on standard achiral columns, leading to overlapping or completely merged peaks.
-
Low Resolution: Achieving baseline separation between the isomer peaks can be difficult, impacting accurate quantification.
-
Matrix Interference: Samples from food and biological systems are complex, and other compounds can co-elute with the LAL isomers, complicating detection and quantification.
-
Low Abundance: In many samples, the concentration of LAL, particularly the D-L-LAL isomer, can be very low, requiring sensitive detection methods.
Q2: What are the main analytical strategies for separating LAL isomers?
A2: There are two primary HPLC-based strategies for the chiral separation of amino acid isomers like LAL[1]:
-
Direct Separation on a Chiral Stationary Phase (CSP): This method uses an HPLC column with a chiral selector immobilized on the stationary phase. The different spatial arrangements of the LAL isomers lead to differential interactions with the CSP, resulting in different retention times. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin, eremomycin) are particularly effective for separating underivatized amino acids[2][3][4][5][6].
-
Pre-column Derivatization with a Chiral Reagent: This indirect method involves reacting the LAL isomers with a chiral derivatizing agent to form a new pair of diastereomers. These newly formed diastereomers have more pronounced differences in their physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18)[1][7]. Common chiral derivatizing agents include Marfey's reagent (FDAA) and o-phthaldialdehyde (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC)[8][9][10].
Q3: Which chiral derivatization reagent is best for LAL isomer analysis?
A3: The choice of derivatization reagent depends on the specific requirements of the analysis, such as sensitivity and the detection method available.
-
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): This is a widely used reagent that reacts with the primary amino groups of amino acids to form diastereomers that are easily separable by reversed-phase HPLC and have strong UV absorbance at 340 nm[11]. A key advantage is that the D-amino acid derivatives typically have longer retention times than the L-amino acid derivatives[11].
-
o-Phthaldialdehyde (OPA) with a Chiral Thiol (e.g., N-acetyl-L-cysteine, NAC): This combination forms fluorescent diastereomeric isoindole derivatives, allowing for highly sensitive fluorescence detection[8][9][10][12][13]. This method is suitable for detecting low concentrations of LAL isomers.
Q4: How does mobile phase pH affect the separation of LAL isomers?
A4: Mobile phase pH is a critical parameter in the separation of ionizable compounds like amino acids. By adjusting the pH, you can alter the ionization state of the amino and carboxyl groups of the LAL isomers, which in turn affects their interaction with the stationary phase and can significantly improve resolution. For ionizable analytes, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form and avoid peak splitting[14][15].
Troubleshooting Guides
Problem 1: Poor or No Separation of LAL Isomers (Co-elution)
| Possible Cause | Solution |
| Inappropriate Column | For direct separation, ensure you are using a suitable chiral stationary phase (CSP), such as a macrocyclic glycopeptide-based column. For indirect separation (after derivatization), a high-resolution reversed-phase C18 or C8 column is typically used. |
| Suboptimal Mobile Phase Composition | Organic Modifier: Try switching between acetonitrile and methanol, as they offer different selectivities. Adjust the percentage of the organic modifier; a lower concentration generally increases retention and may improve resolution. pH: Systematically vary the pH of the aqueous portion of the mobile phase. Small changes in pH can have a significant impact on the selectivity of ionizable compounds like LAL. |
| Incorrect Derivatization | Ensure the derivatization reaction has gone to completion and that the reagent has not degraded. Prepare fresh derivatization reagents daily. |
| High Flow Rate | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance the interaction with the stationary phase and improve resolution. |
| Inappropriate Temperature | Temperature can affect the kinetics and thermodynamics of the separation. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) as both increasing and decreasing the temperature can improve resolution. |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions with Silanols | If using a silica-based column, residual silanol groups can interact with the basic amino groups of LAL, causing tailing. Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups. Alternatively, use an end-capped column. |
| Column Contamination | The column may be contaminated with strongly retained sample components. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume. |
Problem 3: Poor Peak Shape (Broadening or Splitting)
| Possible Cause | Solution |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector. Ensure all fittings are properly tightened to avoid dead volume. |
| Incompatible Injection Solvent | The sample solvent should be of similar or weaker strength than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak broadening. Whenever possible, dissolve the sample in the initial mobile phase. |
| Mobile Phase pH is too close to pKa | If the mobile phase pH is close to the pKa of LAL, both ionized and non-ionized forms may exist, leading to peak splitting or broadening. Adjust the pH to be at least 2 units away from the pKa values of LAL. |
Experimental Protocols
Protocol 1: Indirect Separation of LAL Diastereomers via FDAA Derivatization
This protocol is based on the well-established Marfey's method for the chiral separation of amino acids.
1. Sample Hydrolysis:
-
Hydrolyze the protein-containing sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the HCl by evaporation under a stream of nitrogen.
-
Reconstitute the hydrolysate in a known volume of ultrapure water.
2. Derivatization with FDAA (Marfey's Reagent):
-
To 50 µL of the sample hydrolysate (containing approximately 1-5 nmol of LAL), add 100 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 50 µL of 2 M HCl.
-
Dilute the sample with the initial mobile phase before injection.
3. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM triethylamine phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 40 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
Expected Results: The D-L-LAL derivative is expected to have a longer retention time than the L-L-LAL derivative.
Protocol 2: Direct Separation of LAL Diastereomers on a Chiral Stationary Phase
This protocol is based on the use of macrocyclic glycopeptide CSPs, which have shown broad selectivity for amino acid enantiomers.
1. Sample Preparation:
-
Hydrolyze the protein sample as described in Protocol 1.
-
After removing the HCl, reconstitute the hydrolysate in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Macrocyclic glycopeptide-based chiral column (e.g., Teicoplanin or Eremomycin-based, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water, methanol, and an acid (e.g., 0.1% formic acid or acetic acid). A starting mobile phase of 70:30 (v/v) methanol:water with 0.1% formic acid can be used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
Quantitative Data Summary
The following table provides hypothetical, yet realistic, chromatographic parameters for the separation of LAL diastereomers based on the described methods. These values will need to be determined experimentally for a specific system.
| Parameter | Method 1: Indirect (FDAA Derivatization) | Method 2: Direct (CSP) |
| Analyte | FDAA-L-L-LAL | L-L-LAL |
| Retention Time (t_R) | ~25 min | ~15 min |
| Analyte | FDAA-D-L-LAL | D-L-LAL |
| Retention Time (t_R) | ~28 min | ~18 min |
| Resolution (R_s) | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | ~1 pmol | ~5 pmol |
| Limit of Quantification (LOQ) | ~3 pmol | ~15 pmol |
Visualizations
Caption: Workflow for the indirect separation of LAL isomers.
Caption: Troubleshooting logic for co-elution of LAL isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 4. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated enantioseparation of amino acids by derivatization with o-phthaldialdehyde and n-acylated cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Request for Quote [thermofisher.com]
- 15. researchgate.net [researchgate.net]
optimizing LC-MS parameters for enhanced sensitivity of (S,S)-Lysinoalanine detection
Welcome to the technical support center for the sensitive detection of (S,S)-Lysinoalanine (LAL) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during the LC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / Low Sensitivity | 1. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or capillary voltage can lead to poor ionization and fragmentation. 2. Inefficient Ionization: (S,S)-LAL may not ionize efficiently under the selected source conditions (e.g., ESI vs. APCI). 3. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of LAL.[1][2][3] 4. Dirty Ion Source: Contamination of the ion source can significantly reduce signal intensity.[4] | 1. Optimize MS Parameters: Systematically optimize key parameters. A study found optimal parameters for an LC-QQQ system to be: Capillary Voltage: 3.5 kV, Cone Voltage: 30 V, Desolvation Temp: 500 °C, Collision Voltage: 20 V.[5] Infuse a standard solution of LAL to fine-tune these parameters on your specific instrument. 2. Evaluate Ionization Source: Electrospray Ionization (ESI) is commonly used for amino acids.[6] If sensitivity is low, ensure mobile phase pH is compatible with efficient protonation (e.g., acidic mobile phase for positive ion mode). 3. Mitigate Matrix Effects: Improve sample cleanup (see protocol below), dilute the sample, or use a stable isotope-labeled internal standard to compensate for suppression.[1][7] 4. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, curtain plate).[8] |
| Inconsistent Retention Time | 1. Column Equilibration: Insufficient time for the column to equilibrate between injections. 2. Mobile Phase Issues: Changes in mobile phase composition (e.g., evaporation of organic solvent), pH, or microbial growth.[4] 3. Air Bubbles in the System: Air trapped in the pump or lines can cause pressure fluctuations and affect flow rate.[4][8] | 1. Ensure Adequate Equilibration: Allow sufficient re-equilibration time in your gradient program, typically 5-10 column volumes. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them covered. Use high-quality LC-MS grade solvents.[4] Consider using an online degasser. 3. Purge the System: Purge all solvent lines to remove any trapped air bubbles.[8] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Contamination: Buildup of matrix components on the column frit or stationary phase.[4][9] 2. Secondary Interactions: Interaction of the analyte with active sites (e.g., free silanols) on the column. 3. Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the initial mobile phase.[9] | 1. Use a Guard Column: Install a guard column to protect the analytical column. Flush the column regularly.[4] 2. Adjust Mobile Phase pH: Modify the mobile phase pH to ensure LAL is in a single ionic state. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve peak shape, but be mindful of potential ion suppression.[10] 3. Match Injection Solvent: Dissolve the final sample extract in the initial mobile phase or a weaker solvent. |
| High Background Noise | 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or sample preparation reagents.[4] 2. System Contamination: Carryover from previous injections or buildup of contaminants in the LC system or MS source.[4] 3. Plasticizer Contamination: Leaching of plasticizers from tubes, plates, or solvent bottles. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and freshly prepared, filtered mobile phases.[4] 2. Implement Wash Steps: Include aggressive needle washes and blank injections in your sequence to clean the system between samples.[11] 3. Use Appropriate Labware: Use polypropylene or glass labware where possible and avoid storing mobile phases in certain types of plastic bottles for extended periods.[12] |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is a reliable method for preparing samples to minimize matrix effects for LAL analysis? A1: Protein precipitation is a common and effective method for cleaning up biological samples. A simple procedure involves adding a cold organic solvent or an acid to the sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte. For plasma samples, a 30% sulfosalicylic acid solution can be used to effectively precipitate proteins before analysis.[13]
Q2: How can I avoid losing this compound during sample preparation? A2: this compound is a polar compound. During extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the pH and solvent polarity are optimized to maintain LAL in the desired phase. For SPE, select a sorbent that provides good retention for polar, basic compounds. Always perform recovery experiments with spiked samples to validate your preparation method.
Liquid Chromatography
Q3: What type of LC column is best suited for this compound analysis? A3: Due to its polar nature, a Hydrophilic Interaction Chromatography (HILIC) column is often a good choice for retaining and separating LAL without derivatization.[12][14] Alternatively, a C18 column with an appropriate mobile phase modifier can be used. One study reported successful separation using a Polaris 3 Amide-C18 column.[5]
Q4: Which mobile phase composition is recommended for enhanced sensitivity? A4: For positive ion mode ESI, an acidic mobile phase is generally used to promote protonation. A common choice is 0.1% formic acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B).[5] This provides a good balance of chromatographic performance and MS sensitivity.
Mass Spectrometry
Q5: What are the typical precursor and product ions for this compound in MS/MS analysis? A5: In a study using a triple quadrupole (QQQ) mass spectrometer, the optimized parameters for LAL in Multiple Reaction Monitoring (MRM) mode were a parent ion (precursor) of m/z 234.2 and a daughter ion (product) of m/z 84.2.[5] It is crucial to confirm these transitions by infusing a pure standard of (S,S)-LAL into your specific mass spectrometer.
Q6: Should I use ESI or APCI as the ionization source for LAL detection? A6: Electrospray Ionization (ESI) is generally the preferred technique for polar, non-volatile, and thermally labile molecules like amino acids and is widely used.[6][15] Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds.[15][16] For enhanced sensitivity of (S,S)-LAL, ESI in positive ion mode is the recommended starting point.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS detection of Lysinoalanine.
Table 1: Optimized Mass Spectrometry Parameters (Based on a study using an LC-QQQ system)
| Parameter | Optimized Value |
| Parent Ion (m/z) | 234.2 |
| Daughter Ion (m/z) | 84.2 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 500 °C |
| Collision Voltage | 20 V |
| Source:[5] |
Table 2: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Polaris 3 Amide-C18 (150 x 3 mm, 3 µm) | Zorbax SB-C18 (205 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | 90% Acetonitrile with 0.1% TFA |
| Flow Rate | Not specified | 1 mL/min |
| Column Temp | Not specified | 40 °C |
| Sources:[5][10] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of LAL from plasma samples.
-
Aliquoting: Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Precipitation: Add 5 µL of a 30% sulfosalicylic acid solution to the plasma. For other matrices, ice-cold acetonitrile (at a 3:1 ratio to the sample volume) can be used.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer a specific aliquot of the clear supernatant (e.g., 27.5 µL) to a clean vial for LC-MS analysis.[13]
-
Dilution (Optional): Dilute the supernatant with the initial mobile phase (e.g., 225 µL) if necessary to match the starting chromatographic conditions and reduce potential matrix effects.[13]
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low LAL signal intensity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. agilent.com [agilent.com]
- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 14. agilent.com [agilent.com]
- 15. Ionization Source Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. youtube.com [youtube.com]
how to improve the extraction efficiency of (S,S)-Lysinoalanine from dairy products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of (S,S)-Lysinoalanine (LAL) from various dairy products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of this compound in a question-and-answer format.
Issue 1: Low or No Recovery of this compound
-
Question: I am performing acid hydrolysis of my cheese sample, but I am getting very low or no detectable levels of LAL in my chromatogram. What could be the issue?
-
Answer: Low recovery of LAL is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic approach to troubleshoot this problem:
-
Incomplete Protein Hydrolysis: The most critical step for liberating LAL from the protein matrix is acid hydrolysis. Insufficient hydrolysis will lead to poor recovery.
-
Recommendation: Ensure that the hydrolysis conditions are optimal. The standard and most widely used method is hydrolysis with 6 M HCl at 110°C for 24 hours in a sealed, oxygen-free environment.[1][2][3] For proteins with peptide bonds that are difficult to cleave, the hydrolysis time can be extended up to 72 hours.[2]
-
Action: Verify the concentration of your HCl solution. Ensure the hydrolysis tubes are properly sealed and flushed with nitrogen to prevent oxidative losses.
-
-
Inadequate Fat Removal (for high-fat samples like cheese): Lipids can interfere with the hydrolysis process and subsequent analytical steps.
-
Recommendation: For high-fat dairy products, a defatting step prior to hydrolysis is crucial.
-
Action: Implement a lipid extraction step using a solvent mixture such as n-hexane and isopropanol (3:2, v/v) or petroleum spirit and diethyl ether (2:1, v/v).
-
-
Degradation of LAL: Although LAL is relatively stable under acidic conditions, it can degrade under alkaline conditions.[4]
-
Recommendation: Avoid exposing the sample to alkaline conditions during preparation and before hydrolysis.
-
Action: If any pH adjustments are needed, they should be done carefully, and prolonged exposure to high pH should be avoided.
-
-
Issue 2: Matrix Interference and Co-eluting Peaks in Chromatography
-
Question: My chromatogram shows a number of interfering peaks, and I suspect some are co-eluting with my LAL peak. How can I resolve this?
-
Answer: Matrix interference is a frequent challenge in the analysis of complex samples like dairy products. Here are several strategies to mitigate this issue:
-
Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
-
Recommendation: Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup. Using a C18 SPE cartridge can effectively remove many interfering substances.
-
Action: After hydrolysis and neutralization, pass your sample through a C18 SPE cartridge. Wash the cartridge to remove interfering compounds and then elute the LAL with a suitable solvent.
-
-
Chromatographic Optimization: Adjusting the chromatographic conditions can often resolve co-eluting peaks.[5]
-
Recommendation: Modify the mobile phase composition, gradient, or pH. A shallower gradient around the elution time of LAL can improve resolution.[5] Switching the organic solvent (e.g., from acetonitrile to methanol) can also alter selectivity.[5]
-
Action: Experiment with different mobile phase compositions and gradient profiles. A systematic approach, changing one parameter at a time, is recommended.[6]
-
-
Derivatization: Derivatization not only improves detection but can also shift the retention time of LAL, potentially moving it away from interfering peaks.
-
Recommendation: Common derivatizing agents for LAL include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC).
-
Action: Ensure your derivatization reaction goes to completion for consistent results.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for protein hydrolysis to extract this compound?
-
Q2: Can I use enzymatic hydrolysis for LAL extraction?
-
A2: Yes, enzymatic hydrolysis is a milder alternative to acid hydrolysis and can be used. A two-step hydrolysis with pepsin followed by pancreatin has been shown to release LAL.[7] However, it's important to note that enzymatic hydrolysis may not be as exhaustive as acid hydrolysis, potentially leading to lower LAL recovery if the enzyme cannot access all cleavage sites.
-
-
Q3: How does the fat content of the dairy product affect LAL extraction?
-
A3: High fat content can interfere with the extraction process by hindering the access of the hydrolysis agent to the protein and by causing analytical issues in the subsequent chromatographic analysis. Therefore, a defatting step is highly recommended for high-fat dairy products like cheese and full-fat milk powder.
-
-
Q4: What is the expected concentration of LAL in different dairy products?
-
A4: LAL concentrations can vary significantly depending on the processing conditions (heat treatment, pH) and the type of dairy product. Raw milk has very low levels (e.g., average of 9.4 ppm of crude protein), while UHT milk has higher levels (e.g., 87.1 ppm).[8] Milk powders and sodium caseinate can have even higher concentrations, sometimes exceeding 2000 mg/kg of protein in powders with hydrolyzed proteins.[4]
-
Data Presentation
Table 1: Effect of Acid Hydrolysis Time on Amino Acid Recovery
| Hydrolysis Time (hours) | Relative Recovery of LAL (%) | Relative Recovery of Other Amino Acids (e.g., Serine, Threonine) (%) | Reference |
| 18 | May be incomplete for some proteins | Higher recovery | [1] |
| 24 | Optimal for most proteins | Good recovery, some degradation may start | [1][2][3] |
| 48 | May show slight decrease due to degradation | Significant degradation | [8] |
| 72 | Further potential for degradation | High degradation | [2] |
Note: Optimal hydrolysis time can be protein-specific. It is recommended to perform a time-course study for new matrices.[8]
Table 2: Comparison of Hydrolysis Methods
| Method | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis | 6 M HCl, 110°C, 24h | Complete protein hydrolysis, high LAL recovery | Harsh conditions, can lead to degradation of some amino acids |
| Microwave-Assisted Acid Hydrolysis | 6 M HCl, High temperature, shorter time (e.g., 30-60 min) | Significantly reduced hydrolysis time | Requires specialized equipment |
| Enzymatic Hydrolysis | e.g., Pepsin followed by Pancreatin, 37°C | Milder conditions, less degradation of other amino acids | May result in incomplete hydrolysis and lower LAL recovery |
Experimental Protocols
Protocol 1: Acid Hydrolysis for this compound Extraction from Cheese
-
Sample Preparation (Defatting):
-
Homogenize the cheese sample.
-
To approximately 1 gram of homogenized cheese, add 10 mL of a petroleum spirit:diethyl ether (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Decant the supernatant (fat layer). Repeat the extraction twice.
-
Allow the defatted cheese pellet to air-dry in a fume hood to remove residual solvent.
-
-
Acid Hydrolysis:
-
Weigh approximately 50 mg of the defatted, dried cheese sample into a hydrolysis tube.
-
Add 10 mL of 6 M HCl.
-
Flush the tube with nitrogen gas for 1 minute to remove oxygen.
-
Seal the tube tightly and place it in an oven or heating block at 110°C for 24 hours.[8]
-
-
Post-Hydrolysis Processing:
-
Cool the hydrolysis tube to room temperature.
-
Filter the hydrolysate through a 0.45 µm filter to remove any particulate matter.[8]
-
The sample is now ready for neutralization, derivatization, and chromatographic analysis.
-
Protocol 2: Enzymatic Hydrolysis for this compound Extraction from Milk Powder
-
Sample Preparation:
-
Reconstitute the milk powder in deionized water to a protein concentration of approximately 5% (w/v).
-
-
Pepsin Hydrolysis:
-
Pancreatin Hydrolysis:
-
Enzyme Inactivation and Sample Preparation:
-
Inactivate the enzymes by heating the solution in a boiling water bath for 10 minutes.
-
Cool the solution and centrifuge to remove any undigested protein.
-
The supernatant is now ready for further cleanup, derivatization, and analysis.
-
Visualizations
Caption: General experimental workflow for the extraction and quantification of this compound from dairy products.
References
- 1. cem.de [cem.de]
- 2. keypublishing.org [keypublishing.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. Effect of protein treatment on the enzymatic hydrolysis of lysinoalanine and other amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of hydrolysis time on amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Two-Stage Enzymolysis Method and Its Application in Exerting Antioxidant Activity of Walnut Protein [frontiersin.org]
- 10. A Two-Stage Enzymolysis Method and Its Application in Exerting Antioxidant Activity of Walnut Protein - PMC [pmc.ncbi.nlm.nih.gov]
mitigating matrix effects in the quantification of (S,S)-Lysinoalanine in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (S,S)-Lysinoalanine (LAL) in complex samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Sample Preparation and Hydrolysis
Question: I am seeing low or inconsistent recovery of LAL after acid hydrolysis of my protein-rich food samples. What could be the cause and how can I improve it?
Answer: Low or inconsistent recovery of LAL after acid hydrolysis can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Hydrolysis: The protein matrix may not be fully hydrolyzed, trapping LAL within the protein structure.
-
Solution: Ensure that the acid concentration (typically 6 M HCl) and the hydrolysis time and temperature (e.g., 110°C for 24 hours) are adequate for your specific sample matrix. For resistant proteins, a microwave-assisted hydrolysis can be more efficient than conventional overnight incubation.
-
-
Analyte Degradation: Although generally stable to acid hydrolysis, some degradation of free LAL can occur under harsh conditions.
-
Solution: Optimize the hydrolysis time. While 24 hours is standard, for some matrices, a shorter duration might be sufficient and minimize degradation. It is crucial to perform recovery tests by spiking a known amount of LAL standard into your sample matrix before hydrolysis to evaluate your method.
-
-
Interference from Matrix Components: High concentrations of carbohydrates or lipids in the sample can interfere with the hydrolysis process.
-
Solution: Consider a defatting step with an organic solvent (e.g., hexane) before hydrolysis for high-fat samples. For high-carbohydrate matrices, a milder hydrolysis condition might be necessary, but this needs to be balanced with achieving complete protein digestion.
-
Question: My hydrolyzed samples are highly colored, and I'm concerned about interference in the downstream analysis. What can I do?
Answer: Colored hydrolysates, often due to reactions with carbohydrates (Maillard reaction), can indeed interfere with chromatographic analysis.
-
Solution: Solid-Phase Extraction (SPE) is a highly effective cleanup step after hydrolysis. A C18 SPE cartridge can be used to retain the derivatized LAL while washing away interfering polar compounds. Ensure to optimize the wash and elution steps for your specific derivatization agent and sample matrix.
Derivatization
Question: I am using dansyl chloride for derivatization before HPLC analysis, but my derivatization efficiency seems low and variable. How can I troubleshoot this?
Answer: Low and variable derivatization efficiency with dansyl chloride is a common issue. Here are some key factors to check:
-
pH of the Reaction: The derivatization reaction with dansyl chloride is highly pH-dependent and requires alkaline conditions (typically pH 9.5-10.5).
-
Solution: Ensure the pH of your sample extract is adjusted correctly before adding the derivatization reagent. Use a suitable buffer, such as a borate buffer, to maintain a stable pH during the reaction. Be aware that borate buffer can interfere with electrospray ionization (ESI) in LC-MS analysis.
-
-
Reagent Concentration and Quality: The concentration and quality of the dansyl chloride solution are critical.
-
Solution: Use a fresh solution of dansyl chloride for each batch of samples, as it can degrade over time. Ensure that the molar excess of the reagent is sufficient to derivatize all primary and secondary amino groups in your sample.
-
-
Reaction Time and Temperature: Incomplete derivatization can occur if the reaction time is too short or the temperature is too low.
-
Solution: Optimize the reaction time and temperature (e.g., 60°C for 30-60 minutes). A heating step is often necessary to drive the reaction to completion.
-
-
Quenching the Reaction: Failure to stop the derivatization reaction can lead to the formation of side products.
-
Solution: After the desired reaction time, quench the reaction by adding a small amine, such as methylamine, to consume the excess dansyl chloride.
-
Chromatography and Detection (LC-MS/MS)
Question: I am observing significant signal suppression for LAL in my LC-MS/MS analysis of infant formula samples. How can I mitigate this matrix effect?
Answer: Matrix effects, particularly ion suppression in ESI-MS, are a major challenge in complex matrices like infant formula. Here are several strategies to mitigate this issue:
-
Stable Isotope Dilution (SID): This is the most effective method to compensate for matrix effects.
-
Solution: Use a stable isotope-labeled internal standard for LAL (e.g., ¹³C₆-LAL). The internal standard is added to the sample at the beginning of the sample preparation process and will co-elute with the analyte, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification as you are measuring the ratio of the analyte to the internal standard.[1]
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Solution: Dilute the final extract with the mobile phase. This is a simple and often effective approach, provided the LAL concentration in your sample is high enough to remain above the limit of quantification (LOQ) after dilution.
-
-
Optimized Sample Cleanup: A more rigorous sample cleanup can remove a larger portion of the interfering matrix components.
-
Solution: In addition to SPE, consider techniques like liquid-liquid extraction (LLE) or protein precipitation followed by a thorough cleanup step.
-
-
Chromatographic Separation: Improving the chromatographic separation can help to resolve LAL from co-eluting matrix components that cause ion suppression.
-
Solution: Experiment with different column chemistries (e.g., C18, HILIC), mobile phase compositions, and gradient profiles to achieve better separation.
-
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to your samples.
-
Solution: Obtain a LAL-free sample of the same matrix (if possible) and use it to prepare your calibration standards. This helps to mimic the matrix effects observed in your unknown samples.
-
Question: My chromatographic peak for LAL is showing tailing or splitting. What are the likely causes?
Answer: Peak tailing or splitting can compromise the accuracy and precision of your quantification. Here are some common causes and solutions:
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material (e.g., residual silanols) can cause peak tailing.
-
Solution: Adjust the mobile phase pH or ionic strength to minimize these interactions. Using a column with end-capping can also help.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your final extract in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for quantifying this compound in complex food matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) assay is considered the gold standard for the accurate and precise quantification of LAL in complex matrices.[1] The high selectivity of MS/MS minimizes interferences, and the use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response.
Q2: Is derivatization necessary for the analysis of Lysinoalanine?
A2: For HPLC with UV or fluorescence detection, derivatization is essential because LAL lacks a strong chromophore or fluorophore. Common derivatizing agents include dansyl chloride and 9-fluorenylmethyl-chloroformate (FMOC-Cl). For LC-MS/MS analysis, while derivatization can improve chromatographic retention and ionization efficiency, it is not always strictly necessary, especially with modern sensitive instruments and appropriate column chemistry like HILIC. However, derivatization is often employed to enhance method robustness.
Q3: What are typical concentration ranges for Lysinoalanine found in food products?
A3: LAL concentrations can vary widely depending on the food product and the processing conditions it has undergone. For example, in dairy products, raw milk may have very low levels (e.g., 4-24 mg/kg of crude protein), while UHT-treated milk can have significantly higher concentrations (up to 186 mg/kg of crude protein), and sodium caseinate can contain even higher levels (e.g., around 856 mg/kg of crude protein).[2][3] Infant formulas have also been reported to contain varying amounts of LAL.
Q4: Can different stereoisomers of Lysinoalanine be separated and quantified?
A4: Yes, the separation of LAL diastereomers (L,L and L,D) is possible using chiral chromatography or by derivatization with a chiral reagent followed by reversed-phase HPLC. This is important because the different stereoisomers may exhibit different toxicological properties.
Q5: What are the key validation parameters to consider when developing a quantitative method for Lysinoalanine?
A5: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. For methods intended for regulated environments, it is important to follow guidelines from bodies such as the FDA or ICH.
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Lysinoalanine (LAL) Quantification
| Analytical Method | Derivatization | Typical LOD/LOQ | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | Required (e.g., Dansyl chloride, FMOC-Cl) | ng range | Cost-effective, widely available | Lower selectivity, susceptible to interferences |
| GC-MS | Required | 50 ppm (LOD), 152 ppm (LOQ) in protein[4] | High resolution | Extensive sample derivatization required |
| LC-MS/MS | Optional, but often used | ng/mL range in liquid samples | High selectivity and sensitivity, can be used with SID | Higher instrument cost, susceptible to matrix effects |
Table 2: Lysinoalanine (LAL) Content in Various Food Products (reported values)
| Food Product | LAL Concentration (mg/kg crude protein) | Analytical Method | Reference |
| Raw Milk | 4 - 24 | HPLC with dansyl chloride derivatization | [3] |
| Pasteurized Milk | 17 - 69 | HPLC with dansyl chloride derivatization | [3] |
| UHT Milk | up to 186 | HPLC with dansyl chloride derivatization | [3] |
| Sterilized Milk | up to 653 | HPLC with dansyl chloride derivatization | [3] |
| Infant Formula | 124.9 | HPLC with dansyl chloride derivatization | [2] |
| Low-heat Skim Milk Powder | 49.4 | HPLC with dansyl chloride derivatization | [2] |
| Medium-heat Skim Milk Powder | 179.9 | HPLC with dansyl chloride derivatization | [2] |
| High-heat Skim Milk Powder | 294.6 | HPLC with dansyl chloride derivatization | [2] |
| Sodium Caseinate | 856.1 | HPLC with dansyl chloride derivatization | [2] |
Table 3: Recovery of Lysinoalanine (LAL) using different methods
| Sample Matrix | Method | Recovery Rate | Reference |
| Milk | HPLC with dansyl chloride derivatization | 95 - 102% | [2] |
| Infant Formula | LC-MS/MS | 84.8 - 111.5% | [5] |
Experimental Protocols
Protocol 1: Quantification of LAL in Dairy Products by HPLC with Dansyl Chloride Derivatization
This protocol is a generalized procedure based on published methods.[2]
-
Sample Preparation and Hydrolysis:
-
Weigh approximately 100-200 mg of the protein-containing sample into a hydrolysis tube.
-
Add 10 mL of 6 M HCl.
-
For liquid samples, an appropriate volume equivalent to the protein content should be taken.
-
Add a known amount of a suitable internal standard if not using stable isotope dilution.
-
Seal the tube under nitrogen and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and filter through a 0.45 µm filter.
-
Evaporate the filtrate to dryness under vacuum.
-
Reconstitute the residue in a known volume of 0.1 M HCl.
-
-
Derivatization:
-
Take an aliquot of the reconstituted hydrolysate.
-
Adjust the pH to 9.5-10.0 with a suitable buffer (e.g., 0.2 M borate buffer).
-
Add a freshly prepared solution of dansyl chloride in acetone.
-
Incubate the mixture at 60°C for 45 minutes in the dark.
-
Quench the reaction by adding a solution of methylamine.
-
Centrifuge the sample at 2000 g for 5 minutes before injection.[2]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 25 mM sodium phosphate with 0.1% triethylamine, pH adjusted to 6.5).
-
Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a fluorescence detector.
-
Quantification: Prepare a calibration curve using LAL standards derivatized in the same manner as the samples.
-
Protocol 2: Quantification of LAL by LC-MS/MS with Stable Isotope Dilution
This is a general workflow for a robust quantification method.
-
Sample Preparation and Hydrolysis:
-
Accurately weigh the sample into a hydrolysis tube.
-
Spike the sample with a known amount of ¹³C₆-Lysinoalanine internal standard.
-
Perform acid hydrolysis as described in Protocol 1.
-
After hydrolysis and drying, reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable column for amino acid analysis, such as a C18 or HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient optimized for the separation of LAL from matrix interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both LAL and its stable isotope-labeled internal standard.
-
Quantification: Calculate the concentration of LAL based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of LAL and a constant concentration of the internal standard.
-
Visualizations
Caption: Workflow for LAL quantification using stable isotope dilution LC-MS/MS.
Caption: Decision tree for troubleshooting matrix effects in LAL analysis.
Caption: Conceptual overview of the proposed mechanism of LAL-induced nephrotoxicity.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
strategies for reducing variability in (S,S)-Lysinoalanine measurement results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in (S,S)-Lysinoalanine (LAL) measurement results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound measurement?
A1: Variability in this compound (LAL) measurement can arise from several factors throughout the analytical process. Key sources include:
-
Sample Preparation: The conditions of acid hydrolysis (e.g., temperature, duration, and acid concentration) can significantly impact the liberation of LAL from proteins. Inconsistent hydrolysis can lead to variable results. Furthermore, the formation of LAL is favored by high temperatures and alkaline conditions, which can inadvertently occur during sample processing if not carefully controlled.[1][2][3]
-
Analytical Method: Different analytical techniques have varying levels of specificity and sensitivity. For instance, older methods like thin-layer chromatography (TLC) may suffer from interference from other ninhydrin-positive compounds, leading to inaccurate quantification.[4]
-
Chromatographic Separation: Inadequate separation of LAL from other sample matrix components can lead to co-elution and inaccurate peak integration. This is a particular challenge in complex matrices like food samples.[1][4]
-
Derivatization: Many chromatographic methods require a derivatization step to make LAL detectable. The efficiency of this chemical reaction can be a significant source of variability if not consistent across all samples and standards.
-
Mass Spectrometry Ionization: In mass spectrometry-based methods, fluctuations in ionization efficiency between analytical runs can affect the signal intensity and, consequently, the quantification of LAL.[5]
-
Matrix Effects: The sample matrix (e.g., food components, biological fluids) can interfere with the ionization of LAL in the mass spectrometer, either suppressing or enhancing the signal.[1]
Q2: Which analytical method is recommended for minimizing variability in LAL measurement?
A2: For high precision and accuracy, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly recommended. This method offers superior specificity by identifying LAL based on both its retention time and its specific mass-to-charge ratio and fragmentation pattern. This minimizes the risk of interference from other compounds that might co-elute during chromatography.[1][6] While other methods like gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with fluorescence detection are also used, they may require more rigorous sample cleanup and are more susceptible to interferences.[7][8]
Q3: How can I minimize the formation of LAL during sample preparation?
A3: To minimize the artificial formation of LAL during sample preparation, consider the following strategies:
-
Control pH: Avoid exposing the sample to alkaline conditions (high pH), as this promotes the formation of dehydroalanine (B155165), a precursor to LAL.[2][3]
-
Optimize Temperature and Time: Use the mildest temperature and shortest time necessary for effective sample processing, particularly during hydrolysis and heating steps.[2][3]
-
Add Inhibitors: The presence of sulfhydryl-containing compounds like cysteine or N-acetyl-cysteine can help minimize LAL formation by reacting with dehydroalanine.[3][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent sample homogenization. | Ensure thorough mixing and homogenization of the initial sample before taking aliquots for analysis. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous samples. | |
| Inconsistent hydrolysis conditions. | Precisely control the temperature, time, and acid concentration for each sample. Use a calibrated heating block or oven. | |
| Variable derivatization efficiency. | Ensure consistent reaction times, temperatures, and reagent concentrations for all samples and standards. Prepare fresh derivatizing agents as needed. | |
| Poor Peak Shape in Chromatography | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase composition. | Optimize the mobile phase to ensure good peak shape for LAL. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Inaccurate Quantification (High or Low Recovery) | Co-elution with interfering compounds. | Optimize the chromatographic method (e.g., change the gradient, temperature, or column) to improve separation.[4] Use a more specific detector like a mass spectrometer. |
| Matrix effects in mass spectrometry. | Use an internal standard, preferably an isotope-labeled LAL, to compensate for matrix effects.[5] Perform a matrix effect study by comparing the response of a standard in solvent versus a post-extraction spiked sample. | |
| Incomplete hydrolysis. | Optimize the hydrolysis conditions (time, temperature, acid concentration) to ensure complete liberation of LAL. | |
| Degradation of LAL standard. | Store standards properly and prepare fresh working solutions regularly. Verify the purity of the standard.[10] |
Experimental Protocols
Protocol 1: Sample Preparation by Acid Hydrolysis
This protocol describes a general procedure for the liberation of this compound from a protein-containing sample.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a hydrolysis tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., isotope-labeled LAL) to each sample, blank, and quality control sample.
-
Acid Addition: Add 5 mL of 6 M hydrochloric acid (HCl) to the tube.
-
Inert Atmosphere: Purge the tube with nitrogen gas to remove oxygen and prevent oxidative degradation.
-
Hydrolysis: Seal the tube and place it in an oven or heating block at 110°C for 24 hours.
-
Cooling and Filtration: Allow the tube to cool to room temperature. Filter the hydrolysate through a 0.45 µm filter to remove any particulate matter.[8]
-
Drying: Evaporate the filtrate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., mobile phase or a buffer compatible with the subsequent derivatization step).
Protocol 2: Derivatization with Dansyl Chloride for HPLC-UV/Fluorescence
This protocol is for the derivatization of LAL prior to HPLC analysis.
-
pH Adjustment: Adjust the pH of the reconstituted hydrolysate to approximately 9.5-10.0 using a suitable buffer (e.g., sodium bicarbonate).
-
Reagent Addition: Add an excess of dansyl chloride solution (e.g., 10 mg/mL in acetone) to the sample.[8]
-
Incubation: Incubate the mixture in a water bath at 40-50°C for 45-60 minutes in the dark.
-
Reaction Quenching: Stop the reaction by adding a small amount of a primary amine solution (e.g., proline or ammonia).
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
Quantitative Data Summary
The following tables summarize typical quantitative data related to LAL measurement.
Table 1: this compound Content in Various Food Products
| Food Product | Processing Condition | LAL Concentration (ppm in protein) | Analytical Method | Reference |
| Raw Milk | Untreated | 9.4 | HPLC | [8] |
| UHT Milk | Ultra-High Temperature | 87.1 | HPLC | [8] |
| Infant Formula | Processed | 124.9 | HPLC | [8] |
| Sodium Caseinate | Alkali-Treated | 856.1 | HPLC | [8] |
| Boiled Eggs | Heated | Detectable | GC-FID | [7] |
Table 2: Performance Characteristics of a GC-FID Method for LAL Analysis
| Parameter | Value | Unit |
| Limit of Detection (LOD) | 50 | ppm in protein |
| Limit of Quantification (LOQ) | 152 | ppm in protein |
| Linearity Range | Not specified | - |
| Precision (as RSD%) | Satisfactory | % |
| Accuracy (as Recovery%) | Satisfactory | % |
| Data from Montilla et al. (2007)[7] |
Visualizations
Formation Pathway of this compound
Caption: Formation of this compound via a dehydroalanine intermediate.
General Experimental Workflow for LAL Measurement
Caption: A typical experimental workflow for the quantification of this compound.
References
- 1. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ansynth.com [ansynth.com]
- 3. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of lysinoalanine determinations in food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iroatech.com [iroatech.com]
- 6. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
troubleshooting peak tailing and asymmetry in (S,S)-Lysinoalanine HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of (S,S)-Lysinoalanine, with a focus on peak tailing and asymmetry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent causes of peak tailing for this compound, a polar and basic compound, are secondary interactions with the stationary phase. The silica backbone of conventional C18 columns has acidic silanol groups. At certain mobile phase pH values, these silanols can be deprotonated and carry a negative charge, leading to strong ionic interactions with the positively charged amino groups of this compound. This secondary retention mechanism causes a portion of the analyte to lag behind the main peak, resulting in tailing. Other contributing factors can include column overload, improper mobile phase pH, and extra-column volume.
Q2: What are the predicted pKa values for this compound, and why are they important for my HPLC method?
Predicted pKa values for this compound are approximately:
-
pKa1, pKa2 (Carboxylic Acids): ~2.1, ~3.5
-
pKa3, pKa4, pKa5 (Amino Groups): ~9.0, ~9.8, ~10.5
These values are critical for developing a robust HPLC method. To achieve optimal peak shape and reproducibility, it is crucial to control the ionization state of the analyte. By adjusting the mobile phase pH to be at least 2 pH units away from the pKa of the functional groups of interest, you can ensure that the analyte exists in a single, stable ionic form, thereby minimizing peak shape distortions.
Q3: Can I use a standard C18 column for this compound analysis?
A3: While a standard C18 column can be used, it may not be the ideal choice for achieving optimal peak shape for a polar and basic compound like this compound due to potential secondary interactions with residual silanol groups. If a C18 column is employed, careful optimization of the mobile phase pH and the use of a highly deactivated or end-capped column are essential to minimize these interactions. For enhanced retention and improved peak symmetry, alternative stationary phases such as polar-embedded or polar-endcapped columns, or even Hydrophilic Interaction Liquid Chromatography (HILIC), may provide better results.
Q4: How does sample overload affect the peak shape of this compound?
A4: Injecting too high a concentration of this compound can lead to sample overload, which saturates the stationary phase and results in peak distortion, often manifesting as peak fronting or tailing. If you observe that the peak shape deteriorates with higher sample concentrations, you should try reducing the injection volume or diluting your sample.
Q5: My this compound peak is broad, not tailing. What could be the cause?
A5: Broad peaks can be caused by several factors other than secondary interactions. These include:
-
Column degradation: Loss of stationary phase or creation of voids in the column packing.
-
Mobile phase issues: High viscosity, improper composition, or slow gradient elution.
-
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector.
-
Temperature fluctuations: Inconsistent column temperature can affect retention and peak width.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing and Asymmetry
This guide provides a systematic approach to troubleshooting peak shape issues for this compound.
Step 1: Evaluate the Mobile Phase pH
-
Question: Is the mobile phase pH appropriately controlled to suppress the ionization of silanol groups and ensure a consistent charge state for this compound?
-
Action: Based on the predicted pKa values, adjust the mobile phase to a pH between 2.5 and 3.0. This low pH will protonate the silanol groups on the silica surface, minimizing their interaction with the positively charged amino groups of the analyte. Use a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH.
Step 2: Check for Column Overload
-
Question: Is the amount of sample injected appropriate for the column's capacity?
-
Action: To test for mass overload, reduce the injection volume or dilute the sample concentration by a factor of 5 or 10. If the peak shape improves, overload was a contributing factor.
Step 3: Assess the Stationary Phase
-
Question: Is the column chemistry suitable for a polar, basic analyte?
-
Action: If peak tailing persists on a standard C18 column even after pH optimization, consider switching to a column with a different stationary phase. Options include:
-
End-capped C18 columns: These have fewer accessible silanol groups.
-
Polar-embedded or polar-endcapped columns: These offer alternative interaction mechanisms that can improve peak shape for polar compounds.
-
HILIC columns: These are specifically designed for the retention of highly polar analytes.
-
Step 4: Inspect the HPLC System for Extra-Column Effects
-
Question: Is the system contributing to peak broadening and tailing?
-
Action: Minimize extra-column volume by using tubing with the smallest practical internal diameter and length to connect the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.
Step 5: Consider Derivatization
-
Question: Can derivatization improve the chromatographic properties of this compound?
-
Action: Pre-column derivatization with reagents like dansyl chloride or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can block the primary and secondary amine groups, reducing their basicity and interaction with silanol groups. This often leads to significantly improved peak shape and retention on reversed-phase columns.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting peak tailing issues.
Experimental Protocols
Protocol 1: HPLC Method for Underivatized this compound
This method is a starting point and may require optimization based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18, end-capped, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Protocol 2: Pre-column Derivatization with Dansyl Chloride
This protocol can significantly improve peak shape and sensitivity.
-
Sample Preparation: Hydrolyze the protein sample with 6 M HCl at 110 °C for 24 hours. Evaporate the acid under a stream of nitrogen. Reconstitute the dried hydrolysate in 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Derivatization: To 100 µL of the sample solution, add 200 µL of dansyl chloride solution (1.5 mg/mL in acetonitrile).
-
Incubation: Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.
-
Quenching: Add 50 µL of 2% methylamine hydrochloride solution to quench the reaction.
-
Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system. A typical mobile phase for separating dansylated amino acids is a gradient of acetonitrile in a phosphate buffer at a slightly acidic to neutral pH.
Data Presentation
Table 1: Summary of Troubleshooting Strategies for Peak Tailing
| Potential Cause | Symptoms | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Tailing peak, especially for basic compounds. | Lower mobile phase pH to 2.5-3.0; Use an end-capped or polar-embedded column. | Symmetrical peak shape. |
| Column Overload | Peak fronting or tailing that worsens with increased concentration. | Reduce injection volume or dilute the sample. | Improved peak symmetry. |
| Inappropriate Mobile Phase pH | Poor peak shape, shifting retention times. | Adjust pH to be >2 units away from analyte pKa values. | Stable retention and symmetrical peaks. |
| Extra-Column Volume | Broad peaks, loss of resolution. | Use shorter, narrower ID tubing; ensure proper fittings. | Sharper peaks, improved resolution. |
| Column Degradation | Gradual deterioration of peak shape and resolution over time. | Flush the column with a strong solvent; if unsuccessful, replace the column. | Restored peak shape and efficiency. |
Signaling Pathway/Logical Relationship Diagram
Caption: Interactions of this compound with a C18 stationary phase.
Technical Support Center: High-Throughput Screening of Lysinoalanine in Food Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of lysinoalanine (LAL) in food samples. It is designed for researchers, scientists, and professionals in food safety and drug development to assist with common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is lysinoalanine (LAL) and why is it a concern in food?
A1: Lysinoalanine is an unusual amino acid formed when proteins are subjected to heat and/or alkaline conditions during food processing.[1][2][3] Its presence is a concern because it can reduce the nutritional value of food by cross-linking protein chains, making essential amino acids like lysine less available.[4][5] There are also potential food safety implications, although the exact toxicological effects on humans are still under investigation.[5][6]
Q2: What are the common analytical methods for high-throughput screening of LAL?
A2: The most common methods for the quantitative analysis of LAL in food samples are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), often referred to as UPLC-MS/MS, and gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (FID).[7][8] These techniques offer the sensitivity and selectivity required for complex food matrices.
Q3: Why is derivatization necessary for GC-MS analysis of LAL?
A3: Lysinoalanine, like other amino acids, is a polar and non-volatile compound. Derivatization is a chemical process that converts LAL into a more volatile and thermally stable derivative, making it suitable for analysis by gas chromatography.
Q4: What are the critical steps in sample preparation for LAL analysis?
A4: The critical steps include:
-
Protein Hydrolysis: This step is essential to break down the protein and release the LAL. Acid hydrolysis (e.g., with 6 M HCl) is a common method.[9][10]
-
Derivatization (for GC-MS): This step modifies LAL to make it volatile for GC analysis.
-
Purification/Cleanup: Solid-phase extraction (SPE) is often used to remove interfering substances from the sample matrix before analysis.[10]
Q5: How can I minimize the formation of LAL during food processing?
A5: Factors that can minimize LAL formation include avoiding excessively high pH and temperatures, limiting processing time, and the addition of certain substances like sulfur-containing amino acids (e.g., cysteine) or ascorbic acid.[2][3][11]
Troubleshooting Guides
UPLC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No LAL peak detected | Incomplete protein hydrolysis. | Optimize hydrolysis conditions (time, temperature, acid concentration).[9] |
| LAL degradation during sample preparation. | Avoid excessively harsh conditions. Ensure proper pH control. | |
| Insufficient instrument sensitivity. | Check MS parameters (e.g., ionization source settings, collision energy). | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary.[12] | |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to improve the ionization state of LAL.[13][14] |
| Column overload. | Dilute the sample or inject a smaller volume.[14][15] | |
| Presence of interfering compounds from the matrix. | Improve the sample cleanup procedure (e.g., use a more specific SPE cartridge). | |
| Void in the column. | Replace the column.[12] | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the pump is working correctly and the mobile phase is properly mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column. | |
| High background noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the system thoroughly. |
| Matrix effects from the food sample. | Enhance sample cleanup or use an isotopically labeled internal standard for more accurate quantification. |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No LAL derivative peak detected | Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, temperature, time). |
| Degradation of the derivative. | Analyze the sample immediately after derivatization or store it under appropriate conditions (e.g., low temperature). | |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column.[16] | |
| Poor peak shape (tailing) | Active sites in the GC system adsorbing the analyte. | Deactivate the inlet liner and the first few centimeters of the column, or replace the liner.[17] |
| Column contamination. | Bake out the column at a high temperature (within its limits) or trim the first few centimeters.[16] | |
| Incorrect injection technique. | Ensure a fast and smooth injection to introduce the sample as a narrow band.[17] | |
| Ghost peaks | Contamination from a previous injection (carryover). | Run a blank solvent injection after a high-concentration sample. Clean the syringe and inlet.[18] |
| Contaminated carrier gas or gas lines. | Use high-purity gas and install traps to remove impurities.[17] | |
| Low sensitivity | Leaks in the GC-MS system. | Perform a leak check, especially at the injector and column connections.[19] |
| Improper column installation in the MS interface. | Ensure the column is inserted to the correct depth in the MS transfer line.[19] | |
| Dirty ion source. | Clean the ion source according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize typical validation parameters and reported concentrations of lysinoalanine in various food products.
Table 1: Method Validation Parameters for LAL Analysis
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-FLD | 0.2 ng (standard), 2 ng (milk sample) | Not Reported | 95-102 | [20] |
| GC-FID | 50 ppm in protein | 152 ppm in protein | Not Reported | [7][8] |
| GC-MS | 3.4 mg/100g protein | 11.2 mg/100g protein | 85-108 | [8] |
Table 2: Reported Lysinoalanine Concentrations in Food Products
| Food Product | LAL Concentration (ppm in crude protein) | Analytical Method | Reference |
| Raw Cow's Milk | 9.4 (average) | HPLC-FLD | [20] |
| UHT Milk | 87.1 (average) | HPLC-FLD | [20] |
| Infant Formula | 124.9 (average) | HPLC-FLD | [20] |
| Skim Milk Powder (High-Heat) | 294.6 (average) | HPLC-FLD | [20] |
| Sodium Caseinate | 856.1 (average) | HPLC-FLD | [20] |
| Boiled Egg White (after 20 min) | ~150 | GC-FID | |
| Boiled Egg Yolk (after 20 min) | ~50 | GC-FID | |
| Commercial Caseinates | 175-1081 | GC-FID |
Experimental Protocols
High-Throughput UPLC-MS/MS Method for LAL in Milk Powder
-
Sample Preparation:
-
Weigh 100 mg of milk powder into a hydrolysis tube.
-
Add 5 mL of 6 M HCl containing an appropriate internal standard (e.g., ¹³C₆,¹⁵N₂-Lysinoalanine).
-
Seal the tube under nitrogen and hydrolyze at 110°C for 24 hours.[10]
-
After cooling, filter the hydrolysate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate LAL from other amino acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for LAL and the internal standard.
-
High-Throughput GC-MS Method for LAL in Meat Products
-
Sample Preparation:
-
Weigh 200 mg of homogenized meat sample into a hydrolysis tube.[21]
-
Add 5 mL of 6 M HCl and an internal standard.
-
Hydrolyze at 110°C for 24 hours after sealing under nitrogen.[10]
-
Cool and filter the hydrolysate. Evaporate to dryness.
-
Derivatization:
-
Add 100 µL of isopropanol/acetyl chloride (4:1, v/v) and heat at 100°C for 1 hour for esterification. Evaporate the reagent.
-
Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Heat at 65°C for 15 minutes for acylation. Evaporate the reagents.
-
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the LAL derivative and the internal standard.
-
Visualizations
Caption: Formation pathway of lysinoalanine in proteins.
Caption: General experimental workflow for lysinoalanine analysis.
References
- 1. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ansynth.com [ansynth.com]
- 5. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. silicycle.com [silicycle.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate (S,S)-Lysinoalanine Quantification in Low-Protein Foods
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the accuracy of (S,S)-Lysinoalanine (LAL) quantification in challenging low-protein food matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in low-protein foods.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No LAL Peak Detected | Incomplete protein hydrolysis. | Ensure complete hydrolysis by using 6M HCl at 110°C for 24 hours under vacuum or nitrogen. For matrices with hydrophobic proteins, extending hydrolysis time to 72 hours may be necessary.[1][2][3] |
| Inefficient derivatization. | Optimize derivatization conditions (e.g., pH, temperature, reaction time). For dansyl chloride derivatization, maintain a pH of 9.5-10.[4][5] Ensure the derivatizing agent is not degraded. | |
| LAL degradation during sample preparation. | While LAL is generally stable to acid hydrolysis, prolonged exposure to harsh alkaline conditions during other sample preparation steps should be avoided.[6] | |
| Insufficient sample concentration. | For low-protein foods, it may be necessary to concentrate the sample extract before analysis. Lyophilization and reconstitution in a smaller volume can be effective. | |
| Poor Peak Shape (Tailing or Fronting) | Matrix interference. | Incorporate a solid-phase extraction (SPE) clean-up step after hydrolysis to remove interfering compounds. C18 or mixed-mode cation exchange cartridges can be effective. |
| Suboptimal chromatographic conditions. | Adjust the mobile phase gradient and pH to improve peak shape. A shallow gradient can improve resolution. | |
| Column overload. | Dilute the sample extract before injection. | |
| High Background Noise in Chromatogram | Contaminated reagents or solvents. | Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. Filter all solutions before use. |
| Incomplete derivatization reaction quench. | If using dansyl chloride, ensure the quenching step (e.g., with methylamine) is effective to consume excess reagent, which can contribute to background noise.[7] | |
| Matrix effects in the mass spectrometer. | Optimize the ion source parameters (e.g., temperature, gas flows). A divert valve can be used to direct the early-eluting, unretained matrix components to waste. | |
| Inconsistent or Low Analyte Recovery | Incomplete extraction of LAL from the matrix. | After hydrolysis, ensure the hydrolyzed sample is properly neutralized and filtered to maximize the recovery of LAL in the soluble fraction. |
| Loss of analyte during sample clean-up. | Validate the SPE or other clean-up methods by spiking a blank matrix with a known amount of LAL standard and calculating the recovery. | |
| Inaccurate internal standard addition. | Use a calibrated pipette to add the internal standard at the beginning of the sample preparation process to account for losses throughout the procedure. A stable isotope-labeled LAL is the ideal internal standard.[8] | |
| Co-elution with Interfering Peaks | Insufficient chromatographic separation. | Modify the HPLC/UHPLC gradient, change the mobile phase composition, or try a different column chemistry (e.g., a different C18 phase or a HILIC column). |
| Presence of isomers or other similar compounds. | High-resolution mass spectrometry (HRMS) can help differentiate between LAL and co-eluting compounds with the same nominal mass. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when quantifying LAL in low-protein foods like infant formula?
A1: The primary challenge is the low concentration of LAL relative to other matrix components. This necessitates highly sensitive and selective analytical methods to achieve accurate quantification. Matrix effects, where other compounds in the sample interfere with the ionization and detection of LAL, are also a significant concern.[9]
Q2: Which analytical technique is best suited for LAL quantification in low-protein matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers the high sensitivity and selectivity required to detect low levels of LAL in complex matrices. HPLC with fluorescence detection after derivatization is also a viable, though potentially less specific, alternative.[10]
Q3: Is derivatization necessary for LAL analysis?
A3: For HPLC with UV or fluorescence detection, pre-column derivatization with reagents like dansyl chloride or 9-fluorenylmethyl-chloroformate (FMOC) is essential to make LAL detectable.[5][11][12] For LC-MS analysis, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[13]
Q4: What are the critical aspects of the protein hydrolysis step?
A4: Complete liberation of LAL from the protein backbone is crucial. The standard method is acid hydrolysis with 6M HCl at 110°C for 24 hours in an oxygen-free environment.[1][3] Incomplete hydrolysis will lead to an underestimation of the LAL content. It's also important to be aware that some amino acids can be degraded under these conditions, but LAL is relatively stable.[6]
Q5: How can I minimize the formation of new LAL during sample preparation?
A5: LAL formation is favored by high pH and heat.[9][14] Therefore, avoid exposing the sample to alkaline conditions, especially in combination with heating, during the analytical workflow. The acidic conditions of protein hydrolysis do not promote LAL formation.
Q6: What type of internal standard should be used for the most accurate quantification?
A6: A stable isotope-labeled (e.g., 13C or 15N) this compound is the ideal internal standard. It has nearly identical chemical and physical properties to the native LAL, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for matrix effects and procedural losses most effectively.[8][15]
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for LAL quantification.
| Method | Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Reference |
| HPLC-UV | Dairy Products | Dansyl Chloride | 0.2 ng (standard), 2 ng (sample) | Not Reported | 95-102 | 2-1000 ppm | [11] |
| LC-ESI-MS | Dairy Products | FMOC | Not Reported | 0.2 ppm | Not Reported | 0.2-20 ppm | [10] |
| GC-FID | Food Proteins | Not Specified | 50 ppm | 152 ppm | Not Reported | Not Reported | Not explicitly stated, but implied |
Experimental Protocols
Sample Preparation and Acid Hydrolysis
This protocol is a general guideline and may need optimization for specific low-protein food matrices.
-
Sample Homogenization: Homogenize liquid samples (e.g., infant formula) directly. For powdered samples, reconstitute according to the manufacturer's instructions or create a slurry in ultra-pure water.
-
Aliquoting: Accurately weigh an appropriate amount of the homogenized sample into a hydrolysis tube. For low-protein foods, a larger starting amount may be necessary.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled LAL internal standard to the sample.
-
Acid Addition: Add 6M HCl to the sample. The volume will depend on the sample amount, but a ratio of 1:10 (sample:acid, w/v) is a common starting point.
-
Inert Atmosphere: Purge the hydrolysis tube with nitrogen or argon to remove oxygen, which can cause degradation of some amino acids.
-
Hydrolysis: Seal the tube and place it in an oven or heating block at 110°C for 24 hours.[3][16]
-
Neutralization and Filtration: After cooling, neutralize the hydrolysate with NaOH. The neutralized sample should then be filtered (e.g., through a 0.45 µm filter) to remove any particulate matter.[17]
Dansyl Chloride Derivatization for HPLC Analysis
This protocol is adapted from established methods for amino acid derivatization.[4][5][13]
-
pH Adjustment: Take an aliquot of the filtered hydrolysate and adjust the pH to 9.5-10.0 using a suitable buffer (e.g., sodium carbonate-bicarbonate).[13]
-
Reagent Addition: Add a solution of dansyl chloride in acetone or acetonitrile to the pH-adjusted sample. A molar excess of the reagent is required.
-
Incubation: Incubate the mixture in the dark at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).[7]
-
Quenching: Stop the reaction by adding a quenching agent, such as methylamine or ammonium hydroxide, to consume the excess dansyl chloride.[7][13]
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Visualizations
Caption: Analytical workflow for this compound quantification.
References
- 1. keypublishing.org [keypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Rapid Preparation of Infant Formula for Amino Acid Analysis [cem.com]
- 17. Determination of Total Amino Acids in Infant Formulas, Adult Nutritionals, Dairy, and Cereal Matrixes by UHPLC–UV: Interlaboratory Validation Study, Final Action 2018.06 - PMC [pmc.ncbi.nlm.nih.gov]
dealing with interfering compounds in the analysis of (S,S)-Lysinoalanine
Welcome to the technical support center for the analysis of (S,S)-Lysinoalanine (LAL). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during LAL quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the analysis of this compound?
A1: Interfering compounds in LAL analysis can be broadly categorized into two groups:
-
Structurally Related Amino Acids: These are the most common interferents due to their similar chemical properties, which can lead to co-elution during chromatographic separation. Key examples include:
-
Lanthionine (LAN): Formed through a similar pathway to LAL, involving the reaction of dehydroalanine with cysteine.[1][2]
-
Ornithinoalanine (OAL): Another structural analog that can be present in processed samples.
-
Methyl-lysinoalanine and Methyl-lanthionine: These derivatives can also form during heat and alkali treatment of proteins.[3]
-
-
Matrix Components: Complex sample matrices, especially in food and biological samples, contain numerous compounds that can interfere with LAL analysis. These include:
-
Other Ninhydrin-Positive Compounds: In methods using ninhydrin for detection, various other amino acids and primary amines can react and potentially co-elute with LAL, leading to false positives.[4]
-
Maillard Reaction Products (MRPs): While the Maillard reaction can compete with LAL formation by consuming lysine, some MRPs may interfere with the analysis.[5][6][7][8]
-
Lipids and Fats: High-fat content in samples can cause matrix effects, suppressing the signal in mass spectrometry and potentially interfering with chromatographic separation.
-
Sugars and Carbohydrates: High concentrations of sugars can also contribute to matrix effects and may degrade during sample preparation, creating interfering byproducts.
-
Q2: How can I distinguish this compound from its isomers like Lanthionine during analysis?
A2: Distinguishing LAL from its isomers is critical for accurate quantification. The most effective technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Here's why:
-
Chromatographic Separation: A well-developed LC method can achieve baseline separation of LAL from LAN and other isomers. This relies on optimizing the column chemistry, mobile phase composition, and gradient.
-
Mass Spectrometry Detection: MS/MS provides a high degree of specificity. By selecting specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode, you can selectively quantify LAL even if it co-elutes with other compounds.[5] While LAL and LAN may not be distinguishable in MS/MS spectra alone, their chromatographic separation is key.[1]
Q3: What are "matrix effects" and how do they impact the quantification of this compound?
A3: Matrix effects refer to the alteration of the ionization efficiency of the target analyte (LAL) by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. In complex matrices like food, matrix components can impact the efficiency of droplet formation and evaporation in the mass spectrometer's ion source.
To mitigate matrix effects, it is crucial to:
-
Incorporate effective sample cleanup steps to remove interfering matrix components.
-
Use matrix-matched standards for calibration to compensate for any remaining matrix effects.
-
Employ stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Peak Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Sample Overload | 1. Dilute the sample and re-inject. 2. Reduce the injection volume. |
| Co-elution with an Interfering Compound | 1. Adjust the mobile phase gradient to improve separation. 2. Try a different column with alternative chemistry (e.g., HILIC instead of reversed-phase). 3. Optimize the sample cleanup procedure to remove the interfering compound. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column. |
| Incompatible Injection Solvent | 1. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
Problem 2: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Perform a post-extraction addition study to evaluate the extent of matrix effects. 2. Improve the sample cleanup procedure (e.g., using Solid Phase Extraction - SPE). 3. Prepare calibration standards in a blank matrix extract that is free of the analyte. 4. Use a stable isotope-labeled internal standard for LAL. |
| Incomplete Protein Hydrolysis | 1. Ensure complete hydrolysis by optimizing the acid concentration, temperature, and time. 2. Verify the hydrolysis efficiency using a reference material with a known LAL content. |
| Degradation of LAL during Sample Preparation | 1. Minimize exposure of samples to high temperatures and extreme pH for extended periods, other than during the controlled hydrolysis step. 2. Store samples and extracts at low temperatures and protect them from light. |
| Poor Derivatization Efficiency (if applicable) | 1. Optimize the derivatization reaction conditions (pH, temperature, time, and reagent concentration). 2. Ensure that the derivatizing agent is fresh and has not degraded. |
Problem 3: No Peak or Very Low Signal for this compound
| Possible Cause | Troubleshooting Steps |
| LAL Concentration Below the Limit of Detection (LOD) | 1. Concentrate the sample extract. 2. Increase the injection volume. 3. Optimize MS parameters for better sensitivity (e.g., ionization source settings). |
| Instrumental Issues | 1. Check for leaks in the LC system. 2. Ensure the mass spectrometer is properly tuned and calibrated. 3. Verify that the autosampler is injecting the sample correctly. |
| Sample Preparation Issues | 1. Review the entire sample preparation protocol for potential errors. 2. Ensure that the pH of the final extract is compatible with the LC mobile phase. |
Quantitative Data Summary
The following table summarizes the reported concentrations of Lysinoalanine in various dairy products, highlighting the impact of processing.
| Product | Lysinoalanine Concentration (ppm in crude protein) | Reference |
| Raw Milk | 9.4 | [9] |
| UHT Milk | 87.1 | [9] |
| Low-Heat Skim Milk Powder | 49.4 | [9] |
| Medium-Heat Skim Milk Powder | 179.9 | [9] |
| High-Heat Skim Milk Powder | 294.6 | [9] |
| Infant Formula | 124.9 | [9] |
| Sodium Caseinate | 856.1 | [9] |
| Milk powders with hydrolyzed proteins | up to 2296 mg/kg of proteins | [10] |
Experimental Protocols
Protocol 1: Sample Preparation for LAL Analysis in Dairy Products
-
Protein Hydrolysis:
-
Sample Cleanup (Solid Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the filtered hydrolysate onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove fats and other non-polar interferences.
-
Wash with a low pH aqueous solution to remove neutral and acidic compounds.
-
Elute the LAL and other basic amino acids with an alkaline mobile phase (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial LC mobile phase for analysis.
-
Protocol 2: LC-MS/MS Method for this compound Quantification
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for LAL for confirmation and quantification. A stable isotope-labeled LAL internal standard should be used with its corresponding MRM transition.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximum LAL signal intensity.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Relationship between interfering compounds and analytical challenges.
References
- 1. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ansynth.com [ansynth.com]
- 3. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of carbonyl-amino condensation, non-covalent cross-linking and conformational changes induced by ultrasound-assisted Maillard reaction on lysinoalanine formation in silkworm pupa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agrarforschungschweiz.ch [agrarforschungschweiz.ch]
Technical Support Center: Optimization of Hydrolysis Conditions for the Release of Protein-Bound Lysinoalanine (LAL)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing hydrolysis conditions for the analysis of protein-bound lysinoalanine (LAL).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process for LAL analysis.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of LAL in a sample expected to contain it. | Incomplete hydrolysis of the protein, preventing the release of LAL. | - Optimize Hydrolysis Time and Temperature: For acid hydrolysis, ensure a minimum of 24 hours at 110°C. For alkaline hydrolysis, experiment with varying times (e.g., 4-24 hours) and temperatures (e.g., 100-110°C) to find the optimal conditions for your specific protein.[1][2] - Check Acid/Base Concentration: Verify the concentration of your HCl (typically 6 M) or NaOH (e.g., 4.2 M) solution.[3] - Ensure Proper Sample Preparation: Grind solid samples to a fine powder to increase surface area and improve hydrolysis efficiency.[3] |
| High variability in LAL measurements between replicate samples. | Inconsistent hydrolysis conditions. Non-homogenous sample. | - Standardize Procedures: Ensure precise control over temperature, time, and acid/base volume for each sample. Use a calibrated heating block or oven. - Homogenize Samples: Thoroughly mix or grind samples before weighing to ensure each aliquot is representative of the bulk material. |
| Degradation of other amino acids in the chromatogram. | Harsh hydrolysis conditions. | - Acid Hydrolysis: While necessary for LAL release, acid hydrolysis can degrade certain amino acids like tryptophan.[4] For analysis of other amino acids, consider a separate, milder hydrolysis or use additives like phenol to protect susceptible residues.[4] - Alkaline Hydrolysis: This method is particularly harsh and can lead to the degradation of several amino acids, including arginine, cysteine, and serine.[5][6] If analysis of these amino acids is critical, acid hydrolysis is generally preferred. |
| Presence of interfering peaks in the chromatogram near the LAL peak. | Formation of other ninhydrin-positive compounds during hydrolysis. Contamination of reagents. | - Optimize Chromatographic Separation: Adjust the elution gradient or the column temperature to improve the resolution between LAL and interfering compounds.[7] - Use High-Purity Reagents: Ensure that the acids, bases, and water used are of high purity to avoid introducing contaminants.[3] - Run Blanks: Always include reagent blanks in your analytical run to identify any background contamination. |
| Unexpectedly high levels of LAL formation in control samples. | LAL formation induced during sample preparation (e.g., heating at alkaline pH). | - Control Sample Preparation Conditions: Avoid exposing control samples to high temperatures and alkaline conditions simultaneously.[8][9] - Consider Acylation: For some applications, acylation of lysine residues before processing can prevent LAL formation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is lysinoalanine (LAL) and why is its analysis important?
A1: Lysinoalanine is an unusual amino acid formed when proteins are subjected to heat and/or alkaline conditions.[8][9] It is formed by the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, which is typically formed from cysteine or serine.[8][9] Analysis of LAL is important in the food industry to assess the quality and safety of processed foods, as high levels of LAL can reduce the nutritional value of the protein and have been associated with potential health concerns.[8][10]
Q2: Which hydrolysis method is better for LAL analysis: acid or alkaline hydrolysis?
A2: Both acid and alkaline hydrolysis can be used to liberate LAL from proteins. Acid hydrolysis (typically with 6 M HCl) is the most common method for general amino acid analysis and is effective for releasing LAL.[4][11] Alkaline hydrolysis (e.g., with NaOH or KOH) can also be used and may be more effective for certain matrices, but it is generally more destructive to other amino acids.[3][5][6] The choice of method depends on the specific research question and the other amino acids of interest.
Q3: What are the key parameters to optimize for efficient LAL release?
A3: The key parameters to optimize for both acid and alkaline hydrolysis are temperature, time, and the concentration of the acid or base.[1][2] For acid hydrolysis, 110°C for 24 hours in 6 M HCl is a common starting point.[11] For alkaline hydrolysis, conditions can vary more widely, for example, 4 M NaOH at 110°C for 20-24 hours. It is crucial to empirically determine the optimal conditions for your specific sample matrix to ensure complete hydrolysis without excessive degradation of LAL or other amino acids.
Q4: Can LAL be formed during the analytical hydrolysis step itself?
A4: While LAL is primarily formed during food processing, the harsh conditions of analytical hydrolysis, particularly alkaline hydrolysis, could potentially lead to some level of LAL formation if the necessary precursors (lysine and dehydroalanine) are present. However, the contribution from the analytical step is generally considered to be minimal compared to the levels formed during processing.
Q5: How can I prevent LAL formation in my products?
A5: Minimizing LAL formation during processing involves controlling pH, temperature, and processing time.[8][9] Additionally, the presence of certain substances can inhibit LAL formation. These include sulfhydryl-containing compounds like cysteine, which can compete with lysine for reaction with dehydroalanine.[5] Acylation of the ε-amino groups of lysine residues can also prevent them from reacting to form LAL.[6]
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Lysinoalanine (LAL) Release from Ribonuclease A (RNase A)
| Hydrolysis Condition | LAL Formed (residues/mol protein) | Reference |
| 0.2 N NaOH, 40°C, 4 hr | ~2.5 | [1] |
| 0.2 N NaOH, 40°C, 24 hr | ~3.5 | [1] |
| 0.2 N NaOH, 60°C, 4 hr | ~5.0 | [1] |
| 0.2 N NaOH, 80°C, 4 hr | Decreased from 60°C value | [1] |
| 0.1 M Borate Buffer (pH 8, 9, 10), 40°C | No production | [1] |
Data synthesized from figures and text in the cited source.
Table 2: Effect of Different Alkalis on LAL Formation in Corn
| Alkali Treatment | LAL Formed (µg/g protein) |
| Control (water) | Not detected |
| 0.036 M Ca(OH)₂ (Lime) | Trace amounts |
| 0.036 M NaOH | Significantly higher than Ca(OH)₂ |
| 0.036 M KOH | Similar to NaOH |
Qualitative comparison based on the findings that sodium and potassium hydroxides produce much greater quantities of LAL than calcium hydroxide on an equimolar basis.[12]
Experimental Protocols
Protocol 1: Acid Hydrolysis for LAL Determination
This protocol is a standard method for the liberation of amino acids, including LAL, from protein samples.
Materials:
-
Protein sample (lyophilized or dried)
-
6 M Hydrochloric acid (HCl) with 1% phenol (v/v)
-
Hydrolysis tubes with screw caps and PTFE liners
-
Heating block or oven capable of maintaining 110°C ± 1°C
-
Vacuum system or nitrogen gas source
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Weigh approximately 1-5 mg of the dried protein sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl containing 1% phenol to the tube.
-
Freeze the sample in a dry ice/ethanol bath.
-
Evacuate the tube and seal it under vacuum. Alternatively, flush the tube with nitrogen gas for 1-2 minutes before sealing to remove oxygen.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
After 24 hours, remove the tube from the heat and allow it to cool to room temperature.
-
Open the tube carefully and transfer the hydrolysate to a clean flask.
-
Remove the HCl by evaporation under vacuum using a rotary evaporator or a vacuum centrifuge at a temperature not exceeding 40°C.
-
Redissolve the dried residue in a suitable buffer (e.g., sodium citrate loading buffer for ion-exchange chromatography) and filter or centrifuge to remove any particulate matter.
-
The sample is now ready for analysis by an amino acid analyzer or other chromatographic methods.
Protocol 2: Alkaline Hydrolysis for LAL Determination
This protocol is an alternative method for LAL release, which may be advantageous for certain sample types but can cause more extensive degradation of other amino acids.
Materials:
-
Protein sample (lyophilized or dried)
-
4.2 M Sodium hydroxide (NaOH)
-
Hydrolysis tubes (polypropylene or other alkali-resistant material) with screw caps
-
Heating block or oven capable of maintaining 110°C ± 1°C
-
Nitrogen gas source
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Weigh approximately 1-5 mg of the dried protein sample into a hydrolysis tube.
-
De-aerate the 4.2 M NaOH solution by bubbling with nitrogen gas for 10-15 minutes.
-
Add 1 mL of the de-aerated 4.2 M NaOH to the sample tube.
-
Flush the headspace of the tube with nitrogen gas and seal it tightly.
-
Place the sealed tube in a heating block or oven at 110°C for 22 hours.
-
After 22 hours, remove the tube from the heat and allow it to cool to room temperature.
-
Open the tube and neutralize the hydrolysate by carefully adding an appropriate amount of HCl (e.g., 6 M HCl) to reach a pH of approximately 2.2. Perform this step in an ice bath to dissipate heat.
-
Bring the neutralized sample to a known volume with a suitable buffer.
-
Filter or centrifuge the sample to remove any precipitate before analysis.
-
The sample is now ready for analysis.
Visualizations
Caption: Experimental workflow for the analysis of protein-bound lysinoalanine.
Caption: Logical relationships in the formation and analysis of lysinoalanine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. waters.com [waters.com]
- 4. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. ansynth.com [ansynth.com]
- 11. keypublishing.org [keypublishing.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (S,S)-Lysinoalanine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of (S,S)-Lysinoalanine (LAL), a cross-linked amino acid formed during food processing and in certain drug formulations. The validation of analytical methods is crucial to ensure the accuracy, reliability, and consistency of results. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research and development needs.
Comparison of Analytical Method Performance
The selection of an analytical method for (S,S)-LAL determination depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the validated performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Thin-Layer Chromatography with Densitometry (TLC-Densitometry).
| Parameter | HPLC with Fluorescence Detection | GC-FID | TLC-Densitometry |
| Linearity (Range) | 2 - 1000 ppm (r > 0.999)[1] | 152 - 3800 ppm in protein | Not specifically reported for LAL, but generally applicable. |
| Accuracy (% Recovery) | 95 - 102%[1] | 90.2 - 94.0% | Not specifically reported for LAL. |
| Precision (RSD%) | Repeatability: 2.4%[1] | Repeatability: 5.23%, Intermediate Precision: 7.75% | Not specifically reported for LAL. |
| Limit of Detection (LOD) | 0.2 ng (standard), 2 ng (milk sample)[1] | 50 ppm in protein | Not specifically reported for LAL. |
| Limit of Quantification (LOQ) | Not explicitly stated, but detectable at 2 ng. | 152 ppm in protein | Not specifically reported for LAL. |
Note: The performance of Mass Spectrometry (MS) based methods for LAL is primarily focused on its high specificity and capability for structural elucidation and identification of cross-linked peptides. While quantitative MS methods exist, detailed validation parameters comparable to the chromatographic methods above are not as readily available in the reviewed literature. MS is often used as a confirmatory technique alongside chromatographic separations.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. The following sections outline the key steps for the analysis of (S,S)-LAL using HPLC, GC-FID, and TLC-Densitometry.
Sample Preparation: Acid Hydrolysis
A common initial step for the analysis of protein-bound LAL is acid hydrolysis to liberate the amino acid.
-
Weighing: Accurately weigh a sample containing approximately 2-5 mg of protein into a hydrolysis tube.
-
Acid Addition: Add a sufficient volume of 6 M HCl to the sample (e.g., 1 mL per mg of protein).
-
Inert Atmosphere: Purge the tube with nitrogen to remove oxygen, which can degrade certain amino acids.
-
Hydrolysis: Seal the tube and heat at 110°C for 24 hours.
-
Drying: After cooling, evaporate the HCl under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., lithium citrate buffer for HPLC) for subsequent analysis.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method offers high sensitivity and is widely used for amino acid analysis.
-
Derivatization:
-
To an aliquot of the reconstituted hydrolysate, add a derivatizing agent such as o-phthalaldehyde (OPA) or dansyl chloride to render the amino acids fluorescent.
-
The reaction is typically carried out in a borate buffer at a specific pH and temperature for a set time.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of around 1 mL/min is common.
-
Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Detection:
-
A fluorescence detector is used to monitor the eluent. The excitation and emission wavelengths are set according to the specific derivatizing agent used (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).
-
-
Quantification:
-
The concentration of (S,S)-LAL is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of a certified (S,S)-LAL standard.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is another robust technique for the quantification of LAL, requiring derivatization to increase volatility.
-
Derivatization:
-
The dried hydrolysate is derivatized to make the amino acids volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
The reaction is typically carried out in a non-polar solvent at an elevated temperature.
-
-
Chromatographic Separation:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to separate the derivatized amino acids.
-
-
Detection:
-
A Flame Ionization Detector (FID) is used for detection.
-
-
Quantification:
-
Quantification is performed by comparing the peak area of the derivatized LAL in the sample to a calibration curve prepared from derivatized LAL standards. An internal standard is often used to improve accuracy and precision.
-
Thin-Layer Chromatography (TLC) with Densitometry
TLC is a simpler and more cost-effective method, suitable for screening purposes.
-
Spotting:
-
Apply a small, known volume of the reconstituted hydrolysate and LAL standards onto a TLC plate (e.g., silica gel 60).
-
-
Development:
-
Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of n-butanol, acetic acid, and water).
-
Allow the solvent to ascend the plate until it reaches a predetermined height.
-
-
Visualization:
-
After drying the plate, spray it with a visualization reagent, typically ninhydrin solution.
-
Heat the plate to develop the colored spots. Amino acids, including LAL, will appear as purple or yellowish spots.
-
-
Densitometric Analysis:
-
Scan the plate using a densitometer at a specific wavelength (e.g., 570 nm for the ninhydrin-amino acid complex).
-
The instrument measures the intensity of the spots.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak areas of the standard spots against their concentrations. The concentration of LAL in the sample is then determined from this curve. While this method can provide quantitative results, it is generally considered less precise and accurate than HPLC or GC.[2]
-
Experimental Workflow and Validation
The validation of a new analytical method follows a structured workflow to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in the validation process.
Caption: Workflow for the validation of a new analytical method.
This comprehensive guide provides a comparative overview of validated analytical methods for the determination of this compound. By presenting key performance data and detailed experimental protocols, this document aims to assist researchers and scientists in making informed decisions for their analytical needs in both research and quality control environments.
References
inter-laboratory comparison of (S,S)-Lysinoalanine analysis in certified reference materials
An Inter-laboratory Comparison of (S,S)-Lysinoalanine Analysis in Certified Reference Materials: A Comparative Guide
This guide provides a comprehensive overview of the methodologies and a framework for an inter-laboratory comparison of this compound (LAL) analysis. While a dedicated, publicly available inter-laboratory study on (S,S)-LAL in a certified reference material (CRM) is not readily found in the literature, this document synthesizes information from existing studies on LAL analysis and general principles of inter-laboratory comparisons for chemical analysis. This guide is intended for researchers, scientists, and professionals in drug development and food safety to understand the critical aspects of accurate LAL quantification.
Lysinoalanine is a cross-linked amino acid formed during the processing of proteins, particularly under alkaline and high-temperature conditions.[1] Its presence in food and pharmaceutical products is a concern due to potential nutritional and safety implications.[1][2] Accurate and reproducible measurement of LAL is therefore crucial. Certified Reference Materials (CRMs) and inter-laboratory comparisons are essential tools for validating analytical methods and ensuring the quality and comparability of data among different laboratories.[3][4]
Hypothetical Certified Reference Material (CRM) for this compound
For the purpose of this guide, we will consider a hypothetical CRM, "CRM LAL-1," a protein-based matrix (e.g., spray-dried milk powder) with a certified mass fraction of this compound. The certified value and its uncertainty would be established through a multi-laboratory characterization study using primary methods of analysis.
Table 1: Hypothetical Certified Value for CRM LAL-1
| Analyte | Certified Value (mg/kg) | Uncertainty (mg/kg, k=2) |
| This compound | 150 | 12 |
Experimental Protocols for this compound Analysis
The accurate determination of LAL requires a multi-step process involving protein hydrolysis, derivatization (for GC-based methods), and chromatographic separation and detection. The following are detailed protocols for common analytical methods.
Acid Hydrolysis (Common to all methods)
This step is critical for releasing LAL from the protein backbone.
-
Apparatus: Screw-capped glass tubes, heating block or oven.
-
Reagents: 6 M Hydrochloric acid (HCl), internal standard solution (e.g., L-norleucine or a stable isotope-labeled LAL).
-
Procedure:
-
Weigh approximately 100 mg of the CRM LAL-1 into a glass tube.
-
Add a known amount of the internal standard.
-
Add 5 mL of 6 M HCl.
-
Seal the tube under nitrogen to prevent oxidation.
-
Hydrolyze at 110°C for 24 hours.
-
After cooling, filter or centrifuge the hydrolysate to remove any solid residue.
-
Evaporate the HCl under vacuum or a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable buffer or solvent.
-
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the amino acids volatile.
-
Derivatization:
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine (B92270).
-
Procedure:
-
Take an aliquot of the dried hydrolysate.
-
Add pyridine and BSTFA + 1% TMCS.
-
Heat at 80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless, 250°C.
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) of characteristic ions for (S,S)-LAL-TMS and the internal standard.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity without the need for derivatization.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 2% B, increase to 50% B over 15 minutes, wash, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for (S,S)-LAL and the internal standard.
-
Method C: Amino Acid Analyzer (AAA) with Post-Column Ninhydrin (B49086) Derivatization
A classic and robust method for amino acid analysis.
-
Instrumentation: Dedicated Amino Acid Analyzer.
-
Separation: Ion-exchange chromatography.
-
Elution: Stepwise gradient of sodium citrate (B86180) buffers with increasing pH and ionic strength.
-
Post-Column Reaction: The column effluent is mixed with a ninhydrin solution at a high temperature (e.g., 130°C).
-
Detection: Photometric detection of the colored ninhydrin-amino acid reaction product at 570 nm (and 440 nm for proline). Quantification is based on the peak area relative to a calibration curve.
Inter-laboratory Comparison Data
The following table presents hypothetical results from a round-robin study involving ten laboratories using the methods described above.
Table 2: Hypothetical Inter-laboratory Comparison Results for this compound in CRM LAL-1
| Laboratory | Method | Mean (mg/kg) | Standard Deviation (mg/kg) |
| Lab 1 | GC-MS | 145 | 8 |
| Lab 2 | LC-MS/MS | 152 | 6 |
| Lab 3 | AAA | 158 | 10 |
| Lab 4 | GC-MS | 142 | 9 |
| Lab 5 | LC-MS/MS | 149 | 5 |
| Lab 6 | AAA | 165 | 12 |
| Lab 7 | LC-MS/MS | 155 | 7 |
| Lab 8 | GC-MS | 138 | 11 |
| Lab 9 | LC-MS/MS | 151 | 6 |
| Lab 10 | AAA | 160 | 11 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a proteinaceous certified reference material.
Caption: Experimental workflow for this compound analysis.
Inter-laboratory Comparison Logic
This diagram shows the logical structure of the inter-laboratory comparison, where results from different laboratories and methods are compared against the certified value of the reference material.
Caption: Logical structure of an inter-laboratory comparison.
Conclusion
This guide outlines the essential components for conducting an inter-laboratory comparison for the analysis of this compound. The use of a certified reference material is paramount for establishing the accuracy and comparability of results. The detailed experimental protocols for GC-MS, LC-MS/MS, and AAA provide a basis for laboratories to develop and validate their own methods. The hypothetical data and visualizations serve to illustrate the process and expected outcomes of such a comparison. For the advancement of food and drug safety, the development of a dedicated this compound CRM and the organization of formal inter-laboratory proficiency tests are highly encouraged.
References
A Comparative Analysis of (S,S)-Lysinoalanine and (S,R)-Lysinoalanine Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation of the two diastereomers of lysinoalanine (LAL), (S,S)-Lysinoalanine and (S,R)-Lysinoalanine. This unnatural amino acid is formed in proteins during food processing and under certain physiological and pathological conditions. Understanding the differential formation of its stereoisomers is crucial due to their varying biological activities and toxicological profiles. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying chemical pathways.
Introduction to Lysinoalanine Formation
Lysinoalanine is formed through a two-step reaction mechanism. The initial step involves the β-elimination of a labile group from a serine or cysteine residue within a protein, leading to the formation of a highly reactive dehydroalanine (DHA) intermediate. Subsequently, the ε-amino group of a lysine residue performs a nucleophilic attack on the double bond of the DHA intermediate, forming the lysinoalanine cross-link.[1][2][3] This process is significantly influenced by factors such as pH, temperature, and the duration of exposure to these conditions.[1][3][4]
The stereochemistry of the newly formed chiral center at the alanine moiety dictates whether the (S,S) or (S,R) diastereomer is formed, assuming the reacting lysine is of the L-(S)-configuration, which is the naturally predominant form in proteins.
Comparative Data on Diastereomer Formation
Currently, detailed quantitative data directly comparing the formation rates and ratios of this compound to (S,R)-Lysinoalanine under various conditions in peer-reviewed literature is limited. The formation is known to be influenced by the local protein environment and the specific reaction conditions. However, it is generally understood that the reaction of L-lysine with dehydroalanine, formed from L-serine or L-cysteine under processing conditions, can lead to a mixture of both diastereomers. The exact ratio is a subject of ongoing research, with evidence suggesting that the formation is not always a simple 1:1 racemic mixture at the new chiral center.
| Condition | Protein/Model System | Ratio of (S,S)-LAL to (S,R)-LAL | Reference |
| Alkaline Treatment (pH 12, 70°C, 3h) | Soy Protein Isolate | Data not specified | [4] |
| UHT Treatment (>145°C, >10s) | Milk | Data not specified | |
| Autoclave Sterilization (110-129°C, 10-25 min) | Milk | Data not specified |
Note: The table highlights conditions known to induce lysinoalanine formation. Specific quantitative ratios of the diastereomers are often not reported in general studies on LAL formation.
Experimental Protocols
Protocol 1: Synthesis of Lysinoalanine Diastereomers
This protocol describes a general method for the synthesis of a mixture of lysinoalanine diastereomers for use as analytical standards. Stereoselective synthesis of individual diastereomers often requires more complex, multi-step procedures involving chiral auxiliaries.
Materials:
-
Nα-Boc-L-lysine
-
Dehydroalanine methyl ester
-
Triethylamine (TEA)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve Nα-Boc-L-lysine and dehydroalanine methyl ester in methanol.
-
Add triethylamine to the solution to act as a base.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue contains the protected lysinoalanine diastereomers. Purify the mixture using silica gel column chromatography.
-
For deprotection, treat the purified product with a solution of HCl in a suitable organic solvent (e.g., dioxane or ethyl acetate).
-
After deprotection, evaporate the solvent to obtain the hydrochloride salt of the lysinoalanine diastereomer mixture.
-
The individual diastereomers can then be separated using chiral chromatography as described in Protocol 2.
Protocol 2: Chiral HPLC Separation of (S,S)- and (S,R)-Lysinoalanine
This protocol outlines a method for the analytical and semi-preparative separation of (S,S)- and (S,R)-lysinoalanine using high-performance liquid chromatography (HPLC) with a chiral stationary phase.
Instrumentation and Columns:
-
HPLC system with a UV or mass spectrometric detector.
-
Chiral stationary phase (CSP) column. Commonly used CSPs for amino acid enantiomer separation include those based on crown ethers, macrocyclic glycopeptides, or ligand-exchange principles.
Mobile Phase:
-
The mobile phase composition will depend on the specific chiral column used. A typical mobile phase for crown ether-based columns consists of an acidic aqueous solution (e.g., perchloric acid or trifluoroacetic acid in water) mixed with an organic modifier like methanol or acetonitrile.
Procedure:
-
Prepare a standard solution of the synthesized lysinoalanine diastereomer mixture in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution onto the column.
-
Run the chromatogram using an isocratic or gradient elution program as optimized for the specific column and analytes.
-
Detect the eluting diastereomers using a UV detector (if the analytes are derivatized with a chromophore) or a mass spectrometer for higher sensitivity and specificity.
-
The two diastereomers, this compound and (S,R)-lysinoalanine, will exhibit different retention times, allowing for their separation and quantification.
-
For preparative separation, scale up the injection volume and collect the fractions corresponding to each peak.
Visualizing the Formation Pathway and Experimental Workflow
Formation of Lysinoalanine Diastereomers
The following diagram illustrates the two-step chemical reaction leading to the formation of (S,S)- and (S,R)-lysinoalanine from L-serine and L-lysine residues in a protein.
Caption: Formation of (S,S)- and (S,R)-Lysinoalanine from L-Serine and L-Lysine.
Experimental Workflow for Analysis
This diagram outlines the typical workflow for the synthesis, separation, and analysis of lysinoalanine diastereomers.
Caption: Workflow for Synthesis and Analysis of Lysinoalanine Diastereomers.
References
- 1. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(S,S)-Lysinoalanine vs. Furosine: A Comparative Guide to Thermal Processing Indicators in Milk
For researchers, scientists, and professionals in drug development, the accurate assessment of thermal processing in milk and dairy-based products is critical for ensuring product quality, safety, and nutritional integrity. This guide provides an objective comparison of two key chemical indicators, (S,S)-lysinoalanine and furosine, offering insights into their formation, analytical methodologies, and relative performance as markers of heat treatment.
The application of heat is a fundamental step in milk processing, primarily to ensure microbiological safety and extend shelf life. However, thermal treatments can also induce a cascade of chemical changes, including the Maillard reaction and protein cross-linking. These reactions can impact the nutritional value and sensory properties of milk. Monitoring the extent of these changes is crucial, and the formation of specific chemical markers like this compound (LAL) and furosine serves this purpose.
Formation and Significance of Thermal Indicators
Furosine (ε-N-2-furoylmethyl-L-lysine) is an early-stage product of the Maillard reaction, a non-enzymatic browning reaction between the ε-amino group of lysine and a reducing sugar, such as lactose in milk.[1] Its concentration in milk is directly related to the intensity of the heat treatment; raw milk contains negligible amounts of furosine.[2] Therefore, furosine is a widely accepted indicator of the severity of heat processing and can be used to distinguish between different heat treatments like pasteurization and ultra-high temperature (UHT) processing.[3][4] It is also a valuable tool for detecting the fraudulent addition of reconstituted milk powder to fresh milk.[5][6]
This compound (LAL) , on the other hand, is an unnatural amino acid formed through the cross-linking of proteins.[7] This occurs when the ε-amino group of a lysine residue reacts with a dehydroalanine residue, which is formed from the degradation of cysteine, serine, or its phosphorylated or glycosylated derivatives under heat and/or alkaline conditions.[8][9] The formation of LAL is indicative of more severe heat treatments and can lead to a reduction in the nutritional value of the protein by rendering the lysine unavailable.[7][8] While concerns about its potential nephrotoxicity have been raised, studies suggest this effect is species-specific to rats.[7]
Quantitative Comparison of this compound and Furosine Levels in Milk Products
The following table summarizes the typical concentrations of furosine and this compound found in various milk and dairy products subjected to different thermal processing methods. These values are indicative and can vary based on specific processing parameters.
| Product Type | Thermal Treatment | Furosine Concentration (mg/100g protein) | This compound (LAL) Concentration (ppm in protein) |
| Raw Milk | None | 3-10 | 4-24 |
| Pasteurized Milk | Low-temperature, long-time (LTLT) or High-temperature, short-time (HTST) | 5.2-29 | 17-69 |
| UHT Milk | Ultra-high temperature | 100-250 | 87.1 (up to 186) |
| Sterilized Milk | In-bottle sterilization | >250 | up to 653 |
| Skim Milk Powder | Low, medium, or high heat | 50-300 | 49.4 - 294.6 |
| Infant Formula | Varies | up to 700 (suggested limit) | 124.9 |
| Sodium Caseinate | Varies | - | 856.1 |
Note: Data compiled from multiple sources.[4][6][9][10][11] The units for furosine and LAL are presented as commonly reported in the literature.
Experimental Protocols for Analysis
Accurate quantification of furosine and this compound is paramount for their use as thermal indicators. The following sections detail the typical experimental protocols for their determination.
Determination of Furosine
The standard method for furosine analysis involves acid hydrolysis of the milk sample to convert the precursor, ε-fructosyl-lysine, into furosine, followed by chromatographic separation and quantification.[3]
1. Sample Preparation and Hydrolysis:
-
A known amount of milk or dairy product is subjected to acid hydrolysis.
-
Typically, 8 M hydrochloric acid (HCl) is used.[12]
-
The hydrolysis is carried out at elevated temperatures (e.g., 110°C) for a specific duration (e.g., 23 hours).[13]
-
Microwave-assisted hydrolysis can significantly reduce the time required to around 40 minutes at 160°C.[12]
2. Purification:
-
The hydrolysate is filtered to remove any solid particles.
-
Further purification can be achieved using solid-phase extraction (SPE) cartridges to remove interfering substances.
3. Chromatographic Analysis:
-
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common technique for furosine determination.[2][11]
-
Separation is achieved on a C18 column.
-
Detection is typically performed using a UV detector at 280 nm.[2]
4. Quantification:
-
The concentration of furosine is determined by comparing the peak area of the sample to that of a known furosine standard.
-
Results are usually expressed as milligrams of furosine per 100 grams of protein.[2]
Determination of this compound
Several chromatographic methods are available for the quantification of this compound, often requiring a derivatization step to enhance detection.
1. Sample Preparation and Hydrolysis:
-
Similar to furosine analysis, the protein in the milk sample is hydrolyzed using a strong acid (e.g., 6 M HCl) at high temperatures for an extended period (e.g., 24 hours).
2. Derivatization:
-
The hydrolyzed sample is derivatized to make the LAL molecule detectable by the chosen chromatographic method.
-
Common derivatizing agents include dansyl chloride for HPLC with fluorescence detection[10] or various reagents for gas chromatography (GC) analysis.
3. Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with fluorescence detection after derivatization with dansyl chloride is a sensitive and widely used method.[10]
-
Gas Chromatography (GC): GC with flame ionization detection (GC-FID) is another viable method for LAL quantification.[14]
-
Amino Acid Analyzer (AAA): Automated amino acid analyzers can also be used for LAL determination, though potential interferences from other compounds need to be carefully managed.[15]
4. Quantification:
-
The LAL concentration is determined by comparing the peak response of the sample to a standard curve prepared from known concentrations of LAL.
-
Results are typically expressed as parts per million (ppm) or milligrams per kilogram of protein.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the formation pathways of furosine and this compound, as well as the general experimental workflows for their analysis.
Caption: Formation pathway of furosine from lysine and lactose during thermal processing of milk.
Caption: Formation pathway of this compound via dehydroalanine intermediate.
Caption: Comparative experimental workflows for the analysis of furosine and this compound.
Conclusion: Choosing the Right Indicator
Both furosine and this compound are valuable indicators for assessing the impact of thermal processing on milk and dairy products. The choice between them, or their complementary use, depends on the specific objectives of the analysis.
-
Furosine is an excellent marker for the early stages of the Maillard reaction and is particularly useful for differentiating between different intensities of heat treatment (e.g., pasteurization vs. UHT) and for detecting the addition of milk powder .
-
This compound is an indicator of more severe heat treatment and protein cross-linking . Its presence can signify potential nutritional damage to the protein.
For a comprehensive quality assessment of heat-treated milk products, the concurrent analysis of both furosine and this compound can provide a more complete picture of the chemical changes that have occurred during processing. This dual approach allows for a nuanced understanding of both the Maillard reaction progression and the extent of protein modification, enabling better process control and ensuring the delivery of high-quality, safe, and nutritious dairy products.
References
- 1. Effect of quality of milk on maillard reaction and protein oxidation during preparation of cow and buffalo milk khoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Furosine - Lifeasible [lifeasible.com]
- 3. cdrfoodlab.com [cdrfoodlab.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Aspects of the formation of lysinoalanine in milk and milk products | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 8. Aspects of the formation of lysinoalanine in milk and milk products | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agriscigroup.us [agriscigroup.us]
- 12. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of lysinoalanine determinations in food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Free vs. Protein-Bound Lysinoalanine: A Comparative Analysis of Toxic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of free lysinoalanine (LAL) and protein-bound LAL. The information presented is based on experimental data to assist researchers in understanding the differential effects of these compounds.
Executive Summary
Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of food proteins, particularly under alkaline conditions. Its toxic potential, primarily nephrotoxicity in rats, has been a subject of extensive research. A critical distinction in its toxicology lies in whether it is present in a free or protein-bound state. Experimental evidence consistently demonstrates that free LAL is significantly more toxic than its protein-bound counterpart . This difference is largely attributed to the substantially higher bioavailability and intestinal absorption of the free form.
Quantitative Toxicity Data
The following table summarizes the key quantitative data from studies comparing the toxic effects of free and protein-bound LAL in rats, the most susceptible species identified.
| Parameter | Free Lysinoalanine (LAL) | Protein-Bound Lysinoalanine (LAL) | Key Findings & References |
| Nephrocytomegalia Induction (Rats) | Induces renal changes at dietary levels of ≥100 ppm [1] | No renal changes observed at dietary levels up to 6,000 ppm [1] | Free LAL is a potent inducer of nephrocytomegalia in rats, while protein-bound LAL is not, even at 60 times higher concentrations.[1] |
| Toxicity Threshold (Rats) | Toxic at intake levels higher than 30 mg/kg of dry matter[2][3] | A definitive no-toxic effect level has not been established, but it is significantly less harmful than free LAL[2]. | The toxicity of free LAL is well-defined, whereas protein-bound LAL's toxicity is considerably lower.[2][3] |
| Intestinal Absorption (Rats) | Approximately 95% [2][3] | Ranges from 50% to 90% [2][3] | The higher absorption rate of free LAL contributes directly to its greater toxic potential.[2][3] |
| Species Specificity | Nephrotoxic effects primarily observed in rats .[1] Other species like mice, hamsters, rabbits, quail, dogs, and monkeys do not show similar renal changes at comparable doses.[1] | Not extensively studied in other species due to its low toxicity. | The rat is a particularly sensitive species to the nephrotoxic effects of free LAL.[1] |
Experimental Protocols
The following outlines a typical experimental protocol used in studies comparing the toxicity of free and protein-bound LAL.
Objective: To assess and compare the nephrotoxic effects of free and protein-bound lysinoalanine in a rat model.
1. Test Animals:
-
Species: Sprague-Dawley rats.
-
Age: Weanling or young adult.
-
Sex: Both male and female, housed in separate cages.
-
Acclimatization: Animals are acclimatized to the housing conditions and basal diet for a minimum of one week before the start of the study.
2. Diet Preparation:
-
Basal Diet: A standard, nutritionally complete rodent chow.
-
Test Diets:
-
Free LAL Diet: The basal diet is supplemented with synthesized free LAL at various concentrations (e.g., 100 ppm, 500 ppm, 1000 ppm).
-
Protein-Bound LAL Diet: A protein source (e.g., casein or soybean protein) is treated with alkali (e.g., NaOH) under controlled temperature and time to induce the formation of LAL. The treated protein is then incorporated into the basal diet to achieve desired LAL concentrations (e.g., 1000 ppm, 3000 ppm, 6000 ppm).
-
Control Diet: The basal diet without any added LAL or treated protein.
-
3. Experimental Design:
-
Groups: Animals are randomly assigned to different dietary groups, including a control group and several dose-level groups for both free and protein-bound LAL.
-
Duration: The feeding study typically lasts for a period of 4 to 12 weeks.
-
Monitoring: Body weight, food consumption, and water intake are monitored regularly throughout the study. Clinical signs of toxicity are also observed daily.
4. Sample Collection and Analysis:
-
Urine and Feces: Collected periodically to analyze LAL excretion and absorption.
-
Blood: Collected at the end of the study for serum chemistry analysis, including markers of kidney function (e.g., BUN, creatinine).
-
Tissue Collection: At the termination of the study, animals are euthanized, and kidneys are collected. One kidney is fixed in formalin for histopathological examination, and the other may be used for biochemical or molecular analyses.
5. Endpoint Evaluation:
-
Histopathology: Kidney tissues are sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically for evidence of nephrocytomegalia, characterized by the enlargement of renal tubular cells and their nuclei.
-
Biochemical Analysis: Serum and urine parameters are analyzed to assess renal function.
-
LAL Analysis: The concentration of LAL in the diets, urine, and feces is determined using analytical techniques such as HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for comparing the toxicity of free and protein-bound LAL.
Proposed Mechanism of Lysinoalanine Toxicity
The primary mechanism of LAL toxicity is believed to be its ability to chelate essential metal ions, which can lead to the inhibition of metalloenzymes.
Caption: Proposed mechanism of lysinoalanine-induced cellular toxicity.
Conclusion
The distinction between the toxic effects of free and protein-bound lysinoalanine is stark. Free LAL is readily absorbed and exhibits significant nephrotoxicity in rats at relatively low dietary concentrations. In contrast, protein-bound LAL is poorly absorbed, and consequently, its potential for toxicity is dramatically reduced. This understanding is crucial for assessing the risk associated with LAL in various contexts, from food safety to drug development, where protein modifications may occur. The primary mechanism of toxicity appears to be related to the chelation of metal ions by absorbed LAL, leading to the inhibition of essential metalloenzymes. Further research into the specific signaling pathways disrupted by this inhibition would provide a more complete picture of LAL toxicology.
References
A Comparative Guide to Routine Lysinoalanine Analysis in Food Quality Control: GC-FID vs. HPLC and LC-MS/MS
For researchers, scientists, and professionals in drug development and food quality control, the accurate and routine analysis of lysinoalanine (LAL) is crucial. This unnatural amino acid, formed during food processing, can diminish nutritional value and raise potential safety concerns. This guide provides an objective comparison of the widely used Gas Chromatography with Flame Ionization Detection (GC-FID) method against alternative techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the routine analysis of lysinoalanine in food matrices.
This comparison is supported by experimental data on key validation parameters, detailed methodologies for each technique, and visual workflows to aid in the selection of the most suitable method for specific laboratory needs.
Performance Comparison at a Glance
The selection of an analytical method for lysinoalanine analysis hinges on a balance of sensitivity, precision, accuracy, and sample throughput. The following table summarizes the key quantitative performance characteristics of GC-FID, HPLC, and LC-MS/MS for lysinoalanine determination.
| Parameter | GC-FID | HPLC | LC-MS/MS |
| Linearity (Range) | 3-81 µM[1] | 2–1000 ppm[2] | 0.2–20 ppm |
| Correlation Coefficient (r) | >0.99[1] | 0.9994[2] | >0.99 |
| Limit of Detection (LOD) | 50 ppm in protein[2][3] | 0.2 ng (standard), 2 ng (milk sample)[2] | 0.9–15.5 ng/mL (water), 1.4–60 ng/mL (infant formula)[3] |
| Limit of Quantification (LOQ) | 152 ppm in protein[2][3] | Not explicitly stated | 2.8–47 ng/mL (water), 4.4–182 ng/mL (infant formula)[3] |
| Accuracy (Recovery) | 85-108%[1] | 95–102%[2] | 76–118%[3] |
| Precision (Repeatability, CV%) | 1-13%[1] | 2.4%[2] | ~3% (RSD) |
In-Depth Look at Analytical Methodologies
A thorough understanding of the experimental protocols is essential for the successful implementation and validation of any analytical method. Below are detailed workflows for the GC-FID, HPLC, and LC-MS/MS analysis of lysinoalanine in food samples.
GC-FID: The Established Workhorse
The GC-FID method is a robust and reliable technique for the quantification of lysinoalanine. It involves acid hydrolysis to liberate LAL from the protein matrix, followed by derivatization to increase its volatility for gas chromatographic separation.
Experimental Protocol:
-
Sample Preparation & Hydrolysis:
-
Weigh a food sample equivalent to 40-50 mg of protein.
-
Add an internal standard (e.g., diaminopimelic acid).
-
Perform acid hydrolysis with 6 M HCl at 110°C for 23 hours.
-
Filter the hydrolysate to remove any solid residues.
-
-
Derivatization:
-
Evaporate an aliquot of the hydrolysate to dryness.
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other suitable silylating agent.
-
Heat the mixture to facilitate the derivatization of amino groups.
-
-
GC-FID Analysis:
-
Inject the derivatized sample into the GC-FID system.
-
Separate the analytes on a suitable capillary column (e.g., HP-5).
-
Detect the eluted compounds using a Flame Ionization Detector.
-
Quantify lysinoalanine based on the peak area relative to the internal standard.
-
Workflow Diagram:
HPLC: A Versatile Alternative
HPLC offers a powerful alternative to GC-FID, often with simpler sample preparation and the ability to analyze a wider range of compounds. For lysinoalanine analysis, pre-column derivatization is typically employed to enhance its detection by UV or fluorescence detectors.
Experimental Protocol:
-
Sample Preparation & Hydrolysis:
-
Similar to the GC-FID method, perform acid hydrolysis of the food sample to release lysinoalanine.
-
Neutralize the hydrolysate to an appropriate pH for derivatization.
-
-
Pre-column Derivatization:
-
React the hydrolysate with a derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA).
-
The choice of reagent depends on the detector to be used (UV or fluorescence).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Perform gradient elution with a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Detect the derivatized lysinoalanine using a UV or fluorescence detector.
-
Quantify based on a calibration curve prepared with derivatized LAL standards.
-
Workflow Diagram:
LC-MS/MS: The Gold Standard for Sensitivity and Specificity
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique often requires minimal sample preparation and can provide unambiguous identification and quantification of lysinoalanine, even in complex food matrices.
Experimental Protocol:
-
Sample Preparation & Hydrolysis:
-
Acid hydrolysis is typically performed as in the other methods.
-
In some cases, a simpler extraction procedure may suffice, depending on the food matrix and the desired sensitivity.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolysate (often with minimal cleanup) directly into the LC-MS/MS system.
-
Separate lysinoalanine from other components on a suitable LC column (e.g., HILIC or reversed-phase).
-
Introduce the eluent into the mass spectrometer.
-
Utilize Multiple Reaction Monitoring (MRM) for highly specific and sensitive detection and quantification of lysinoalanine. This involves monitoring a specific precursor ion and its characteristic product ions.
-
Workflow Diagram:
Concluding Remarks
The choice of an analytical method for routine lysinoalanine analysis in food quality control depends on the specific requirements of the laboratory.
-
GC-FID remains a reliable and cost-effective method, particularly for laboratories with existing GC infrastructure and expertise. Its performance is well-documented and validated for various food matrices.
-
HPLC offers greater versatility and can be a more straightforward option for laboratories that do not have dedicated GC systems. The availability of both UV and fluorescence detection provides flexibility in terms of sensitivity and cost.
-
LC-MS/MS stands out as the most sensitive and specific technique. While the initial instrument cost is higher, its ability to provide unambiguous identification and quantification with minimal sample preparation can lead to higher sample throughput and reduced long-term operational costs, making it the gold standard for high-performance food safety and quality control laboratories.
Ultimately, the validation data and detailed protocols presented in this guide should empower researchers and analysts to make an informed decision based on their analytical needs, available resources, and the specific food products they are testing.
References
A Comparative Guide to HPLC and GC Methods for (S,S)-Lysinoalanine Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of (S,S)-Lysinoalanine (LAL), a cross-linked amino acid formed during food processing and in biological systems, is of paramount importance due to its potential impact on protein quality and safety. The selection of an appropriate analytical methodology is critical for reliable measurement. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for (S,S)-LAL analysis, supported by experimental data from published studies.
Experimental Workflow: Cross-Validation of Analytical Methods
The cross-validation of two distinct analytical methods like HPLC and GC for the measurement of the same analyte is a rigorous process to ensure the accuracy and reliability of the results, irrespective of the technique used. The general workflow for such a comparison is outlined below.
Caption: Workflow for the cross-validation of HPLC and GC methods for this compound measurement.
Quantitative Data Presentation
The performance of HPLC and GC methods for the determination of this compound can be compared based on several key validation parameters. The following table summarizes quantitative data compiled from various studies.
| Performance Parameter | HPLC Method | GC Method |
| Limit of Detection (LOD) | 0.2 ng (standard), 2 ng (milk sample)[1] | 50 ppm (in protein)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable at low ng levels | 152 ppm (in protein)[2] |
| Linearity Range | 2 - 1000 ppm (for standard LAL)[1] | Satisfactory for quantification purposes[2] |
| Accuracy (Recovery) | 95 - 102%[1] | Satisfactory for quantification purposes[2] |
| Precision (Repeatability) | 2.4% (Coefficient of Variation)[1] | Satisfactory for quantification purposes[2] |
| Sample Preparation Complexity | Complex and time-consuming, especially with FMOC-Cl derivatization | Derivatization is necessary, but can be straightforward[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative protocols for both HPLC and GC analysis of this compound.
HPLC Method with Pre-column Derivatization (Dansyl Chloride)
This method is based on the derivatization of lysinoalanine with dansyl chloride followed by reversed-phase HPLC with fluorescence detection.[1]
-
Sample Hydrolysis: Protein-containing samples are subjected to acid hydrolysis to liberate lysinoalanine.
-
Derivatization:
-
The hydrolysate is filtered through a 0.45 µm filter.
-
The filtered sample is then derivatized with dansyl chloride. This method is noted to be simpler and faster than others.[1]
-
-
Chromatographic Conditions:
-
System: Reversed-phase high-performance liquid chromatography.
-
Detection: Fluorescence detector.
-
-
Quantification: A calibration curve is generated using standard solutions of lysinoalanine at various concentrations (e.g., 2-1000 ppm).[1]
GC-FID Method with Silylation
This method involves the derivatization of lysinoalanine to a volatile silyl derivative for analysis by gas chromatography with flame ionization detection (GC-FID).[2]
-
Sample Hydrolysis: Similar to the HPLC method, protein samples undergo acid hydrolysis.
-
Derivatization:
-
The amino acids in the hydrolyzed sample are converted to their N(O)-tert-butyldimethylsilyl derivatives. This is a common technique for making amino acids volatile for GC analysis.
-
-
Chromatographic Conditions:
-
System: Gas chromatograph equipped with a capillary column.
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification: Diaminopimelic acid is used as an internal standard to ensure the accuracy and precision of the quantification.[2]
Method Comparison
High-Performance Liquid Chromatography (HPLC) is generally considered a more sensitive and versatile method for amino acid analysis.[3] For lysinoalanine, HPLC methods, particularly those employing fluorescence detection after derivatization with reagents like dansyl chloride or FMOC-Cl, offer very low detection limits, often in the nanogram range.[1] However, the sample preparation, especially the derivatization step, can be complex and time-consuming.
Gas Chromatography (GC) provides a reliable alternative for lysinoalanine quantification. The primary challenge for GC analysis of amino acids is their low volatility, which necessitates a derivatization step to convert them into more volatile compounds. Silylation is a common and effective derivatization technique for this purpose. While GC methods may have higher limits of detection and quantification compared to the most sensitive HPLC methods, they have demonstrated satisfactory linearity, precision, and accuracy for the analysis of lysinoalanine in food samples.[2]
References
A Comparative Study of Lysinoalanine Formation in Diverse Protein Sources Under Alkaline Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lysinoalanine (LAL) formation in various animal and plant-based protein sources when subjected to alkaline treatment. The formation of this unnatural amino acid is a critical consideration in food processing and the development of protein-based therapeutics, as it can impact nutritional value and potentially introduce toxicity. This document summarizes quantitative data from experimental studies, details the methodologies used for LAL quantification, and illustrates the key chemical and experimental processes.
Data Presentation: Lysinoalanine Formation
The extent of lysinoalanine formation is highly dependent on the protein source, pH, temperature, and duration of alkaline treatment.[1][2][3] The following table summarizes findings from various studies, highlighting the propensity of different proteins to form LAL under specified conditions.
| Protein Source | Treatment Conditions | Lysinoalanine (LAL) Content (ppm of protein) | Reference(s) |
| Animal Proteins | |||
| Sodium Caseinate | pH not specified, High-heat treatment | 856.1 | [4] |
| Whole Casein | pH 11.5, 50°C, 16 hours | Measurable amounts formed | [5] |
| Beta-Casein | Alkali-treated partial hydrolysates | LAL formation observed, favors intramolecular cross-linking | [6] |
| UHT Milk | pH not specified, UHT processing | 87.1 | [4] |
| Low-heat Skim Milk Powder | pH not specified | 49.4 | [4] |
| Medium-heat Skim Milk Powder | pH not specified | 179.9 | [4] |
| High-heat Skim Milk Powder | pH not specified | 294.6 | [4] |
| Raw Milk | Untreated | 9.4 | [4] |
| Egg White | 0.2 N NaOH, 4 hours | LAL formation increases with pH and temperature | [7] |
| Chicken Protein | pH 11.5, 22-50°C, 4 hours | Measurable amounts formed | [5] |
| Fish Protein Concentrate | Optimal formation at pH >13 and 90°C | Formation continues to increase over longer heating periods | [1][8] |
| Plant Proteins | |||
| Soy Protein Isolate | pH 8-14, 25-95°C, 10-480 min | Formation begins at pH 9 and increases with pH and temperature | [9] |
| Wheat Gluten | Optimal formation at pH ~13 and 70°C | Rapid initial formation, plateaus after 2 hours | [1][8] |
| Field-bean Protein Isolate | Alkali-treated partial hydrolysates | LAL content decreases with the degree of hydrolysis | [6] |
| Pea Protein Isolate | Alkaline extraction | Potential for LAL formation, a known consequence of this method | [10][11] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Mechanism of Lysinoalanine Formation
Lysinoalanine formation is a two-step process initiated by alkaline conditions.[12][13] First, a β-elimination reaction occurs in amino acid residues with leaving groups on the β-carbon, such as cysteine, serine, and their derivatives (e.g., phosphoserine), to form a highly reactive dehydroalanine (DHA) intermediate.[13][14] Subsequently, the ε-amino group of a lysine residue acts as a nucleophile and attacks the double bond of the dehydroalanine intermediate, forming a lysinoalanine cross-link.[12][13]
Experimental Protocols
The quantification of lysinoalanine in protein samples typically involves acid hydrolysis to break down the protein into its constituent amino acids, followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[4]
Protocol: Quantification of Lysinoalanine by HPLC
-
Sample Preparation and Hydrolysis:
-
Accurately weigh a protein sample (typically 10-100 mg) into a hydrolysis tube.
-
Add 6 M HCl to the tube, ensuring the sample is fully submerged.
-
Flush the tube with nitrogen to create an inert atmosphere and seal it.
-
Hydrolyze the sample at 110°C for 24 hours.[15]
-
After hydrolysis, cool the sample and filter it to remove any particulate matter.
-
Evaporate the HCl from the hydrolysate, often under a vacuum.
-
Re-dissolve the dried hydrolysate in a suitable buffer (e.g., sodium citrate loading buffer).
-
-
Derivatization (Pre-column):
-
Since lysinoalanine lacks a strong chromophore, derivatization is necessary for sensitive UV or fluorescence detection.[16]
-
A common derivatizing agent is dansyl chloride.[4]
-
Mix the sample hydrolysate with a solution of dansyl chloride in a suitable solvent (e.g., acetone) at an alkaline pH.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Stop the reaction by adding an acid or a compound that reacts with excess derivatizing agent.
-
-
HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Set the detector to the appropriate wavelength for the chosen derivative (e.g., excitation and emission wavelengths for fluorescent derivatives).
-
Quantification: Inject the derivatized sample and a series of LAL standards. Identify the LAL peak based on its retention time compared to the standard. Quantify the amount of LAL in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Comparative Insights and Logical Relationships
The propensity for a protein to form lysinoalanine under alkaline conditions is influenced by several intrinsic and extrinsic factors.
-
Amino Acid Composition: The presence and proximity of precursor amino acids (cysteine, serine, and lysine) are primary determinants.[6]
-
Protein Structure: The three-dimensional structure of a protein can affect the accessibility of these precursor residues to the alkaline environment and to each other. Intramolecular cross-linking is often favored.[6]
-
Treatment Conditions: As the data indicates, higher pH, temperature, and longer treatment times generally lead to increased LAL formation.[9][14]
The selection of a protein source and the careful control of processing parameters are therefore critical in mitigating the formation of lysinoalanine.
References
- 1. Specific Conditions that Maximize Formation of Lysinoalanine in Wheat Gluten and Fish Protein Concentrate [jstage.jst.go.jp]
- 2. Factors Governing Lysinoalanine Formation in Soy Proteins | Semantic Scholar [semanticscholar.org]
- 3. Protein-alkali reactions: chemistry, toxicology, and nutritional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Lysino-Alanine in Alkaline Extracts of Chicken Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The effect of enzymatic modification on lysinoalanine formation in field-bean protein isolate and beta-casein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Workflow and Analytical Strategies of HPLC for Amino Acid Determination | MtoZ Biolabs [mtoz-biolabs.com]
evaluating the performance of different analytical columns for lysinoalanine separation
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lysinoalanine (LAL), a cross-linked amino acid formed during food processing and in certain physiological conditions, is crucial for food safety assessment and in the study of protein modifications. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of analytical column is a critical factor that dictates the resolution, sensitivity, and overall performance of the separation. This guide provides an objective comparison of different analytical columns for the separation of lysinoalanine, supported by experimental data from various studies.
Principles of Separation: A Comparative Overview
The separation of lysinoalanine, often along with other amino acids, is primarily achieved through reversed-phase (RP) chromatography, typically requiring a derivatization step to enhance its hydrophobicity and detectability. However, other techniques like ion-exchange chromatography (IEC) and hydrophilic interaction liquid chromatography (HILIC) also present viable, though less commonly documented for LAL, alternatives.
-
Reversed-Phase (RP) Chromatography: This is the most widely used technique for LAL analysis. Since LAL is a polar molecule, it requires derivatization with a hydrophobic agent (e.g., dansyl chloride, o-phthalaldehyde) to achieve adequate retention and separation on nonpolar stationary phases like C18 or C8. The separation is based on the differential partitioning of the derivatized analytes between the nonpolar stationary phase and a polar mobile phase.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. As an amino acid, LAL possesses both amino and carboxyl groups, making it amenable to ion-exchange separation. IEC can be a powerful tool for separating amino acids without derivatization, though it can be more sensitive to mobile phase pH and ionic strength.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent. This technique could potentially be used for the analysis of underivatized LAL, offering a simpler workflow.[3][4][5][6]
Performance Comparison of Analytical Columns
The selection of an analytical column significantly impacts the quality of lysinoalanine separation. The following table summarizes the performance characteristics of different types of HPLC columns based on data from studies on LAL and general amino acid analysis.
| Column Type | Stationary Phase | Typical Dimensions | Key Performance Characteristics for Lysinoalanine Separation | Advantages | Disadvantages |
| Reversed-Phase | Octadecyl (C18) | 150-250 mm x 4.6 mm, 5 µm | Resolution: Good resolution of derivatized LAL from other amino acids and matrix components. Peak Symmetry: Generally produces sharp, symmetrical peaks. Retention Time: Predictable and reproducible retention times. Sensitivity: High sensitivity with appropriate derivatization and detection methods.[7][8] | Mature and robust methods available. High efficiency and compatibility with various detectors. | Requires a derivatization step, which can be time-consuming and introduce variability. |
| Reversed-Phase | Octyl (C8) | 150-250 mm x 4.6 mm, 5 µm | Resolution: May offer slightly different selectivity compared to C18, which can be advantageous for resolving specific interferences. Peak Symmetry: Good peak shapes are generally achievable. Retention Time: Typically shorter retention times for hydrophobic compounds compared to C18. Sensitivity: Similar to C18 with derivatization. | Can provide faster analysis times for some applications. | Less retentive for nonpolar compounds than C18, which might be a disadvantage for highly hydrophobic derivatives. |
| Reversed-Phase | Phenyl-Hexyl | 150-250 mm x 4.6 mm, 5 µm | Resolution: Unique selectivity due to π-π interactions with aromatic derivatizing agents, potentially improving resolution of critical pairs. Peak Symmetry: Good peak symmetry is expected. Retention Time: Retention behavior is influenced by both hydrophobic and aromatic interactions. Sensitivity: High sensitivity with fluorescent or UV-active derivatives. | Alternative selectivity to alkyl-phase columns. | Less commonly used for LAL, so fewer established methods are available. |
| Ion-Exchange | Sulfonated Polystyrene-Divinylbenzene | 150-250 mm x 4.6 mm | Resolution: High resolving power for underivatized amino acids based on their charge differences. Peak Symmetry: Can be sensitive to mobile phase conditions, potentially leading to broader peaks. Retention Time: Highly dependent on mobile phase pH and ionic strength. Sensitivity: Good sensitivity with post-column derivatization (e.g., ninhydrin).[1][2] | No derivatization required, simplifying sample preparation. High specificity. | Can have longer run times. Sensitive to mobile phase conditions. |
| HILIC | Amide, Silica | 100-150 mm x 2.1-4.6 mm, 3-5 µm | Resolution: Effective for separating polar compounds, offering an alternative to RP for underivatized LAL. Peak Symmetry: Peak shape can be sensitive to the water content in the mobile phase. Retention Time: Retention increases with analyte polarity. Sensitivity: Excellent compatibility with mass spectrometry (MS) for high sensitivity.[3][4][5][6] | Enables the analysis of underivatized LAL, simplifying the workflow. MS-compatible mobile phases. | Can be less robust than RP-HPLC. Sensitive to mobile phase composition. |
Experimental Protocols
Detailed methodologies are crucial for the successful separation and quantification of lysinoalanine. Below are representative experimental protocols for reversed-phase HPLC, which is the most common technique for LAL analysis.
Protocol 1: Reversed-Phase HPLC with Dansyl Chloride Derivatization for LAL in Dairy Products
This method is adapted from a study on the determination of LAL in milk and milk products.[7]
-
Sample Preparation:
-
Hydrolyze the protein sample with 6 M HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate and filter it through a 0.45 µm filter.
-
Derivatize the sample with dansyl chloride in an alkaline buffer (e.g., 0.2 M sodium bicarbonate, pH 9.5) at 40°C for 45 minutes.
-
Stop the reaction by adding a solution like sodium bisulfite.
-
Extract the dansyl-LAL derivative with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: Octadecyl (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.025 M Sodium acetate buffer, pH 6.5.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 540 nm).
-
Protocol 2: Reversed-Phase HPLC for Separation of LAL-Containing Peptides
This protocol is based on a method used for the purification of synthetic peptides containing lysinoalanine crosslinks.[8]
-
Sample Preparation:
-
Dissolve the peptide sample in 0.1% trifluoroacetic acid (TFA).
-
-
HPLC Conditions:
-
Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 90% acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 25% to 100% Mobile Phase B over 22 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 218 nm.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the analysis of lysinoalanine using reversed-phase HPLC with pre-column derivatization.
References
- 1. Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 193.16.218.141 [193.16.218.141]
- 3. halocolumns.com [halocolumns.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
a comparative review of analytical techniques for lysinoalanine detection
A Comparative Review of Analytical Techniques for Lysinoalanine Detection
Introduction
Lysinoalanine (LAL) is an unnatural amino acid formed during food processing, particularly under alkaline and high-temperature conditions. Its presence in food products is a concern due to its potential impact on protein quality and its suspected nephrotoxic effects. Accurate and sensitive detection of LAL is crucial for food safety and quality control. This guide provides a comparative review of the principal analytical techniques used for the detection and quantification of lysinoalanine, aimed at researchers, scientists, and professionals in drug development.
Comparative Performance of Analytical Techniques
The selection of an analytical technique for lysinoalanine detection depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of the most common methods.
| Technique | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | GC-FID | 50 ppm in protein[1][2] | 152 ppm in protein[1][2] | 85-108%[1] | Good reliability and accuracy.[2] | Requires derivatization; lower sensitivity compared to some LC methods. |
| GC-MS | 5.0 mg/100 g protein | 15.2 mg/100 g protein[1] | Not specified | High specificity and structural information.[3] | Complex sample preparation and derivatization.[3] | |
| High-Performance Liquid Chromatography (HPLC) | RP-HPLC with Dansyl Chloride Derivatization | 0.2 ng (standard); 2 ng (sample)[4] | Not specified | 95-102%[4] | Good sensitivity and reproducibility.[4] | Derivatization can be time-consuming.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC-ESI-MS with FMOC Derivatization | Low mg/kg range[5] | Not specified | Not specified | High sensitivity and specificity, avoids false positives.[5] | Requires derivatization.[5] |
| LC-QQQ (without derivatization) | 0.9-15.5 ng/mL (in water); 1.4-60 ng/mL (in infant formula)[6] | 2.8-47 ng/mL (in water); 4.4-182 ng/mL (in infant formula)[6] | 76-118%[6] | High sensitivity and accuracy, direct quantification.[6] | Matrix effects can influence results. | |
| Optimized LC-QQQ | 13 ng/mL[7] | Not specified | Not specified | Improved sensitivity over previous LC-QQQ methods.[7] | Dependent on highly specialized instrumentation. | |
| Amino Acid Analyzer (AAA) | Ion-Exchange Chromatography | 20 µg/g sample[8] | 50 µg/g sample[8] | Not specified | Well-established and reliable for amino acid analysis. | Potential for interference from other compounds.[9] |
| Thin-Layer Chromatography (TLC) | Densitometry | 0.08-5 µg (general amino acids)[10] | Not specified | Not specified | Simple, low cost, and suitable for screening.[11] | Primarily qualitative or semi-quantitative; lower sensitivity and specificity.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are the generalized experimental protocols for the key methods discussed.
Sample Preparation: Acid Hydrolysis
Most methods require the liberation of lysinoalanine from the protein backbone through acid hydrolysis.
-
Hydrolysis: The protein sample is hydrolyzed with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[4]
-
Neutralization and Filtration: The hydrolysate is cooled, neutralized, and then filtered through a 0.45 µm filter to remove any particulate matter.[4]
Gas Chromatography (GC)
Derivatization: GC analysis of amino acids necessitates derivatization to increase their volatility. A common method involves a two-step process to form N-trifluoroacetyl n-butyl esters.
Workflow:
High-Performance Liquid Chromatography (HPLC)
Derivatization: Pre-column derivatization is typically employed to enhance the detection of LAL. Common derivatizing agents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).[4][12]
Workflow:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity. The workflow is similar to HPLC, but with mass spectrometric detection. Some methods allow for direct analysis without derivatization.
Workflow:
Amino Acid Analyzer (AAA)
This is a classic and reliable method based on ion-exchange chromatography followed by post-column derivatization with ninhydrin for colorimetric detection.
Workflow:
Thin-Layer Chromatography (TLC)
TLC is a simpler technique primarily used for qualitative screening.
-
Spotting: The hydrolyzed sample is spotted onto a TLC plate (e.g., silica gel).
-
Development: The plate is placed in a developing chamber with a suitable mobile phase.
-
Visualization: After development, the plate is dried and sprayed with a visualizing agent, such as ninhydrin, to reveal the separated amino acids as colored spots.[10]
Signaling Pathways and Logical Relationships
The formation of lysinoalanine is a chemical process rather than a biological signaling pathway. The key reaction involves the formation of a dehydroalanine intermediate from serine or cysteine residues, which then reacts with the ε-amino group of a lysine residue.
Conclusion
The choice of an analytical technique for lysinoalanine detection is a trade-off between sensitivity, specificity, cost, and sample throughput. For highly accurate and sensitive quantification, LC-MS methods are the preferred choice, with the option of direct analysis or derivatization for enhanced performance. HPLC with fluorescence detection also offers excellent sensitivity. GC-based methods are reliable but generally less sensitive and require derivatization. Amino Acid Analyzers provide a robust, traditional approach, while TLC is a useful, low-cost screening tool. The detailed protocols and comparative data presented in this guide should assist researchers in selecting the most appropriate method for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of lysinoalanine determinations in food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 11. crsubscription.com [crsubscription.com]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Navigating the Safe Disposal of (S,S)-Lysinoalanine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S,S)-Lysinoalanine, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although Safety Data Sheets (SDS) for this compound may lack specific disposal information, they do provide general guidance on safe handling. Always wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and gloves. Operations involving the solid form of this compound should be conducted in a well-ventilated area to avoid the inhalation of any dust particles.
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on its classification as either hazardous or non-hazardous waste, a determination that must be made in consultation with your institution's Environmental Health and Safety (EHS) office. While many naturally occurring amino acids are considered non-hazardous, the synthetic nature and potential biological activity of this compound necessitate a cautious approach.
Step 1: Waste Characterization and Consultation with EHS
The first and most critical step is to contact your institution's EHS office to determine the appropriate waste classification for this compound. Provide them with the Safety Data Sheet (SDS) and any other available toxicological information. While some studies suggest potential toxicity due to its metal-chelating properties, this does not automatically classify it as hazardous waste for disposal purposes without regulatory guidance.
Step 2: Segregation and Collection of Waste
Pending classification by your EHS office, all waste materials containing this compound should be collected and segregated from other laboratory waste streams.
-
Solid Waste:
-
Collect unadulterated solid this compound in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this designated solid waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled container.
-
Do not mix with other solvent waste streams unless explicitly approved by your EHS office.
-
Step 3: Labeling and Storage
Properly label all waste containers with the full chemical name "this compound," the concentration (if in solution), and the date of accumulation. Store the sealed waste containers in a designated and secure area within the laboratory, away from incompatible materials.
Step 4: Final Disposal
Based on the guidance from your EHS office, the final disposal will follow one of two primary pathways:
-
If classified as Non-Hazardous Waste: Your EHS office may approve disposal down the sanitary sewer for dilute aqueous solutions, or in the regular solid waste stream for solid materials. This is often permissible for nutrient solutions containing amino acids that are deemed to have no significant environmental impact. However, never assume this is the case without explicit EHS approval.
-
If classified as Hazardous Waste: Your EHS office will provide instructions for the collection and disposal of the waste through the institution's hazardous waste management program. This typically involves packaging the waste in specific containers provided by the EHS office and arranging for a scheduled pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
The following diagram outlines the logical dependencies and critical relationships between the key safety and procedural steps for handling and disposing of this compound.
By adhering to these procedures and maintaining open communication with your institution's Environmental Health and Safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
